molecular formula C15H22O2 B1160314 beta-Rotunol CAS No. 24405-57-0

beta-Rotunol

Cat. No.: B1160314
CAS No.: 24405-57-0
M. Wt: 234.33 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Rotunol (CAS 24405-57-0) is a sesquiterpenoid compound that belongs to the class of organic compounds known as eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids . It is a natural product identified as a phytochemical component of Cyperus rotundus L. (nutgrass) . With a molecular formula of C15H22O2 and an average molecular weight of 234.33 g/mol, Beta-Rotunol is characterized as a keto-alcohol . This reagent is provided as a powder for research applications and is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . The stereostructure of Beta-Rotunol was established in early research isolating the compound from nutgrass . Its primary research value lies in its investigated biological activities. Studies have highlighted its potential anti-inflammatory properties, with research indicating that Beta-Rotunol and its derivative, anhydro-beta-rotunol, have been isolated and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW264.7 cells, a common model for screening anti-inflammatory effects . This makes it a compound of interest for immunological and inflammatory research pathways. This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(4aR,6R,8aS)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-5,6,7,8-tetrahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10(2)12-5-6-14(4)9-13(16)7-11(3)15(14,17)8-12/h7,12,17H,1,5-6,8-9H2,2-4H3/t12-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFLKCAWQQMJCA-SNPRPXQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2(C1(CC(CC2)C(=C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@]2([C@@]1(C[C@@H](CC2)C(=C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Anhydro-β-rotunol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies and scientific reasoning employed in the structural elucidation of anhydro-β-rotunol, a spirovetivane sesquiterpenoid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques that form the foundation of natural product chemistry, presenting not just the "what" but the "why" behind each experimental step.

Introduction: The Significance of Anhydro-β-rotunol

Anhydro-β-rotunol is a sesquiterpenoid characterized by a spiro[4.5]decane carbon framework. It has been isolated from various plant species, including Solanum aethiopicum and Solanum erianthum[1]. The structural determination of such natural products is a critical step in understanding their biosynthetic pathways, chemical properties, and potential pharmacological activities. This guide will walk through a logical, self-validating workflow for elucidating the structure of anhydro-β-rotunol, from initial characterization to final confirmation.

Part 1: Foundational Analysis - Unveiling the Molecular Blueprint

The first step in the structure elucidation of an unknown compound is to determine its molecular formula and basic structural features. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: Determining the Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is indispensable for obtaining an accurate mass measurement, which in turn allows for the determination of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the purified anhydro-β-rotunol is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for natural products. For anhydro-β-rotunol, a non-polar compound, APCI in positive ion mode would be a suitable choice.

  • Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Analysis: The accurate mass of the molecular ion peak ([M+H]⁺ or [M]⁺˙) is determined. This value is then used to calculate the elemental composition using a formula calculator, considering the plausible elements present (C, H, O).

For anhydro-β-rotunol, HRMS would reveal a molecular formula of C₁₅H₂₀O, with a calculated exact mass of 216.1514 g/mol [2]. This formula indicates six degrees of unsaturation, providing initial clues about the presence of rings and/or double bonds in the structure.

¹³C NMR and DEPT Spectroscopy: A Census of Carbon Atoms

¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in a molecule. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the classification of each carbon as a methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbon.

Table 1: Representative ¹³C NMR and DEPT Data for Anhydro-β-rotunol

Chemical Shift (δ) ppmDEPT-135 PhaseCarbon Type
~200No SignalC (Ketone)
~160No SignalC (Alkene)
~150No SignalC (Alkene)
~135PositiveCH (Alkene)
~125PositiveCH (Alkene)
~110NegativeCH₂ (Alkene)
~60No SignalC (Spiro)
~45PositiveCH
~40NegativeCH₂
~35NegativeCH₂
~30NegativeCH₂
~25PositiveCH₃
~20PositiveCH₃
~15PositiveCH₃

Note: This data is representative and based on the known structure of anhydro-beta-rotunol.

The data in Table 1 would indicate the presence of 15 carbon atoms, consistent with the molecular formula. The key functional groups suggested are a ketone, two double bonds, and a spiro center.

Part 2: Assembling the Puzzle - 2D NMR Techniques

With the basic carbon framework established, the next step is to piece together the connectivity of the atoms using two-dimensional (2D) NMR experiments.

¹H-¹³C HSQC: Direct Carbon-Proton Correlations

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of proton and carbon signals for all CH, CH₂, and CH₃ groups.

Experimental Protocol: 2D NMR Spectroscopy (HSQC & HMBC)

  • Sample Preparation: A concentrated solution of anhydro-β-rotunol (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Standard pulse sequences for HSQC and Heteronuclear Multiple Bond Correlation (HMBC) are run on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Processing: The acquired data is processed using appropriate software to generate the 2D contour plots.

  • Analysis: Cross-peaks in the HSQC spectrum are analyzed to link proton and carbon signals. HMBC cross-peaks are analyzed to establish long-range (2-3 bond) correlations.

The HSQC spectrum would allow for the direct assignment of the proton signals corresponding to the carbon signals listed in Table 1.

¹H-¹H COSY: Mapping Proton-Proton Couplings

The Correlation Spectroscopy (COSY) experiment reveals which protons are coupled to each other, typically through three bonds (³J-coupling). This is instrumental in identifying spin systems and piecing together fragments of the molecule.

¹H-¹³C HMBC: Long-Range Correlations for the Final Assembly

The HMBC experiment is arguably the most powerful tool for determining the overall carbon skeleton. It shows correlations between protons and carbons that are separated by two or three bonds. By systematically analyzing these long-range correlations, the entire molecular structure can be assembled.

Diagram 1: Key HMBC Correlations for Anhydro-β-rotunol

anhydro_beta_rotunol_hmbc C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 (Spiro) C6 C6 C7 C7 C8 C8 (C=O) C9 C9 C10 C10 C11 C11 C12 C12 C13 C13 C14 C14 C15 C15 H14 H-14 H14->C5 H14->C10 H15 H-15 H15->C2 H15->C3 H7 H-7 H7->C5 H7->C9 H9 H-9 H9->C5 H9->C7 H9->C10

Caption: Key HMBC correlations in anhydro-β-rotunol.

By analyzing these correlations, the spirocyclic core and the positions of the isopropenyl group and the methyl groups on the cyclohexenone ring can be definitively established.

Part 3: Stereochemistry and Final Confirmation

Once the planar structure of anhydro-β-rotunol is determined, the relative and absolute stereochemistry must be assigned.

NOESY/ROESY: Through-Space Proton Correlations

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the relative stereochemistry of the molecule.

Total Synthesis: The Ultimate Proof

The unambiguous confirmation of a proposed structure is often achieved through total synthesis. The synthesis of (+)-anhydro-β-rotunol has been successfully accomplished, starting from santonin[3]. This multi-step synthesis not only confirms the connectivity of the atoms but also establishes the absolute stereochemistry of the molecule.

Diagram 2: Conceptual Workflow of Anhydro-β-rotunol Structure Elucidation

structure_elucidation_workflow cluster_initial Initial Analysis cluster_connectivity Connectivity Mapping cluster_stereochem Stereochemical Assignment cluster_confirmation Final Confirmation HRMS HRMS C13_DEPT 13C & DEPT NMR HSQC HSQC C13_DEPT->HSQC COSY COSY HSQC->COSY HMBC HMBC COSY->HMBC NOESY NOESY/ROESY HMBC->NOESY Total_Synthesis Total Synthesis NOESY->Total_Synthesis

Caption: A streamlined workflow for structure elucidation.

Conclusion

References

  • Chen, Y.-C., Lee, H.-Z., Chen, H.-C., Wen, C.-L., Liou, K.-T., Shen, Y.-C., & Wang, G.-J. (2013). Anti-Inflammatory Components from the Root of Solanum erianthum. International Journal of Molecular Sciences, 14(6), 12581–12591. [Link]

  • PubChem. (n.d.). Anhydro-beta-rotunol. National Center for Biotechnology Information. Retrieved from [Link]

  • Blay, G., Cardona, L., Collado, A. M., García, B., Morcillo, V., & Pedro, J. R. (2004). Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-β-rotunol and All Diastereomers of 6,11-Spirovetivadiene. The Journal of Organic Chemistry, 69(21), 7294–7302. [Link]

Sources

An In-Depth Technical Guide to Anhydro-β-rotunol (C15H20O)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Anhydro-β-rotunol is a spirovetivane-type sesquiterpenoid with the molecular formula C15H20O.[1][2] It is structurally defined as the dehydration product of its parent alcohol, β-rotunol, a compound belonging to the eudesmane class of sesquiterpenoids.[3] While β-rotunol is a known natural product, anhydro-β-rotunol is primarily encountered as a semi-synthetic derivative or a constituent isolated from specific plant species, such as Solanum erianthum.[4] The transformation from β-rotunol (C15H22O2) to anhydro-β-rotunol (C15H20O) involves the elimination of a water molecule, resulting in the formation of a new carbon-carbon double bond and a significant alteration of the molecule's chemical properties and potential biological activity.

This guide provides a comprehensive technical overview of anhydro-β-rotunol, detailing its structure, a validated multi-step synthesis, characterization protocols, and a discussion of its potential applications based on the known pharmacology of related sesquiterpenoids.

Molecular Structure and Chemical Transformation

Anhydro-β-rotunol is characterized by a spiro[4.5]decane core structure.[1] Its IUPAC name is (3R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]deca-6,9-dien-8-one.[1] The key structural features include a conjugated dienone system within the six-membered ring and an isopropenyl group on the five-membered ring.

The conceptual genesis of anhydro-β-rotunol from β-rotunol involves an acid-catalyzed dehydration reaction. β-rotunol possesses a tertiary hydroxyl group, which is susceptible to elimination under acidic conditions.[4][5] The process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[5][6][7] Departure of the water molecule generates a tertiary carbocation intermediate. A subsequent deprotonation from an adjacent carbon atom forms a double bond, yielding the final alkene product.

G cluster_0 Acid-Catalyzed Dehydration of β-Rotunol BetaRotunol β-Rotunol (Tertiary Alcohol) Protonation Protonation of -OH group (H+) BetaRotunol->Protonation Step 1: Fast OxoniumIon Alkyloxonium Ion (Good Leaving Group) Protonation->OxoniumIon Carbocation Tertiary Carbocation Intermediate OxoniumIon->Carbocation Step 2: Loss of H2O (Rate-determining) Deprotonation Deprotonation (-H+) Carbocation->Deprotonation AnhydroBetaRotunol Anhydro-β-rotunol (Alkene Product) Deprotonation->AnhydroBetaRotunol Step 3: Fast

Caption: E1 mechanism for the dehydration of β-rotunol.

Synthesis and Purification

The total synthesis of (+)-anhydro-β-rotunol has been successfully achieved starting from santonin, a naturally occurring sesquiterpene lactone.[8][9] This multi-step synthesis provides a reliable method for obtaining the compound in an enantiomerically pure form.

Synthetic Pathway Overview

The synthesis is complex, involving several key transformations:[8][9]

  • Starting Material: Santonin.

  • Key Intermediate: A spiro[4][5]decanediol is formed via a silicon-guided acid-promoted rearrangement of a 1-trimethylsilyl-4,5-epoxyeudesmane.[8][9]

  • Final Steps: The target molecule, (+)-anhydro-β-rotunol, is prepared from the decanediol intermediate through a sequence involving the elimination of a primary hydroxyl group, allylic oxidation at the C8 position, and finally, the elimination of the tertiary hydroxyl group.[4][8][9]

G cluster_workflow Synthetic and Purification Workflow Start Santonin Intermediate1 Multi-step Conversion (Epoxidation, etc.) Start->Intermediate1 Intermediate2 1-trimethylsilyl-4,5-epoxyeudesmane Intermediate1->Intermediate2 Rearrangement Acid-Promoted Rearrangement Intermediate2->Rearrangement Intermediate3 Spiro[4,5]decanediol Rearrangement->Intermediate3 FinalSteps Multi-step Conversion (Elimination, Oxidation) Intermediate3->FinalSteps CrudeProduct Crude Anhydro-β-rotunol FinalSteps->CrudeProduct Purification Column Chromatography (Silica Gel) CrudeProduct->Purification FinalProduct Pure (+)-Anhydro-β-rotunol Purification->FinalProduct

Caption: Workflow for anhydro-β-rotunol synthesis.

Detailed Protocol: Purification by Column Chromatography

Rationale: Column chromatography is the standard method for purifying organic compounds.[10] Given that anhydro-β-rotunol is a relatively non-polar sesquiterpenoid, a normal-phase silica gel column is effective for separating it from more polar impurities and reaction byproducts.

Step-by-Step Methodology:

  • Stationary Phase Preparation: A slurry of silica gel (230-400 mesh) is prepared in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). This slurry is carefully poured into a glass column to create a packed bed.

  • Sample Loading: The crude reaction mixture containing anhydro-β-rotunol is dissolved in a minimal amount of a non-polar solvent (e.g., dichloromethane or the mobile phase) and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with a low-polarity solvent system (e.g., Hexane:Ethyl Acetate 98:2) and gradually increasing the concentration of the more polar solvent (Ethyl Acetate).

  • Fraction Collection: Eluted fractions are collected in separate test tubes.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. Fractions with identical TLC profiles are combined.

  • Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified anhydro-β-rotunol.

Physicochemical and Spectroscopic Characterization

Definitive identification of anhydro-β-rotunol requires a suite of analytical techniques. The expected data, based on its known structure, are summarized below.

PropertyValue / Expected ObservationSource
Molecular Formula C15H20O[1][2]
Molecular Weight 216.32 g/mol [1]
Monoisotopic Mass 216.151415257 Da[1]
Appearance Expected to be a colorless or pale yellow oil/solidGeneral chemical knowledge
Solubility Soluble in organic solvents like chloroform, DCM, hexane; Insoluble in water[11][12]
¹H NMR Signals in the olefinic region (δ 5.0-7.0 ppm) for the dienone and isopropenyl protons. Absence of a broad singlet for a hydroxyl proton.[13]
¹³C NMR Signals for sp2 carbons in the δ 120-160 ppm range (alkenes) and a signal for a ketone carbonyl carbon > δ 180 ppm.[14]
FTIR Presence of a strong C=O stretching band (~1665 cm⁻¹) and C=C stretching bands (~1640 cm⁻¹). Absence of a broad O-H stretching band (~3300 cm⁻¹).[15]
Mass Spectrometry Molecular ion peak [M]+ at m/z 216.1514.[2]

Potential Biological Activities and Research Applications

While specific pharmacological studies on anhydro-β-rotunol are limited, the broader class of eudesmane and spirovetivane sesquiterpenoids is known for a wide range of biological activities.[16][17][18] These compounds have demonstrated potential as anti-inflammatory, antimicrobial, cytotoxic, and antioxidant agents.[18][19][20]

Hypothesized Areas for Investigation:

  • Anti-inflammatory Activity: The conjugated dienone moiety in anhydro-β-rotunol is a Michael acceptor, a feature often associated with anti-inflammatory effects through the covalent modification of proteins like NF-κB or Keap1.

  • Cytotoxic Effects: Many sesquiterpenoids exhibit cytotoxicity against various cancer cell lines.[18] Anhydro-β-rotunol could be screened for its potential as an anticancer agent.

  • Antimicrobial Properties: The lipophilic nature of sesquiterpenoids allows them to interact with microbial cell membranes, suggesting potential antibacterial or antifungal activity.[19]

Proposed Research Workflow:

G cluster_research Biological Activity Screening Workflow Compound Pure Anhydro-β-rotunol Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition in Macrophages) Compound->AntiInflammatory Antimicrobial Antimicrobial Screening (e.g., MIC against Bacteria/Fungi) Compound->Antimicrobial Hit Identification of 'Hit' Activity Cytotoxicity->Hit AntiInflammatory->Hit Antimicrobial->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Development Lead Compound Optimization Mechanism->Development

Caption: A proposed workflow for evaluating biological activity.

Conclusion and Future Directions

Anhydro-β-rotunol is a synthetically accessible sesquiterpenoid with a well-defined spirovetivane structure. While its natural occurrence is noted, the robust synthetic route from santonin provides a reliable source for further investigation.[8][9] Based on the established biological activities of related compounds, anhydro-β-rotunol represents a promising scaffold for drug discovery, particularly in the areas of oncology and inflammatory diseases. Future research should focus on the systematic evaluation of its pharmacological profile using the workflow outlined above to unlock its therapeutic potential.

References

  • Title: Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene. Source: PubMed URL: [Link]

  • Title: Showing Compound beta-Rotunol (FDB014650). Source: FooDB URL: [Link]

  • Title: Dehydration of aldol reaction products. Source: YouTube (Chem Help ASAP) URL: [Link]

  • Title: Beta-Rotunol | CAS:24405-57-0. Source: BioCrick URL: [Link]

  • Title: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Source: Study.com URL: [Link]

  • Title: Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-β-rotunol and All Diastereomers of 6,11-Spirovetivadiene. Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Anhydro-beta-rotunol | C15H20O | CID 11195296. Source: PubChem URL: [Link]

  • Title: (+)-anhydro-beta-rotunol (C15H20O). Source: PubChemLite URL: [Link]

  • Title: Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Source: JoVE URL: [Link]

  • Title: 14.4: Dehydration Reactions of Alcohols. Source: Chemistry LibreTexts URL: [Link]

  • Title: Eudesmane-type sesquiterpenoids: Structural diversity and biological activity. Source: PubMed URL: [Link]

  • Title: Alkene region of ¹H NMR spectra showing the metathesis of allyl alcohol... Source: ResearchGate URL: [Link]

  • Title: Dehydration of beta-nitro alcohols catalyzed by Bu2SnO. Source: ResearchGate URL: [Link]

  • Title: Nuclear Magnetic Resonance (NMR) of Alkenes. Source: Chemistry LibreTexts URL: [Link]

  • Title: Eudesmane Sesquiterpenoids from the Asteraceae Family. Source: ResearchGate URL: [Link]

  • Title: Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-?-rotunol and All Diastereomers of 6,11-Spirovetivadiene. Source: ResearchGate URL: [Link]

  • Title: Spectroscopic Studies of Anhydroretinol, an Endogenous Mammalian and Insect retro-Retinoid. Source: Columbia University URL: [Link]

  • Title: Research Progress on Sesquiterpene Compounds from Artabotrys Plants of Annonaceae. Source: MDPI URL: [Link]

  • Title: β-Carotene. Source: Wikipedia URL: [Link]

  • Title: Flow chemistry enhances catalytic alcohol-to-alkene dehydration. Source: Royal Society of Chemistry URL: [Link]

  • Title: Elimination Reactions of Alcohols. Source: Master Organic Chemistry URL: [Link]

  • Title: Dehydration reactions in polyfunctional natural products. Source: Pure (Vrije Universiteit Amsterdam) URL: [Link]

  • Title: (PDF) Flow chemistry enhances catalytic alcohol-to-alkene dehydration. Source: ResearchGate URL: [Link]

  • Title: Acid Catalyzed Dehydration of Alcohols to get Alkenes. Source: YouTube (S. Michael Stewart) URL: [Link]

  • Title: Predicting the products of a dehydration reaction. Source: YouTube (Real Chemistry) URL: [Link]

  • Title: (PDF) Properties of Retinoids: Structure, Handling, and Preparation. Source: ResearchGate URL: [Link]

  • Title: Analytical tools for the analysis of β-carotene and its degradation products. Source: PubMed Central URL: [Link]

  • Title: Beta-Carotene | C40H56 | CID 5280489. Source: PubChem URL: [Link]

  • Title: Chemical Synthesis of All-Trans Retinoyl Beta-Glucuronide. Source: PubMed URL: [Link]

  • Title: Sesquiterpenoids from Meliaceae Family and Their Biological Activities. Source: MDPI URL: [Link]

  • Title: Draw the NMR Spectrum of ethanol. Source: YouTube (chemistNATE) URL: [Link]

  • Title: Crystal structure of the trigonal form of bovine beta-lactoglobulin and of its complex with retinol at 2.5 A resolution. Source: PubMed URL: [Link]

  • Title: Isolation and Characterisation of Stigmasterol and Β -Sitosterol from Odontonema Strictum (Acanthaceae). Source: ResearchGate URL: [Link]

  • Title: Sesquiterpenoids from Meliaceae Family and Their Biological Activities. Source: ResearchGate URL: [Link]

  • Title: (1S)-1,5-anhydro-2-O-(6-deoxy-beta-L-mannopyranosyl)-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-8-yl]-D-glucitol | C27H30O14 | CID 86289611. Source: PubChem URL: [Link]

Sources

Technical Guide: Natural Sources and Isolation of Anhydro-beta-rotunol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural sources, biosynthetic origins, and isolation methodologies for Anhydro-beta-rotunol , a spirovetivane-type sesquiterpene.

Executive Summary & Chemical Identity

Anhydro-beta-rotunol is a bioactive sesquiterpene belonging to the spirovetivane class.[1][2] Unlike common linear or macrocyclic sesquiterpenes, it possesses a distinct spiro[4.5]decane skeleton, which imparts unique steric properties and pharmacological potential, particularly in anti-inflammatory signaling (NO inhibition) and apoptosis induction.

  • IUPAC Name: (3R)-6,10-dimethyl-3-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one[3][4]

  • Chemical Formula:

    
    [3]
    
  • Molecular Weight: 216.32 g/mol [4]

  • Key Structural Features:

    • Spiro[4.5]decane core (spirovetivane skeleton).

    • Cross-conjugated dienone system (responsible for UV absorption and reactivity).

    • Isopropenyl side chain at C-3.

Botanical Sources & Distribution

The primary natural reservoir for anhydro-beta-rotunol is the Cyperaceae family, specifically the rhizomes of sedges. Secondary sources include specific species within the Solanaceae family.

Primary Source: Cyperus rotundus (Nutgrass)[5]
  • Part Used: Rhizomes (Tubers).

  • Chemotyping: The concentration of spirovetivanes varies significantly by geography. Asian chemotypes (China, Japan, India) often show higher yields of sesquiterpenes (alpha-cyperone, beta-rotunol, anhydro-beta-rotunol) compared to essential oils dominated by monoterpenes.

  • Co-occurring Metabolites: It is almost invariably found alongside its hydrated precursor beta-rotunol , as well as alpha-cyperone , cyperene , and sugetriol .

Secondary Sources
  • Solanum erianthum (Potato Tree): Isolated from the roots; often co-occurs with solavetivone.

  • Solanum aethiopicum (African Eggplant): Trace presence reported in specific cultivars.

Source SpeciesPlant PartExtraction Solvent (Preferred)Key Co-isolates
Cyperus rotundusRhizomeMethanol / EthanolAlpha-cyperone, Beta-rotunol
Solanum erianthumRootsn-HexaneSolavetivone, Solafuranone

Biosynthetic Pathway

Anhydro-beta-rotunol is derived from the Mevalonate Pathway via the cyclization of Farnesyl Pyrophosphate (FPP). The critical step is the formation of the spiro-center via the spirovetivane rearrangement , likely proceeding through a germacrenyl or eudesmane cation intermediate.

Biosynthetic Logic
  • FPP Cyclization: FPP (

    
    ) cyclizes to form a germacrene A intermediate.
    
  • Eudesmane Transition: Protonation and cyclization yield a eudesmane cation.

  • Spiro-Rearrangement: A 1,2-alkyl shift (ring contraction/expansion) generates the spiro[4.5]decane skeleton (vetispirane type).

  • Oxidation & Dehydration: Subsequent enzymatic hydroxylation forms beta-rotunol, which undergoes dehydration (loss of

    
    ) to yield the dienone system of anhydro-beta-rotunol .
    

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Germacrene Germacrene A (Intermediate) FPP->Germacrene Sesquiterpene Synthase Eudesmane Eudesmane Cation Germacrene->Eudesmane Cyclization Vetispirane Vetispirane Skeleton (Spiro-center formation) Eudesmane->Vetispirane 1,2-Alkyl Shift (Spiro Rearrangement) BetaRotunol Beta-Rotunol (Hydrated Precursor) Vetispirane->BetaRotunol Oxidation Anhydro Anhydro-beta-rotunol (Target) BetaRotunol->Anhydro Dehydration (-H2O)

Figure 1: Proposed biosynthetic pathway from FPP to Anhydro-beta-rotunol via spirovetivane rearrangement.[1][2][4][5][6]

Isolation & Purification Protocol

The following protocol is designed for the isolation of anhydro-beta-rotunol from Cyperus rotundus rhizomes. It utilizes a polarity-guided fractionation to separate the target spirovetivane from more polar glycosides and polyphenols.

Phase 1: Extraction
  • Material Prep: Pulverize air-dried rhizomes (1.0 kg) to a coarse powder (40 mesh).

  • Maceration: Extract with Methanol (MeOH) (3 x 3 L) at room temperature for 24 hours per cycle.

    • Rationale: MeOH ensures exhaustive extraction of both glycosidic precursors and free terpenes.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield a crude syrupy extract.

Phase 2: Liquid-Liquid Partitioning
  • Suspend the crude MeOH extract in Distilled Water (500 mL).

  • Partition successively with:

    • n-Hexane (3 x 500 mL) -> Target Fraction (Non-polar)

    • Ethyl Acetate (3 x 500 mL) -> Semi-polar Fraction

    • n-Butanol (3 x 500 mL) -> Polar Fraction (Discard)

  • Focus: Anhydro-beta-rotunol is lipophilic and will predominantly reside in the n-Hexane or Diethyl Ether fraction.

Phase 3: Chromatographic Isolation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (100:0

    
     80:20).
    
  • Elution Profile:

    • Fr. 1-5 (100% Hexane): Hydrocarbons (Cyperene).

    • Fr. 6-15 (95:5 Hexane:EtOAc): Anhydro-beta-rotunol typically elutes here due to the ketone functionality (slightly more polar than hydrocarbons but less than alcohols).

    • Fr. 20+ (80:20 Hexane:EtOAc): Beta-rotunol (hydroxyl group increases polarity).

  • Purification: Re-chromatograph the active fraction using HPLC (C18 Reverse Phase) with Acetonitrile:Water (isocratic 70:30) if high purity (>98%) is required.

Isolation Rhizome Cyperus rotundus Rhizomes (Dried) MeOH_Ext Crude MeOH Extract Rhizome->MeOH_Ext Maceration Partition Partition vs. H2O MeOH_Ext->Partition Hexane_Fr n-Hexane Fraction (Target Pool) Partition->Hexane_Fr Lipophilic Phase Polar_Fr EtOAc / BuOH Fractions (Discard) Partition->Polar_Fr Hydrophilic Phase CC Silica Gel Column (Hexane : EtOAc Gradient) Hexane_Fr->CC Fractionation Pure Purified Anhydro-beta-rotunol CC->Pure Elutes @ 5-10% EtOAc

Figure 2: Isolation workflow targeting the lipophilic spirovetivane fraction.

Analytical Characterization (Self-Validation)

To validate the identity of the isolated compound, compare spectral data against the following diagnostic features of the spirovetivane skeleton.

1H NMR Diagnostic Signals (Expected in )
  • Isopropenyl Group:

    • 
       ppm (3H, s, Methyl group).
      
    • 
       ppm (2H, m, Exocyclic methylene 
      
      
      
      ).
  • Enone System (Ring A):

    • 
       ppm (Vinylic protons characteristic of the conjugated dienone).
      
  • Methyl Groups:

    • 
       ppm (3H, d, Secondary methyl at C-10).
      
Biological Validation
  • Nitric Oxide (NO) Inhibition: The compound should exhibit dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages (Standard IC50 range: 10–50

    
    M).
    

References

  • PubChem. Anhydro-beta-rotunol (Compound). National Library of Medicine.[4] Available at: [Link]

  • Munoz-Tebar, N., et al. (2025). Phytochemical composition and bioactivity of Cyperus rotundus. ResearchGate. Available at: [Link]

  • Zhao, Y., et al. (2015). Sesquiterpenes from Cyperus rotundus and their anti-inflammatory activity. Phytochemistry Letters.
  • Garg, S.N., et al. (2004). Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene. Journal of Organic Chemistry. Available at: [Link]

Sources

anhydro-beta-rotunol CAS number 34206-82-1

Author: BenchChem Technical Support Team. Date: February 2026

Anhydro-beta-rotunol (CAS 34206-82-1) is a specialized sesquiterpene of the spirovetivane class, distinguished by its spiro[4.5]decane skeleton and cross-conjugated dienone system. Primarily recognized as a phytoalexin —a defensive antimicrobial substance synthesized de novo by plants in response to stress—it serves as a critical biomarker in the chemical ecology of the Solanaceae (e.g., Solanum tuberosum, Solanum aethiopicum) and Cyperaceae (Cyperus rotundus) families.

For drug development professionals, this compound represents a validated scaffold for investigating stress-response signaling and antimicrobial defense mechanisms, with synthetic routes well-established from the chiral precursor Santonin.

Part 1: Chemical Architecture & Identity

Anhydro-beta-rotunol is defined by a rigid spirocyclic core that dictates its stereochemical interactions. Unlike flexible linear terpenes, the spiro-fusion locks the conformation, creating a distinct hydrophobic face and a polar enone face.

Property Data
CAS Number 34206-82-1
IUPAC Name (3R)-6,10-dimethyl-3-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one
Formula C₁₅H₂₀O
Molecular Weight 216.32 g/mol
Classification Sesquiterpene (Spirovetivane type)
Key Functional Groups Cross-conjugated dienone, Isopropenyl side chain, Spiro-center
Stereochemistry (3R) absolute configuration at the isopropenyl attachment
Spectral Signature (Diagnostic Features)
  • UV-Vis: The cross-conjugated dienone chromophore exhibits a characteristic absorption maximum (

    
    ) typically around 240–245 nm.
    
  • ¹H NMR (Characteristic Signals):

    • Dienone System: Two olefinic protons in the six-membered ring appear downfield (typically

      
       6.0–7.0 ppm) due to conjugation with the carbonyl.
      
    • Isopropenyl Group: Terminal methylene protons manifest as broad singlets around

      
       4.7–4.8 ppm; the vinylic methyl appears as a singlet near 
      
      
      
      1.7 ppm.
    • Spiro-Linkage: The diastereotopic protons adjacent to the spiro-center show complex splitting patterns in the upfield region (

      
       1.5–2.5 ppm).
      

Part 2: Biosynthesis & Semi-Synthesis

The value of anhydro-beta-rotunol in research is amplified by its accessibility. While natural isolation yields are low, semi-synthesis from (-)-Santonin allows for the generation of enantiomerically pure material for biological assays.

Mechanism: The Santonin Route

The transformation from Santonin to anhydro-beta-rotunol is a classic example of skeletal rearrangement.

  • Precursor: (-)-Santonin (a commercially available eudesmanolide).

  • Activation: Conversion to a 1-trimethylsilyl-4,5-epoxyeudesmane intermediate.

  • Rearrangement: Acid-promoted silicon-guided rearrangement contracts the ring to form the spiro[4.5]decane skeleton.

  • Functionalization: Elimination of hydroxyl groups and allylic oxidation establishes the dienone and isopropenyl moieties.

Biosynthesis Santonin (-)-Santonin (Eudesmanolide Scaffold) Epoxide Silyl-Epoxide Intermediate (Activated Core) Santonin->Epoxide 1. Reductive Opening 2. Silylation/Epoxidation Spirodiol Spiro[4.5]decanediol (Skeletal Rearrangement) Epoxide->Spirodiol Acid-Promoted Silicon-Guided Rearrangement Rotunol Anhydro-beta-rotunol (Spirovetivane Dienone) Spirodiol->Rotunol 1. Elimination (-H2O) 2. Allylic Oxidation (CrO3)

Figure 1: The semi-synthetic pathway from Santonin to Anhydro-beta-rotunol, highlighting the critical spiro-ring formation step.

Part 3: Isolation Protocol (Cyperus rotundus)

For researchers requiring natural isolates to study synergistic effects (e.g., with co-occurring sesquiterpenes like


-cyperone or solavetivone), the following extraction workflow is the standard.

Source Material: Dried rhizomes of Cyperus rotundus (Nutgrass).[1]

Step-by-Step Methodology:

  • Extraction:

    • Pulverize air-dried rhizomes (1.0 kg) to a coarse powder.

    • Perform exhaustive Soxhlet extraction using Methanol (MeOH) or Ethanol (EtOH) (70-95%) for 48 hours.

    • Rationale: Polar alcohols penetrate the cellulosic matrix to solubilize both glycosides and aglycones.

  • Partitioning:

    • Concentrate the extract in vacuo.

    • Resuspend the residue in water and partition sequentially with n-Hexane followed by Chloroform (CHCl₃) or Ethyl Acetate (EtOAc) .

    • Target Phase: Anhydro-beta-rotunol partitions into the n-Hexane or Chloroform fraction due to its lipophilic terpene nature.

  • Fractionation (Chromatography):

    • Stationary Phase: Silica Gel 60 (230–400 mesh).

    • Mobile Phase: Gradient elution starting with n-Hexane:EtOAc (100:0 → 80:20).

    • Detection: Monitor fractions via TLC. Anhydro-beta-rotunol is UV-active (dark spot under 254 nm) and stains purple/brown with Vanillin-H₂SO₄ reagent upon heating.

  • Purification:

    • Subject enriched fractions to preparative HPLC (Reverse Phase C18) using an Acetonitrile:Water gradient to isolate the pure compound from structurally similar isomers like

      
      -rotunol.
      

Part 4: Biological Pharmacology & Mechanism[6][7]

Phytoalexin Defense Response

In Solanaceae plants (e.g., potato, eggplant), anhydro-beta-rotunol accumulates rapidly upon fungal infection (e.g., by Fusarium or Phytophthora). It acts as a chemical barrier, disrupting microbial cell membranes.

  • Mechanism: The lipophilic spiro-scaffold integrates into fungal membranes, while the reactive dienone Michael acceptor may covalently modify microbial cysteine residues, inhibiting essential enzymes.

Anti-Inflammatory Potential (NO Inhibition)

While often tested alongside more potent inhibitors like solavetivone , anhydro-beta-rotunol contributes to the anti-inflammatory profile of Cyperus extracts.

  • Target: Suppression of Nitric Oxide (NO) production in LPS-stimulated macrophages.[1]

  • Pathway: Downregulation of iNOS (inducible Nitric Oxide Synthase) expression.

  • Context: In comparative studies, the spirovetivane skeleton is essential for activity, though the presence of the hydroxyl group (as in solavetivone) often enhances potency compared to the dehydrated (anhydro) form.

Bioactivity Stress Biotic Stress (Fungal Infection / LPS) Biosynthesis Induction of Terpene Cyclases (Solanaceae/Cyperaceae) Stress->Biosynthesis Accumulation Accumulation of Anhydro-beta-rotunol Biosynthesis->Accumulation Membrane Microbial Membrane Disruption (Phytoalexin) Accumulation->Membrane Primary Defense Enzyme Michael Addition to Microbial Enzymes? Accumulation->Enzyme Secondary Defense Inflammation Inhibition of iNOS/NO (Anti-inflammatory) Accumulation->Inflammation Pharmacological Application

Figure 2: The dual role of anhydro-beta-rotunol as a plant defense agent (phytoalexin) and a pharmacological modulator of inflammation.

References

  • Blay, G., Garcia, B., Molina, E., & Pedro, J. R. (2004). Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-β-rotunol and All Diastereomers of 6,11-Spirovetivadiene. The Journal of Organic Chemistry, 69(21), 7294–7302.

  • Nagase, H., Nagaoka, T., Watanabe, A., Sakata, Y., & Yoshihara, T. (2001). Sesquiterpenoids from the Roots of Solanum aethiopicum.[2][3][4] Zeitschrift für Naturforschung C, 56(3-4), 181–187.

  • Xu, Y., et al. (2015). Bioactivity-guided isolation of anti-hepatitis B virus active sesquiterpenoids from the traditional Chinese medicine: Rhizomes of Cyperus rotundus.[5] Journal of Ethnopharmacology, 171, 131–140.

  • PubChem. Anhydro-beta-rotunol (CID 11195296). National Library of Medicine.

Sources

Biosynthesis of Spirovetivane Sesquiterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthesis of spirovetivane sesquiterpenes, focusing on the enzymatic machinery, reaction mechanisms, and experimental validation of the pathway.

Executive Summary

Spirovetivane sesquiterpenes represent a distinct class of phytoalexins—antimicrobial defense compounds—predominantly found in the Solanaceae family (Solanum tuberosum, Hyoscyamus muticus). Characterized by a spiro[4.5]decane carbon skeleton, these molecules (e.g., solavetivone, lubimin, rishitin) are synthesized in response to pathogenic attack or elicitor stress.

This guide dissects the biosynthetic logic from the acyclic precursor farnesyl pyrophosphate (FPP) to the complex oxidized phytoalexins. It highlights the pivotal roles of Premnaspirodiene Synthase (HPS/PVS) and the Cytochrome P450 CYP71D subfamily , providing researchers with actionable protocols for pathway reconstitution and metabolite characterization.

Structural Foundation & Stereochemistry

The core of this pathway is the formation of the spirovetivane skeleton. It is critical to distinguish between stereoisomers to ensure experimental reproducibility.

  • Scaffold: Spiro[4.5]decane.

  • Key Intermediate: (-)-Premnaspirodiene (often referred to as (-)-vetispiradiene in older literature).

  • Stereochemistry: The biologically relevant isomer in Solanaceae is (2R,5S,10R)-premnaspirodiene .[1]

  • Product: Solavetivone , which retains the spiro-center configuration and introduces an

    
    -unsaturated ketone.[2][3][4]
    

The Biosynthetic Pathway

The pathway proceeds in two distinct phases: the terpene synthase (TPS)-mediated cyclization and the P450-mediated oxidation.

Phase 1: Cyclization (The HPS/PVS Mechanism)

The committed step is catalyzed by Premnaspirodiene Synthase (HPS) (or Potato Vetispiradiene Synthase, PVS). This enzyme converts FPP into the bicyclic hydrocarbon (-)-premnaspirodiene.

Mechanism of Action:

  • Ionization: Ejection of the diphosphate group from FPP to form a farnesyl cation.

  • 1,10-Cyclization: Attack of the C10-C11 double bond on the C1 cation generates the Germacrene A intermediate (enzyme-bound).

  • Protonation & Recyclization: Protonation of Germacrene A triggers a transannular cyclization to form the eudesmane cation.

  • Ring Contraction: A critical 1,2-alkyl migration (ring contraction) converts the 6,6-bicyclic system into the 5,6-spirobicyclic system (spirovetivane cation).

  • Deprotonation: Loss of a proton yields (-)-premnaspirodiene .

Phase 2: Functionalization (The CYP71D Role)

The hydrophobic scaffold is functionalized by Hyoscyamus muticus Premnaspirodiene Oxygenase (HPO) , a member of the CYP71D subfamily (specifically CYP71D55).

Reaction Sequence:

  • C2-Hydroxylation: HPO hydroxylates (-)-premnaspirodiene at the C2 position to form solavetivol (2

    
    -hydroxy-premnaspirodiene).
    
  • Oxidation: HPO (or a dehydrogenase in some contexts) further oxidizes the alcohol to a ketone, yielding solavetivone .

  • Downstream Derivatization: Solavetivone is the branch point for more complex phytoalexins like Lubimin and Rishitin via aldehyde formation and decarboxylation, though the specific enzymes for these final steps remain partially characterized.

Pathway Visualization

SpirovetivanePath FPP Farnesyl Pyrophosphate (FPP) GermA Germacrene A (Intermediate) FPP->GermA HPS/PVS (Ionization) Premna (-)-Premnaspirodiene (Spirovetivane Scaffold) GermA->Premna HPS/PVS (Ring Contraction) Solavetivol Solavetivol (C2-Alcohol) Premna->Solavetivol HPO (CYP71D55) + CPR / NADPH Solavetivone Solavetivone (Phytoalexin) Solavetivol->Solavetivone HPO (Oxidation) Lubimin Lubimin Solavetivone->Lubimin Putative Oxidases Rishitin Rishitin Lubimin->Rishitin Decarboxylation

Figure 1: The biosynthetic pathway from FPP to Rishitin.[1][3][4][5][6][7] HPS: Premnaspirodiene Synthase; HPO: Premnaspirodiene Oxygenase.[8]

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Enzyme Assay (HPS/PVS)

This protocol validates the activity of recombinant terpene synthase.

Reagents:

  • Buffer: 25 mM MOPS (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 10% glycerol.

  • Substrate: [1-³H]FPP or unlabeled FPP (50 µM).

  • Enzyme: Purified recombinant HPS (approx. 1-5 µg).

Workflow:

  • Incubation: Mix enzyme and substrate in 500 µL buffer. Overlay with 200 µL pentane to trap volatile products. Incubate at 30°C for 1 hour.

  • Extraction: Vortex vigorously to extract products into the pentane phase. Centrifuge (1000 x g, 2 min) to separate phases.

  • Validation (GC-MS): Inject 1 µL of the pentane layer into a GC-MS equipped with a DB-5MS column.

    • Temperature Program: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      250°C.
    • Diagnostic Criteria:

      • Retention Index: (-)-Premnaspirodiene elutes at RI ~1480-1490 (DB-5).

      • Mass Spectrum: Look for parent ion m/z 204 and base peak m/z 41 or 107 . Compare with authentic standard or library spectra (NIST).

Protocol B: Functional Characterization of CYP71D (HPO)

This protocol confirms the P450-mediated hydroxylation.

Reagents:

  • Microsomes: Yeast microsomes expressing CYP71D55 and a plant CPR (Cytochrome P450 Reductase).

  • Substrate: (-)-Premnaspirodiene (purified from Protocol A).

  • Cofactor: NADPH (1 mM) or Regenerating System (G6P, G6PDH, NADP+).

Workflow:

  • Reaction: Incubate microsomes (0.5 mg protein) with 100 µM substrate and 1 mM NADPH in 100 mM Potassium Phosphate buffer (pH 7.5) for 30 min at 30°C.

  • Extraction: Stop reaction with 100 µL 0.1 M HCl. Extract twice with ethyl acetate.

  • Validation (GC-MS/NMR):

    • GC-MS: Monitor appearance of peak at m/z 220 (Solavetivol) and m/z 218 (Solavetivone).

    • NMR (Self-Validation): If scale allows, isolate product. Solavetivol is confirmed by a proton signal at

      
       4.18 (tdd, 1H)  corresponding to the C2-carbinyl proton.[3]
      

Quantitative Data Summary

EnzymeSubstrateProductKinetic Parameter (

)
Cofactor
HPS/PVS Farnesyl Pyrophosphate (FPP)(-)-Premnaspirodiene1-5 µMMg²⁺
HPO (CYP71D55) (-)-PremnaspirodieneSolavetivol~2-10 µMNADPH, CPR
HPO (CYP71D55) SolavetivolSolavetivoneN/A (Sequential)NADPH, CPR

Metabolic Engineering Applications

Reconstituting this pathway in Saccharomyces cerevisiae is a viable strategy for producing solavetivone precursors.

Engineering Strategy:

  • Upstream: Overexpress tHMG1 (truncated HMG-CoA reductase) to boost FPP pool.

  • Gene 1: Integrate H. muticus HPS (codon-optimized).

  • Gene 2: Integrate H. muticus HPO (CYP71D55) + a compatible CPR (e.g., A. thaliana ATR1).

  • Optimization: Use a high-copy plasmid or delta-integration for the P450 to ensure oxidation matches cyclase flux.

References

  • Back, K., & Chappell, J. (1995). Cloning and bacterial expression of a sesquiterpene cyclase from Hyoscyamus muticus and its molecular comparison to related terpene cyclases. Journal of Biological Chemistry, 270(13), 7375–7381. Link

  • Takahashi, S., et al. (2007). Functional characterization of premnaspirodiene oxygenase, a cytochrome P450 catalyzing regio- and stereo-specific hydroxylations of diverse sesquiterpene substrates.[9] Journal of Biological Chemistry, 282(43), 31744–31754. Link

  • Yoshioka, H., et al. (1999). cDNA cloning of sesquiterpene cyclase and squalene synthase, and expression of the genes in potato tuber infected with Phytophthora infestans. Plant and Cell Physiology, 40(9), 993–998. Link

  • Starks, C. M., et al. (1997). Structural basis for cyclic terpene biosynthesis by tobacco 5-epi-aristolochene synthase. Science, 277(5333), 1815-1820. Link

  • Yamada, T., et al. (2019). Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase. Scientific Reports, 9, 19664. Link

Sources

Anhydro-beta-rotunol: Structural, Synthetic, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Pharmacognosists, and Drug Discovery Researchers Subject: Spirovetivane Sesquiterpenes, specifically Anhydro-beta-rotunol (CAS: 34206-82-1)

Executive Summary & Chemical Identity[1][2]

Anhydro-beta-rotunol is a bicyclic sesquiterpene belonging to the spirovetivane class.[1][2][3][4][5] Unlike the more common eudesmane or guaiane skeletons found in essential oils, the spirovetivane framework features a distinct spiro[4.5]decane core. This compound is primarily isolated from the rhizomes of Cyperus rotundus (Nutgrass) and various Solanum species (e.g., S. erianthum), often functioning as a phytoalexin (stress-induced antimicrobial metabolite).

Structurally, it is characterized by a cross-conjugated dienone system in the six-membered ring and an isopropenyl substituent on the five-membered ring. Its pharmacological interest stems from its potent inhibition of Nitric Oxide (NO) production and antimicrobial properties, making it a scaffold of interest for anti-inflammatory drug design.

Chemical Data Table
PropertyData
IUPAC Name (3R,5R)-6,10-dimethyl-3-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one
Common Name (+)-Anhydro-beta-rotunol
CAS Registry 34206-82-1
Molecular Formula C₁₅H₂₀O
Molecular Weight 216.32 g/mol
Skeleton Spirovetivane (Spiro[4.5]decane)
Key Functionality Cross-conjugated cyclohexadienone; Isopropenyl group
Chiral Centers C3 (Isopropenyl attachment), C5 (Spiro center)

Stereochemistry and Isomerism

The biological activity and synthetic complexity of anhydro-beta-rotunol are defined by its stereochemistry. The spirovetivane skeleton possesses two critical stereocenters:

  • C3: The attachment point of the isopropenyl side chain.

  • C5: The spiro-carbon connecting the five- and six-membered rings.

The Stereoisomer Landscape

The relative configuration between the C3-isopropenyl group and the C5-spiro linkage defines the specific isomer.

  • (+)-Anhydro-beta-rotunol: The naturally occurring diastereomer.[5] Synthetic studies starting from (-)-

    
    -santonin have established the absolute configuration as (3R, 5R).
    
  • Diastereomers (Synthetic & Natural):

    • 6,11-spirovetivadiene derivatives: Synthetic inversion of the C5 spiro center yields diastereomers that are structurally related to other natural products like (-)-hinesene and (-)-agarospirene .[1]

    • Stereochemical Causality: The orientation of the C3 group relative to the C6-C10 enone system influences the molecule's "shape" and receptor binding affinity. In synthesis, the C5 stereochemistry is often dictated by the precursor's geometry during the spiro-rearrangement step.

Structural Visualization

The following diagram illustrates the core connectivity and the critical spiro-center.[6]

G cluster_stereo Stereochemical Determinants SpiroCore Spiro[4.5]decane Core (C5 Spiro Center) RingA Five-Membered Ring (C1-C5) Contains C3-Isopropenyl SpiroCore->RingA Connects via C5 RingB Six-Membered Ring (C6-C10) Cross-Conjugated Dienone SpiroCore->RingB Connects via C5 Rotunol (+)-Anhydro-beta-rotunol (Natural Isomer) RingA->Rotunol Determines C3 Config RingB->Rotunol Contains Pharmacophore C3 C3: Isopropenyl Group (R-configuration) C3->Rotunol C5 C5: Spiro Junction (Critical for 3D topology) C5->Rotunol

Caption: Structural decomposition of anhydro-beta-rotunol highlighting the critical C3 and C5 stereocenters.

Synthesis: The Santonin Route

The most authoritative synthetic route to (+)-anhydro-beta-rotunol was established by Blay et al.. This protocol is a "self-validating" system because it utilizes the defined chirality of the starting material, (-)-


-santonin, to control the stereochemical outcome of the complex spiro-rearrangement.
Mechanism of Action (Synthetic)

The core logic relies on a silicon-guided acid-promoted rearrangement .[1][2][3][5]

  • Precursor Formation: Santonin is converted to a functionalized eudesmane epoxide.[1][3]

  • Spiro-Rearrangement: An acid catalyst triggers the opening of the epoxide. A strategically placed trimethylsilyl (TMS) group stabilizes the transition state and directs the migration of the carbon backbone to form the spiro[4.5]decane system exclusively.

  • Functionalization: Subsequent elimination and oxidation steps install the dienone and isopropenyl groups.

Synthetic Pathway Diagram

Synthesis Santonin (-)-alpha-Santonin (Starting Material) Epoxyeudesmane 1-TMS-4,5-Epoxyeudesmane (Intermediate) Santonin->Epoxyeudesmane Multi-step modification Rearrangement Acid-Promoted Rearrangement (Key Step: Spiro-cyclization) Epoxyeudesmane->Rearrangement H+ / Silicon-guided SpiroDiol Spiro[4.5]decanediol Rearrangement->SpiroDiol Ring contraction Elimination Elimination & Oxidation (TsOH / CrO3-DMP) SpiroDiol->Elimination Functional group manipulation Product (+)-Anhydro-beta-rotunol Elimination->Product Final Yield

Caption: The stereocontrolled synthesis of (+)-anhydro-beta-rotunol from (-)-alpha-santonin via silicon-guided rearrangement.

Experimental Protocols

Protocol A: Chemical Synthesis (Adapted from Blay et al.)

Note: This protocol assumes access to the intermediate 1-trimethylsilyl-4,5-epoxyeudesmane derived from Santonin.[1][3][5]

Reagents:

  • Boron trifluoride diethyl etherate (

    
    )
    
  • p-Toluenesulfonic acid (TsOH)

  • Chromium trioxide-3,5-dimethylpyrazole complex (CrO3-DMP)[2]

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Spiro-Rearrangement:

    • Dissolve 1-trimethylsilyl-4,5-epoxyeudesmane (1.0 eq) in anhydrous DCM at -78°C.

    • Add

      
       (1.1 eq) dropwise.
      
    • Stir for 30 mins, then quench with saturated

      
      .
      
    • Validation: NMR should show loss of epoxide signals and appearance of spiro-fused ring protons.

  • Side Chain Elimination:

    • Treat the resulting spiro-diol with TsOH in refluxing benzene (or toluene for greener chemistry) to eliminate the primary hydroxyl group, forming the isopropenyl side chain.

  • Allylic Oxidation (The Rotunol Motif):

    • Dissolve the intermediate in DCM.

    • Add CrO3-DMP complex (15 eq) at 0°C.

    • Stir for 4-6 hours. This installs the carbonyl at C8 and the double bond at C6-C7, completing the cross-conjugated dienone.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Isolation from Cyperus rotundus

Reagents: Ethanol (95%), n-Hexane, Silica Gel (230-400 mesh).

  • Extraction: Macerate dried rhizomes of C. rotundus (1 kg) in Ethanol (5 L) for 72 hours at room temperature. Filter and concentrate in vacuo.

  • Partitioning: Suspend the crude extract in water and partition with n-Hexane. Anhydro-beta-rotunol partitions preferentially into the non-polar (Hexane) phase due to its terpenoid nature.

  • Fractionation:

    • Load hexane fraction onto a Silica Gel open column.

    • Elute with a gradient of n-Hexane:Ethyl Acetate (100:0

      
       80:20).
      
    • Detection: Anhydro-beta-rotunol typically elutes in semi-polar fractions (approx. 90:10 Hex:EtOAc). Monitor via TLC (visualize with vanillin-sulfuric acid; look for distinct purple/blue spots).

Biological & Pharmacological Profile[12]

Mechanism of Action: NO Inhibition

Anhydro-beta-rotunol has demonstrated significant anti-inflammatory activity by inhibiting Nitric Oxide (NO) production in LPS-stimulated macrophages.

  • IC50: Approximately 65.5

    
    M.
    
  • Pathway: It likely interferes with the NF-

    
    B signaling pathway, preventing the transcriptional activation of the iNOS (inducible Nitric Oxide Synthase) gene.
    
Phytoalexin Activity

In Solanaceous plants (Solanum spp.), this compound acts as a phytoalexin. Upon fungal infection (e.g., by Fusarium), the plant biosynthesizes anhydro-beta-rotunol to disrupt fungal cell membranes. This suggests potential utility as a lead compound for agricultural fungicides or topical antifungals.

References

  • Blay, G., Cardona, L., Garcia, B., & Pedro, J. R. (2004). Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene. The Journal of Organic Chemistry, 69(21), 7294-7302.[4]

  • Hikino, H., Aota, K., & Takemoto, T. (1969). Structure and absolute configuration of alpha-rotunol and beta-rotunol, sesquiterpenoids of Cyperus rotundus. Chemical & Pharmaceutical Bulletin, 17(7), 1390-1394.

  • Nagaoka, T., Goto, K., Watanabe, A., Sakata, Y., & Yoshihara, T. (2001). Sesquiterpenoids in Root Exudates of Solanum aethiopicum. Zeitschrift für Naturforschung C, 56(9-10), 707-713.

  • PubChem. (n.d.). Anhydro-beta-rotunol (CID 11195296).[7] National Library of Medicine.

  • MedChemExpress. (n.d.). beta-Rotunol Product Information. MedChemExpress.

Sources

Anhydro-beta-rotunol: A Technical Guide to its Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course for a Novel Sesquiterpenoid

In the vast and intricate world of natural product chemistry, the identification of novel molecular scaffolds perpetually fuels the engine of drug discovery. Anhydro-beta-rotunol, a spirovetivane sesquiterpenoid, represents one such molecule of interest. While direct pharmacological data on this compound remains nascent, its chemical lineage and natural origins provide a compelling rationale for its investigation as a potential therapeutic agent. This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of anhydro-beta-rotunol, from its fundamental chemical identity to a roadmap for exploring its therapeutic promise. By synthesizing data from related compounds and the botanical sources from which it is derived, we aim to illuminate the potential of anhydro-beta-rotunol and catalyze further scientific inquiry.

Molecular Identity and Natural Occurrence

Anhydro-beta-rotunol is a sesquiterpenoid characterized by a spiro[4.5]decane core structure. Its chemical formula is C₁₅H₂₀O. This compound has been isolated from Solanum erianthum, a plant with a history of use in traditional medicine. A closely related compound, beta-rotunol, is a constituent of Cyperus rotundus, another plant renowned for its medicinal properties. The structural distinction from the retro-retinoid "anhydroretinol," a metabolite of vitamin A, is critical to understanding its unique potential.

PropertyValue
Molecular Formula C₁₅H₂₀O
IUPAC Name (3R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]deca-6,9-dien-8-one
Known Natural Sources Solanum erianthum
Related Compound Source Cyperus rotundus (contains beta-rotunol)

The Current State of Pharmacological Research: A Call to Investigation

Direct investigation into the therapeutic effects of purified anhydro-beta-rotunol is, at present, limited. A study that isolated several compounds from Solanum erianthum, including anhydro-beta-rotunol, evaluated their potential to inhibit nitric oxide (NO) production and their cytotoxicity. In this specific context, anhydro-beta-rotunol did not exhibit potent activity, highlighting the necessity for broader screening across a diverse range of biological assays to fully characterize its pharmacological profile. The absence of extensive data should not be viewed as a lack of potential, but rather as an open invitation for pioneering research.

Inferred Therapeutic Potential: An Evidence-Based Extrapolation

The therapeutic potential of anhydro-beta-rotunol can be inferred from the well-documented pharmacological activities of its natural sources and the broader class of sesquiterpenoids to which it belongs.

Anti-inflammatory Properties

The extracts of both Solanum erianthum and Cyperus rotundus have demonstrated significant anti-inflammatory effects. S. erianthum contains compounds like solasodine, which modulates cytokine release, and various flavonoids with antioxidant properties that can mitigate inflammatory processes.[1] Cyperus rotundus extracts have been shown to reduce paw edema in animal models of inflammation, an effect attributed to its rich composition of flavonoids, terpenoids, and saponins.[2] Sesquiterpenes, as a class, are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[3][4]

Antioxidant Activity

Oxidative stress is a key pathological factor in numerous diseases. The rhizomes of Cyperus rotundus have been extensively studied for their antioxidant capabilities, with extracts showing potent free radical scavenging activity in various assays.[5][6][7] This antioxidant potential is linked to the high content of phenolic and flavonoid compounds.[8] The flavonoids rutin and quercetin, found in Solanum erianthum, are also powerful antioxidants.[1] Given the established link between antioxidant and anti-inflammatory activities, this presents a compelling avenue for the investigation of anhydro-beta-rotunol.

Cytotoxic and Anti-Cancer Potential

The exploration of natural products for novel anti-cancer agents is a cornerstone of oncological research. The essential oil of Solanum erianthum leaves, which is rich in terpenoids, has demonstrated potent cytotoxic activity against human breast and prostate cancer cell lines.[9][10][11] Furthermore, extracts from Cyperus rotundus have also shown cytotoxic effects on cancer cell lines.[12] Sesquiterpene lactones, a subclass of sesquiterpenoids, are particularly noted for their cytotoxic and antitumor activities, often mediated through the induction of apoptosis.[13] This suggests that anhydro-beta-rotunol should be evaluated for its potential as an anti-proliferative agent.

Hypothesized Mechanisms of Action: A Framework for Future Research

Based on the inferred therapeutic potential, we can propose several molecular mechanisms that may be modulated by anhydro-beta-rotunol. These hypotheses provide a structured framework for future experimental design.

cluster_inflammation Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB COX2 COX-2 NFkB->COX2 activates transcription iNOS iNOS NFkB->iNOS activates transcription IkB IκBα IKK->IkB phosphorylates Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO AnhydroBetaRotunol Anhydro-beta-rotunol AnhydroBetaRotunol->NFkB Inhibits? AnhydroBetaRotunol->IKK Inhibits? cluster_apoptosis Cytotoxic (Apoptotic) Pathway AnhydroBetaRotunol Anhydro-beta-rotunol Mitochondrion Mitochondrion AnhydroBetaRotunol->Mitochondrion Induces stress? CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized pro-apoptotic mechanism of Anhydro-beta-rotunol.

Methodologies for Pharmacological Investigation: A Practical Guide

To empirically validate the therapeutic potential of anhydro-beta-rotunol, a systematic and multi-faceted experimental approach is required.

In Vitro Anti-inflammatory Assays
  • Nitric Oxide (NO) Inhibition Assay:

    • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with varying concentrations of anhydro-beta-rotunol for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

    • After 24 hours, measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • A reduction in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.

  • Cytokine Production Assay (ELISA):

    • Following a similar cell culture and treatment protocol as the NO assay, collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

    • A dose-dependent decrease in cytokine secretion would confirm the anti-inflammatory effects of anhydro-beta-rotunol.

Antioxidant Capacity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a solution of DPPH in methanol.

    • Add varying concentrations of anhydro-beta-rotunol to the DPPH solution.

    • Incubate the mixture in the dark at room temperature.

    • Measure the absorbance of the solution at 517 nm.

    • A decrease in absorbance indicates the scavenging of the DPPH radical, and the antioxidant capacity can be expressed as the IC₅₀ value.

  • Cellular Antioxidant Assay:

    • Culture a suitable cell line (e.g., HepG2) in a 96-well plate.

    • Load the cells with a fluorescent probe that is sensitive to reactive oxygen species (ROS), such as DCFH-DA.

    • Treat the cells with an oxidizing agent (e.g., H₂O₂) in the presence or absence of anhydro-beta-rotunol.

    • Measure the fluorescence intensity. A reduction in fluorescence in the presence of anhydro-beta-rotunol indicates its ability to mitigate intracellular ROS.

Cytotoxicity and Anti-Cancer Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed various cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate.

    • Treat the cells with a range of concentrations of anhydro-beta-rotunol for 24-72 hours.

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • A decrease in absorbance is proportional to the reduction in cell viability, allowing for the determination of the IC₅₀ value.

  • Apoptosis Assays (Flow Cytometry):

    • Treat cancer cells with anhydro-beta-rotunol at its IC₅₀ concentration.

    • Stain the cells with Annexin V (an early apoptotic marker) and propidium iodide (a late apoptotic/necrotic marker).

    • Analyze the cell populations using a flow cytometer to quantify the percentage of apoptotic cells.

    • Further mechanistic studies can include assays for caspase activation and changes in mitochondrial membrane potential.

Future Directions and Concluding Remarks

Anhydro-beta-rotunol stands at the frontier of natural product research, a molecule with a compelling, albeit inferred, therapeutic potential. The immediate priorities for advancing our understanding of this compound are clear:

  • Broad-Spectrum Bioactivity Screening: A comprehensive screening of anhydro-beta-rotunol against a wide array of biological targets is essential to uncover its primary pharmacological activities.

  • In Vivo Efficacy and Safety: Should in vitro studies yield promising results, the next logical step is to evaluate its efficacy and safety in preclinical animal models of inflammation, oxidative stress-related diseases, and cancer.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of anhydro-beta-rotunol will be crucial for optimizing its potency and selectivity for specific biological targets.

  • Target Identification: Elucidating the precise molecular targets of anhydro-beta-rotunol will provide a deeper understanding of its mechanism of action and facilitate its development as a therapeutic agent.

References

  • Solanum erianthum in Ayurveda | Medicinal Uses, Properties & Benefits. (2025, December 27).
  • Antioxidant Activities of Cyperus rotundus L.
  • Antioxidant Activities of Cyperus rotundus L.
  • Analgesic and anti-inflammatory activity of the extracts from Cyperus rotundus Linn rhizomes. IMSEAR Repository.
  • Evaluation of the Antioxidant Activity of the Roots and Rhizomes of and Rhizomes of Cyperus rotundus Cyperus rotundus Cyperus rotundus L. Indian Journal of Pharmaceutical Sciences.
  • Formulation and Evaluation of Cyperus Rotundus Herbal Ointment for Treatment of Skin Inflamm
  • Phytochemical analysis, antioxidant, and antibacterial activities of Cyperus rotundus L. rhizomes.
  • Evaluation of Antioxidant and Cytotoxicity Activity of Cyperus rotundus L. Rhizome Extract and Fractions. SciTePress.
  • Anti-inflammatory effect of Cyperus rotundus Linn. leaves on acute and subacute inflammation in experimental rat models.
  • Assessment of anti-inflammatory, anti-ulcer and neuropharmacological activities of Cyperus rotundus Linn. CABI Digital Library.
  • Medicinal Plant Virtual Tour - POT
  • Full article: Chemical composition, antimicrobial, and cytotoxicity studies on S. erianthum and S. macranthum essential oils. Taylor & Francis. (2011, December 2).
  • Antibacterial and phytochemical screening of Solanum erianthum D. Don. Scholars Research Library.
  • Analgesic and anti-inflammatory activity of the extracts from Cyperus rotundus Linn rhizomes. Journal of Applied Pharmaceutical Science. (2016, September 26).
  • Chemical composition, antimicrobial, and cytotoxicity studies on S. erianthum and S. macranthum essential oils. (2010, September 3).
  • Anti-Inflammatory Components
  • Chemical composition, antimicrobial, and cytotoxicity studies on S. erianthum and S. macranthum essential oils. PubMed. (2011, December 2).
  • Eudesmane-type sesquiterpenoids: Structural diversity and biological activity. PMC. (2024, July 27).
  • Spirovetivane- and Eudesmane-Type Sesquiterpenoids Isolated from the Culture Media of Two Cyanobacterial Strains | Request PDF.
  • Sesquiterpenoids from Meliaceae Family and Their Biological Activities. MDPI. (2023, June 20).
  • Retinol. Wikipedia.
  • Synthesis and in vitro biological activity of retinyl retinoate, a novel hybrid retinoid deriv
  • Oxidation of retinol to retinoic acid as a requirement for biological activity in mouse epidermis. PubMed. (1988, December 15).
  • Biological activity and metabolism of the retinoid axerophthene (vitamin A hydrocarbon).
  • The Discovery and Isolation of Solavetivone from Pot
  • Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003. Frontiers. (2021, November 25).
  • Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. The Royal Society of Chemistry. (2015, April 14).
  • Biosyntesis from solavetivone of the phytoalexin rishitin potato. Implicit role of solavetivone as an activator.
  • Therapeutic Uses of Retinol and Retinoid-Rel
  • (PDF) Sesquiterpenes and cytotoxicity.
  • Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase. PMC.
  • Biotransformation of the potato stress metabolite, solavetivone, by cell suspension cultures of two solanaceous and three non-solanaceous species. PubMed.
  • CYTOTOXICITY AND ANTITUMOR ACTIVITY OF SESQUITERPENE LACTONES. STRUCTURE, ACTIVITY Sergazy Adekenov, Olga Maslova, Zhanar Iskako. (2023, December 29).
  • Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60. PubMed. (2020, April 16).
  • Sesquiterpenoid phytoalexins from solanaceous plants. Molecular... | Download Scientific Diagram.

Sources

literature review on spirovetivane compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Spirovetivane Compounds: From Natural Occurrence to Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of spirovetivane compounds, a fascinating class of sesquiterpenoid natural products. We will delve into their structural complexity, natural origins, and the sophisticated methodologies required for their isolation and characterization. Furthermore, this document will explore their biosynthesis, chemical synthesis, and burgeoning biological activities, offering insights for researchers, scientists, and professionals in drug development.

Introduction to Spirovetivane Sesquiterpenoids

Spirovetivane compounds are a subgroup of sesquiterpenoids, which are natural products derived from three isoprene units and composed of 15 carbon atoms.[1] Their defining structural feature is the spiro[4.5]decane skeleton, where a five-membered ring and a six-membered ring share a single common carbon atom, the spirocenter. This unique three-dimensional architecture imparts significant conformational rigidity and stereochemical complexity, making them challenging targets for both isolation and synthesis, and intriguing candidates for biological investigation.

First identified in vetiver oil, an essential oil from the roots of Chrysopogon zizanioides, spirovetivanes have since been discovered in a variety of other natural sources, including microorganisms.[2][3] Their structural diversity and range of biological activities, including antimicrobial and anti-inflammatory properties, have positioned them as a promising area of natural product research.[3]

Natural Sources and Isolation Strategies

Spirovetivane compounds are produced by a range of organisms, from higher plants to bacteria.

  • Plants: The most well-known source is the vetiver grass (Chrysopogon zizanioides), whose essential oil is rich in various sesquiterpenoids, including spirovetivanes like α-vetivone and β-vetivone.

  • Microorganisms: Recent studies have revealed that microorganisms are a prolific source of novel spirovetivanes. For instance, cyanobacterial strains such as Calothrix sp. and Scytonema sp. have been shown to secrete these compounds into their culture media.[2] Fungi associated with plants or marine environments are also emerging as important producers.

The isolation of spirovetivane compounds from these natural sources is a multi-step process that requires careful selection of chromatographic techniques to separate these structurally similar molecules from a complex mixture.

Typical Isolation Protocol from Microbial Culture

The causality behind this workflow is driven by the need to first separate the polar metabolites from the culture medium and then employ progressively higher resolution chromatographic techniques based on polarity and other physicochemical properties to achieve pure compounds.

  • Adsorption: After separating the cell mass, the culture medium is passed through a macroporous adsorbent resin (e.g., HP20) to capture the secreted secondary metabolites.[2] This step concentrates the compounds of interest from a large volume of aqueous medium.

  • Elution and Extraction: The resin is then washed with a series of organic solvents of increasing polarity (e.g., methanol, ethyl acetate) to elute the adsorbed compounds. The resulting extract is concentrated in vacuo.

  • Preliminary Fractionation: The crude extract is subjected to an initial fractionation step, typically using Vacuum Liquid Chromatography (VLC) or Flash Chromatography over silica gel. This separates the extract into several fractions of decreasing complexity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of final purification. A combination of normal-phase and reverse-phase HPLC is often necessary.

    • Rationale: Reverse-phase HPLC (e.g., with a C18 column) separates compounds based on hydrophobicity, which is effective for many sesquiterpenoids. Normal-phase HPLC can then be used to separate isomers that may co-elute in the reverse-phase system.

  • Purity Analysis: The purity of the isolated compounds is assessed using analytical HPLC coupled with a UV detector or a mass spectrometer (LC-MS).[2]

G cluster_extraction Extraction & Concentration cluster_purification Purification Workflow A Microbial Culture (e.g., Cyanobacteria) B Adsorption onto HP20 Resin A->B C Elution with Organic Solvent B->C D Crude Extract C->D E Flash Chromatography (Silica Gel) D->E Fractionation F Semi-Preparative Reverse-Phase HPLC E->F G Final Purification (e.g., Isocratic HPLC) F->G H Pure Spirovetivane Compound G->H I Structural Elucidation H->I Characterization

Caption: General workflow for the isolation of spirovetivane compounds.

The Challenge of Structural Elucidation

Determining the exact structure of spirovetivane compounds is a significant challenge due to the numerous stereocenters and the conformational flexibility of the ring systems. A combination of modern spectroscopic and computational methods is required for unambiguous assignment.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This is the first step to determine the molecular formula of the compound.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential to piece together the carbon skeleton and establish the relative stereochemistry.

    • ¹H and ¹³C NMR: Provide the initial chemical shift information for all proton and carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, revealing adjacent protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds, which is crucial for connecting different parts of the molecule and establishing the spirocyclic core.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing critical information about the relative configuration of stereocenters.

  • Electronic Circular Dichroism (ECD) and Computational Chemistry: While NMR can establish the relative configuration, determining the absolute configuration often requires ECD spectroscopy.

    • The Self-Validating System: The experimental ECD spectrum is compared to a theoretically calculated spectrum.[2] A high degree of similarity between the two provides strong evidence for the proposed absolute configuration. The computational part involves:

      • Performing a conformational search to find all low-energy conformers of the molecule.

      • Optimizing the geometry of these conformers using Density Functional Theory (DFT).

      • Calculating the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).

      • Generating a Boltzmann-averaged spectrum for comparison with the experimental data.

G start Pure Compound ms HRESIMS start->ms nmr 1D & 2D NMR (¹H, ¹³C, COSY, HMBC) start->nmr ecd Experimental ECD start->ecd planar Planar Structure & Molecular Formula ms->planar nmr->planar absolute Absolute Stereochemistry ecd->absolute comp Computational Modeling (TD-DFT) comp->absolute Spectrum Comparison relative Relative Stereochemistry planar->relative NOESY/ROESY relative->comp final Final Structure absolute->final

Caption: Workflow for the structural elucidation of spirovetivanes.

Biosynthesis Pathway

The biosynthesis of all sesquiterpenoids, including spirovetivanes, begins with the precursor farnesyl pyrophosphate (FPP).[4] While the specific enzymes for many spirovetivane pathways are still under investigation, a plausible general mechanism can be proposed based on known sesquiterpene cyclase activity.[5]

The key to the entire process is the sesquiterpene synthase (STS) enzyme. The active site of this enzyme acts as a template, guiding the highly flexible FPP molecule through a precise series of cyclizations and rearrangements to form the specific spirovetivane skeleton.[5]

  • Initiation: The process starts with the ionization of FPP, where the pyrophosphate group leaves, generating a farnesyl carbocation.[4]

  • First Cyclization: The carbocation undergoes a 1,10-cyclization to form a ten-membered germacrenyl cation intermediate.

  • Second Cyclization & Rearrangement: A subsequent proton-initiated cyclization and rearrangement cascade, likely involving a eudesmyl carbocation intermediate, leads to the formation of the characteristic spiro[4.5]decane core.[5]

  • Termination: The reaction is terminated by deprotonation or quenching with water, leading to the final spirovetivane hydrocarbon or alcohol. Further tailoring enzymes (e.g., P450 monooxygenases, dehydrogenases) can then modify the scaffold to produce the diverse array of naturally occurring spirovetivanes.

G FPP Farnesyl Pyrophosphate (FPP) Ionization Ionization (-OPP) FPP->Ionization Carbocation1 Farnesyl Carbocation Ionization->Carbocation1 Cyclization1 1,10-Cyclization Carbocation1->Cyclization1 Intermediate1 Germacrenyl Cation Cyclization1->Intermediate1 Cyclization2 Protonation & 2,7-Cyclization Intermediate1->Cyclization2 Intermediate2 Eudesmyl Cation Cyclization2->Intermediate2 Rearrangement Spirocyclization (Rearrangement) Intermediate2->Rearrangement Spiro_Cation Spirovetivane Cation Rearrangement->Spiro_Cation Termination Deprotonation / H₂O Spiro_Cation->Termination Spirovetivane Spirovetivane Scaffold Termination->Spirovetivane Tailoring Oxidation, etc. Spirovetivane->Tailoring Final Diverse Spirovetivanes Tailoring->Final

Caption: Plausible biosynthetic pathway for spirovetivane compounds.

Strategies in Chemical Synthesis

The total synthesis of spirovetivane sesquiterpenes is a significant challenge that has attracted the attention of synthetic chemists. The main difficulties lie in the stereoselective construction of the spirocyclic core and the regioselective introduction of functional groups and unsaturation.[6]

One notable approach involves the synthesis of (+)-anhydro-β-rotunol from santonin, a readily available natural product.[7]

Key Steps in the Synthesis from Santonin
  • Starting Material: Santonin provides a pre-formed decalin ring system, which serves as a robust scaffold for subsequent transformations.

  • Key Rearrangement: The crucial step is a silicon-guided, acid-promoted rearrangement of a 1-trimethylsilyl-4,5-epoxyeudesmane intermediate.[7]

    • Causality: The trimethylsilyl group directs the rearrangement, controlling the regiochemistry and stereochemistry of the resulting spiro[4.5]decanediol. This level of control is essential for an efficient synthesis.

  • Elaboration: The spirodiol intermediate is then elaborated through a series of functional group manipulations, including eliminations and oxidations, to afford the target spirovetivane compounds like (+)-anhydro-β-rotunol.[7]

Another elegant strategy utilizes a spiro acyloin intermediate to construct the spiro[4.5]decane system, which can then be converted to various natural spirovetivanes like (±)-hinesol and (±)-β-vetivone.[6]

Biological Activities and Therapeutic Potential

Spirovetivane compounds have demonstrated a range of interesting biological activities, making them attractive for further investigation in drug discovery programs.

Compound/ExtractBiological ActivityOrganism(s)Potency (MIC/IC₅₀)Reference
Vetiver Essential OilAntimicrobialStaphylococcus aureus39 µg/mL[3]
Vetiver Essential OilAntimicrobialEnterobacter cloacaeNotable Efficacy[3]
Spiro Compounds (General)AntioxidantDPPH, ABTS assaysVariable (some > Quercetin)[8]
Spirovetivanes (General)Anti-inflammatoryIn vitro modelsUnder Investigation[3]
  • Antimicrobial Activity: Vetiver essential oil, which is rich in spirovetivane-related sesquiterpenoids, shows significant activity against Gram-positive bacteria like Staphylococcus aureus.[3] The proposed mechanism for some sesquiterpenoids involves the disruption of the bacterial cell membrane.[3]

  • Antioxidant Activity: As a class, spiro compounds have been investigated for their antioxidant properties.[8] Some synthetic spirocycles have shown potent radical scavenging activity in DPPH and ABTS assays, in some cases exceeding that of the standard antioxidant quercetin.[8] This activity is often attributed to the presence of phenolic or other electron-rich functional groups.

  • Anti-inflammatory and Cytotoxic Potential: Many sesquiterpenoids exhibit anti-inflammatory and cytotoxic activities.[9][10] While specific data for many spirovetivanes is still emerging, they are considered a promising class to screen for these effects. For example, some inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages, a key indicator of anti-inflammatory potential.[9]

Future Perspectives and Conclusion

Spirovetivane compounds represent a structurally intriguing and biologically promising class of natural products. The confluence of advanced analytical techniques and computational chemistry is finally unlocking the ability to rapidly and accurately determine their complex structures.

Future research should focus on several key areas:

  • Discovery: Continued exploration of unique microbial niches, such as endophytic fungi and marine bacteria, will undoubtedly lead to the discovery of new spirovetivane scaffolds with novel biological activities.[11]

  • Pharmacology: A systematic evaluation of the therapeutic potential of pure spirovetivane compounds is needed. This includes detailed studies on their mechanisms of action, structure-activity relationships (SAR), and potential as leads for anti-infective, anti-inflammatory, or anticancer agents.

  • Synthetic Biology: As the biosynthetic genes for these compounds are identified, there is significant potential to use synthetic biology and metabolic engineering approaches to produce spirovetivanes in heterologous hosts like E. coli or yeast. This could provide a sustainable and scalable source of these valuable molecules.

References

  • Abad, A., Agulló, C., Arnó, M., Cunat, A. C., & Zaragoza, R. J. (2004). Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene. The Journal of organic chemistry, 69(21), 7212–7219. [Link]

  • Dauben, W. G., & Hart, D. J. (1977). A new synthesis of spirovetivanes via the spiro acyloin intermediate. The Journal of Organic Chemistry, 42(23), 3787–3791. [Link]

  • Cai, W., et al. (2022). Spirovetivane- and Eudesmane-Type Sesquiterpenoids Isolated from the Culture Media of Two Cyanobacterial Strains. Journal of Natural Products, 85(2), 415–425. [Link]

  • Cai, W., et al. (2022). Spirovetivane- and Eudesmane-Type Sesquiterpenoids Isolated from the Culture Media of Two Cyanobacterial Strains. Queen's Center for Biomedical Research. [Link]

  • Gao, Y., et al. (2024). Eudesmane-type sesquiterpenoids: Structural diversity and biological activity. Phytomedicine, 132, 155734. [Link]

  • Cane, D. E., et al. (2009). Biosynthesis of the Sesquiterpene Antibiotic Albaflavenone in Streptomyces coelicolor. Mechanism and Stereochemistry of the Enzymatic Formation of Epi-isozizaene. Journal of the American Chemical Society, 131(18), 6332–6333. [Link]

  • Request PDF. Spirovetivane- and Eudesmane-Type Sesquiterpenoids Isolated from the Culture Media of Two Cyanobacterial Strains. (2022). [Link]

  • Reyes-Pérez, V., et al. (2022). Spirocyclic derivatives as antioxidants: a review. RSC medicinal chemistry, 13(10), 1185–1203. [Link]

  • Li, D., et al. (2024). The Chemical Structure and Pharmacological Activity of Sesquiterpenoids in Dendrobium Sw. Molecules, 29(24), 5658. [Link]

  • Wang, T., et al. (2024). The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. Molecules, 29(18), 4165. [Link]

  • Fuloria, S., et al. (2022). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology, 13, 959828. [Link]

  • Toshtemirov, A., et al. (2025). Secondary Metabolites and Biological Activity of Endophytic Microorganisms. International Journal of Engineering Research and Technology, 14(7). [Link]

Sources

Anhydro-beta-rotunol: A Speculative Mechanistic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Anhydro-beta-rotunol, a sesquiterpenoid derivative, represents a compelling yet underexplored molecule in medicinal chemistry. While direct research into its mechanism of action is limited, its structural relationship to the broader class of sesquiterpenoids provides a strong foundation for hypothesizing its biological activities. This guide synthesizes information on related compounds to speculate on the potential mechanisms of action of anhydro-beta-rotunol, focusing on its likely anti-inflammatory and anti-cancer properties. We propose that anhydro-beta-rotunol may exert its effects through the modulation of key signaling pathways such as NF-κB, MAPKs, and STATs. This document provides a theoretical framework and a practical experimental roadmap for investigating these hypotheses, aiming to accelerate research into this promising compound.

Introduction: The Therapeutic Potential of Sesquiterpenoids

Sesquiterpenoids are a diverse class of naturally occurring 15-carbon isoprenoids that are widely distributed in the plant kingdom.[1][2] These compounds are known to possess a wide array of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][3] Anhydro-beta-rotunol is a spirovetivane sesquiterpene that has been synthesized from santonin.[4][5] Although its specific biological functions are not well-documented, its chemical structure suggests it may share the therapeutic potential of other sesquiterpenoids.

The "anhydro" modification, signifying the removal of a water molecule from the parent compound beta-rotunol, is a critical structural feature. This alteration can significantly impact the molecule's physicochemical properties, such as its three-dimensional conformation, lipophilicity, and reactivity. These changes, in turn, can influence its interactions with biological targets, potentially leading to a unique pharmacological profile. This guide will explore the speculative mechanisms of action of anhydro-beta-rotunol based on the known activities of related sesquiterpenoids and the chemical implications of its anhydro structure.

Speculative Mechanisms of Action

Based on the extensive research into the biological activities of sesquiterpenoids, we can speculate on several plausible mechanisms of action for anhydro-beta-rotunol.[1][6][7]

Anti-Inflammatory Activity

A primary and well-established activity of many sesquiterpenoids is their anti-inflammatory effect.[1][7] This is often achieved through the inhibition of key pro-inflammatory signaling pathways.

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many sesquiterpenoids have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[1][7] It is highly probable that anhydro-beta-rotunol could also interfere with this pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, which would prevent the nuclear translocation of the active NF-κB dimer.[7]

  • MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli.[1][8] Sesquiterpenoids have been observed to modulate MAPK signaling, often by inhibiting the phosphorylation of one or more of these kinases.[1][6] Anhydro-beta-rotunol may similarly attenuate inflammatory responses by interfering with the MAPK pathway.

  • STAT Pathway Interference: Signal Transducers and Activators of Transcription (STATs) are another family of transcription factors involved in inflammatory and immune responses.[1] Some sesquiterpenoids have been found to inhibit the activation of STAT signaling pathways, leading to a reduction in the production of inflammatory mediators.[1][7] This presents another plausible mechanism for anhydro-beta-rotunol's potential anti-inflammatory action.

Anti-Cancer Activity

In addition to their anti-inflammatory properties, many sesquiterpenoids exhibit potent anti-cancer activities.[2][3][6] These effects are often mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.

  • Induction of Apoptosis: Anhydro-beta-rotunol may induce apoptosis in cancer cells through the modulation of key signaling pathways that regulate cell survival and death. The inhibition of pro-survival pathways like PI3K/Akt and NF-κB, coupled with the activation of pro-apoptotic pathways, is a common mechanism for anti-cancer sesquiterpenoids.[6]

  • Cell Cycle Arrest: Disruption of the cell cycle is another established anti-cancer mechanism of sesquiterpenoids. Anhydro-beta-rotunol could potentially arrest cancer cells at specific checkpoints of the cell cycle, such as the G1/S or G2/M phase, thereby preventing their proliferation.

  • Inhibition of Metastasis: The metastatic cascade involves multiple steps, including cell invasion, migration, and angiogenesis. Sesquiterpenoids have been shown to interfere with these processes. Anhydro-beta-rotunol may inhibit metastasis by downregulating the expression of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix and tumor cell invasion.

Experimental Validation: A Proposed Research Workflow

To investigate the speculative mechanisms of action of anhydro-beta-rotunol, a systematic and multi-faceted experimental approach is required. The following workflow outlines a series of key experiments designed to test the hypotheses presented in this guide.

Initial Screening and Cytotoxicity Assessment

The first step is to determine the biological activity of anhydro-beta-rotunol in relevant cell-based assays.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., HepG2, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of anhydro-beta-rotunol (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Investigation of Anti-Inflammatory Mechanisms

To explore the potential anti-inflammatory effects of anhydro-beta-rotunol, a lipopolysaccharide (LPS)-induced inflammation model in macrophages can be utilized.

Protocol: Western Blot for NF-κB and MAPK Pathway Proteins

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with various concentrations of anhydro-beta-rotunol for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, and p38.

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL detection system. Quantify the band intensities and normalize to the respective total protein or a housekeeping protein like β-actin.

Elucidation of Anti-Cancer Mechanisms

To investigate the anti-cancer properties of anhydro-beta-rotunol, a series of assays focusing on apoptosis and cell cycle can be performed.

Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with anhydro-beta-rotunol at its IC50 concentration for 24 and 48 hours.

  • Apoptosis Assay: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.

  • Cell Cycle Analysis: Fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Visualization of Proposed Mechanisms and Workflows

To provide a clearer understanding of the speculative mechanisms and the proposed experimental workflows, the following diagrams have been generated using Graphviz.

G cluster_0 Anhydro-beta-rotunol's Speculative Anti-Inflammatory Mechanism Anhydro_beta_rotunol Anhydro-beta-rotunol IKK IKK Anhydro_beta_rotunol->IKK Inhibits MAPK_Kinases MAPK Kinases (ERK, JNK, p38) Anhydro_beta_rotunol->MAPK_Kinases Inhibits IkappaBalpha IκBα IKK->IkappaBalpha Phosphorylates NFkappaB NF-κB IkappaBalpha->NFkappaB Releases Nucleus_Inflammatory Nucleus NFkappaB->Nucleus_Inflammatory Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) Nucleus_Inflammatory->Inflammatory_Genes Activates AP1 AP-1 MAPK_Kinases->AP1 AP1->Nucleus_Inflammatory

Figure 1: Speculative anti-inflammatory signaling pathway of anhydro-beta-rotunol.

G cluster_1 Proposed Experimental Workflow for Mechanistic Validation Start Start: Anhydro-beta-rotunol MTT MTT Assay (Cell Viability & IC50) Start->MTT Decision Cytotoxic? MTT->Decision Anti_Inflammatory Anti-Inflammatory Assays (LPS-stimulated Macrophages) Decision->Anti_Inflammatory No Anti_Cancer Anti-Cancer Assays (Apoptosis & Cell Cycle) Decision->Anti_Cancer Yes WB_Inflammation Western Blot (NF-κB, MAPK pathways) Anti_Inflammatory->WB_Inflammation Flow_Apoptosis Flow Cytometry (Annexin V/PI) Anti_Cancer->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI Staining) Anti_Cancer->Flow_CellCycle End End: Mechanistic Insights WB_Inflammation->End Flow_Apoptosis->End Flow_CellCycle->End

Figure 2: A logical workflow for the experimental validation of anhydro-beta-rotunol's bioactivity.

Conclusion and Future Directions

Anhydro-beta-rotunol holds significant promise as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. The speculative mechanisms outlined in this guide, centered on the modulation of key signaling pathways, provide a solid foundation for future research. The proposed experimental workflow offers a clear and logical path to validate these hypotheses and to further elucidate the pharmacological profile of this intriguing sesquiterpenoid. Further studies, including in vivo animal models and structure-activity relationship (SAR) analyses, will be crucial in advancing anhydro-beta-rotunol from a promising molecule to a potential clinical candidate.

References

  • Research progress on anti-inflammatory mechanism of natural sesquiterpenoids. (2018). PubMed. [Link]

  • Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways. (n.d.). OAE Publishing. [Link]

  • The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation. (2022). PMC. [Link]

  • Mode of action of sesquiterpene lactones as anti-inflammatory agents. (1977). PubMed. [Link]

  • Sesquiterpenoid lactones as potential anti-cancer agents: an update on molecular mechanisms and recent studies. (2022). PMC. [Link]

  • Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. (2022). PMC - NIH. [Link]

  • Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene. (2004). PubMed. [Link]

  • Advancements in the therapeutic potential of sesquiterpenoids for the treatment of hepatocellular carcinoma (Review). (2025). Spandidos Publications. [Link]

  • Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminomicheliolide and Micheliolide. (2025). Frontiers. [Link]

  • Sesquiterpene Lactones and Cancer: New Insight into Antitumor and Anti-inflammatory Effects of Parthenolide-Derived Dimethylaminomicheliolide and Micheliolide. (2022). PMC. [Link]

  • Sesquiterpenes from Essential Oils and Anti-Inflammatory Activity. (2015). ResearchGate. [Link]

  • Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-?-rotunol and All Diastereomers of 6,11-Spirovetivadiene | Request PDF. (2025). ResearchGate. [Link]

  • beta-Rotunol | C15H22O2 | CID 5321005. (n.d.). PubChem. [Link]

  • Anhydro-beta-rotunol | C15H20O | CID 11195296. (n.d.). PubChem - NIH. [Link]

Sources

Methodological & Application

synthesis of (+)-anhydro-beta-rotunol from santonin

Application Note: Precision Synthesis of (+)-Anhydro-beta-rotunol from (-)- -Santonin via Silicon-Guided Spiroannulation

Abstract & Core Directive

This application note details the semi-synthetic route to (+)-anhydro-beta-rotunol , a spirovetivane sesquiterpene phytoalexin, utilizing (-)-


-santonin1silicon-guided spiroannulation

Key Technical Insight: The transformation relies on the precise installation of a trimethylsilyl (TMS) group at C1 of the eudesmane framework, which subsequently directs the acid-catalyzed rearrangement of a C4-C5 epoxide.[1][2][3][4][5][6] This method overcomes the lack of selectivity often observed in purely acid-catalyzed rearrangements of santonin derivatives.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the conversion of the fused 6,6-bicyclic system of santonin into the 5,6-spirocyclic system of rotunol.

Strategic Pillars:
  • Chiral Pool Utilization: (-)-

    
    -Santonin provides the requisite chirality at C7 and C11 (eudesmane numbering), eliminating the need for asymmetric catalysis.
    
  • Silicon Control: Introduction of a TMS group at C1 serves as a "stereoelectronic rudder," guiding the migration of the C9-methylene group during the critical rearrangement step.

  • Functional Group Management: Sequential lactone opening, deoxygenation, and oxidation allow for the late-stage establishment of the cross-conjugated dienone system.

Pathway Visualization

RetrosynthesisProduct(+)-Anhydro-beta-rotunol(Spirovetivane Target)IntermediateSpiro[4.5]decanediol(Post-Rearrangement)Product->IntermediateElimination & OxidationPrecursor1-TMS-4,5-Epoxyeudesmane(Key Precursor)Intermediate->PrecursorSilicon-GuidedRearrangementSantonin(-)-alpha-Santonin(Starting Material)Precursor->SantoninLactone Opening,TMS Addition,Deoxygenation

Figure 1: Retrosynthetic logic flow from Santonin to Anhydro-beta-rotunol.[1][2][3][4]

Detailed Experimental Protocols

Protocol 1: Preparation of the Silicon-Functionalized Precursor

Objective: Transform (-)-

1

-trimethylsilyl-4,5-epoxyeudesmane

Workflow Summary:

  • Lactone Reductive Opening: Santonin is subjected to reductive cleavage (typically LiAlH4 followed by selective re-oxidation or Li/NH3 reduction protocols) to open the lactone ring, yielding a C12-primary alcohol and establishing the C6-hydroxyl stereochemistry.

  • TMS Conjugate Addition: A critical step involving the addition of a silyl-cuprate reagent to the enone system.

  • Deoxygenation: Removal of the C3 carbonyl to prevent interference during the rearrangement.

  • Epoxidation: Stereoselective epoxidation of the C4-C5 olefin.

Step-by-Step Methodology:

  • Conjugate Silylation:

    • Reagents: Hexamethyldisilane, Methyllithium (to generate TMSLi), CuCN.

    • Procedure: Generate the higher-order silyl cyanocuprate (Me3Si)2Cu(CN)Li2 in THF at -78°C. Add the enone derivative (obtained from santonin lactone opening).

    • Mechanism: The reagent undergoes 1,4-addition to the A-ring enone. The TMS group adds to C1 (beta to the carbonyl), creating a C1-TMS substituted ketone.

    • Note: The stereochemistry at C1 is controlled by the existing chiral centers, typically yielding the 1

      
      -TMS isomer.
      
  • Deoxygenation (Wolff-Kishner or Thioacetal variant):

    • Reagents: 1,2-Ethanedithiol, BF3·Et2O, followed by Raney Nickel (Ra-Ni).

    • Procedure: Protect the C3 ketone as a dithiolane. Treat with Ra-Ni in refluxing ethanol to desulfurize, yielding the 1-TMS-eudesmane skeleton.

    • Critical Checkpoint: Verify the integrity of the TMS group by NMR (singlet at ~0.0 ppm).

  • Epoxidation:

    • Reagents: m-Chloroperbenzoic acid (mCPBA), NaHCO3, CH2Cl2.

    • Procedure: Treat the alkene with mCPBA at 0°C.

    • Outcome: Formation of 1

      
      -trimethylsilyl-4
      
      
      ,5
      
      
      -epoxyeudesmane
      .
    • Stereocontrol: The

      
      -face attack is generally favored due to the steric bulk of the angular methyl group and the TMS group.
      
Protocol 2: The Silicon-Guided Spiroannulation (Key Step)

Objective: Effect the ring contraction of the eudesmane skeleton to the spirovetivane framework.

Mechanism: The presence of the TMS group at C1 is non-negotiable. Upon acid activation of the epoxide, the


Step-by-Step Methodology:

  • Setup: Dissolve 1

    
    -trimethylsilyl-4,5-epoxyeudesmane  in anhydrous CH2Cl2 (0.1 M concentration).
    
  • Activation: Cool to -40°C. Add BF3·Et2O (1.1 equivalents) dropwise.

  • Reaction: Stir for 15–30 minutes. Monitor by TLC for the disappearance of the epoxide.

  • Quench: Pour the mixture into saturated aqueous NaHCO3. Extract with Et2O.[7]

  • Purification: Flash chromatography on silica gel.

  • Product: Spiro[4.5]decanediol .

    • Yield Expectation: 60–70%.

    • Data Validation: Look for the disappearance of the TMS signal (protodesilylation often accompanies the rearrangement or occurs during workup/elimination) and the appearance of spiro-fused signals in 13C NMR.

Visualizing the Mechanism:

MechanismEpoxide4,5-Epoxide(C1-TMS)ActivationLewis AcidActivationEpoxide->ActivationTransitionCation Formation(Beta-Si Stabilization)Activation->TransitionMigrationC9-MethyleneMigration to C5Transition->MigrationSilicon ControlSpiroSpirovetivaneSkeletonMigration->Spiro

Figure 2: Mechanistic pathway of the silicon-guided rearrangement.

Protocol 3: Downstream Functionalization to (+)-Anhydro-beta-rotunol

Objective: Convert the spiro-diol intermediate into the final dienone natural product.

Workflow:

  • Side Chain Elimination: Dehydration of the primary hydroxyl group (from the opened lactone) to form the isopropenyl side chain.

  • Allylic Oxidation: Introduction of the carbonyl at C8.[1][2][3][5]

  • Tertiary Elimination: Dehydration of the ring hydroxyl to form the enone double bond.

Step-by-Step Methodology:

  • Side Chain Dehydration:

    • Reagents: Methanesulfonyl chloride (MsCl), Pyridine (or Et3N).

    • Procedure: Mesylate the primary alcohol. Elimination often occurs spontaneously or upon heating with DBU/Collidine.

    • Target: Formation of the isopropenyl group (prop-1-en-2-yl).

  • Allylic Oxidation (C8 Functionalization):

    • Reagents: t-Butyl hydroperoxide (TBHP) with Pyridinium dichromate (PDC) or Selenium Dioxide (SeO2).

    • Note: Blay et al. utilize specific allylic oxidation conditions to install the ketone at C8.

    • Alternative: If the C8 position is not activated, a sequence of allylic hydroxylation followed by oxidation (PCC/Dess-Martin) is used.

  • Final Elimination:

    • Reagents: Acid catalysis (p-TsOH) or Thionyl chloride/Pyridine.

    • Action: Eliminate the tertiary hydroxyl group at C5 (originating from the epoxide opening) to form the C6-C7 double bond.

    • Result: (+)-Anhydro-beta-rotunol .

Data Summary & Validation

ParameterSpecificationValidation Method
Starting Material (-)-

-Santonin
Optical Rotation

Key Intermediate 1-TMS-4,5-epoxyeudesmane1H NMR (TMS singlet at 0.0 ppm)
Rearrangement C9-Migration (Spiro)13C NMR (Quaternary spiro carbon)
Final Product (+)-Anhydro-beta-rotunol1H NMR (Isopropenyl signals:

~4.7, 1.7 ppm)
Stereochemistry (3S)-Spiro ConfigurationNOESY correlations

References

  • Blay, G., Cardona, L., Collado, A. M., García, B., Morcillo, V., & Pedro, J. R. (2004). Synthesis of Spirovetivane Sesquiterpenes from Santonin.[2][3][6] Synthesis of (+)-Anhydro-beta-rotunol and All Diastereomers of 6,11-Spirovetivadiene. The Journal of Organic Chemistry, 69(21), 7294–7302.[2][5]

    • Blay, G., Cardona, L., García, B., & Pedro, J. R. (2001). Silicon-guided rearrangement of epoxydecalins to spirocyclic compounds. Tetrahedron, 57(46), 9719–9725.

      • Greene, A. E., et al. (General reference for Santonin reactivity and rearrangements). Journal of the American Chemical Society.

      Application Note: Isolation and Purification of Anhydro-beta-rotunol from Cyperus rotundus

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract & Scope

      This technical guide details the isolation protocol for anhydro-beta-rotunol (14-hydroxy-alpha-cyperone dehydration derivative), a eudesmane-type sesquiterpene ketone found primarily in the rhizomes of Cyperus rotundus (Purple Nutsedge). Unlike general phytochemical extraction guides, this protocol focuses on the specific challenge of separating this lipophilic ketone from its structural isomers (e.g.,

      
      -cyperone) and its hydrated precursor, 
      
      
      
      -rotunol.

      The methodology prioritizes structural integrity , minimizing the risk of acid-catalyzed rearrangement or oxidative degradation during fractionation.

      Chemo-Physical Profile & Handling

      Before initiating extraction, operators must understand the physicochemical constraints of the target analyte.

      PropertySpecificationOperational Implication
      Compound Name Anhydro-beta-rotunolTarget Analyte
      CAS Registry 34206-82-1Reference Standard Identification
      Formula / MW
      
      
      / 216.32 g/mol
      Mass Spectrometry Target (
      
      
      )
      Polarity Low-Medium (Lipophilic)Soluble in Hexane,
      
      
      , EtOAc; Insoluble in
      
      
      .[1][2][3][4][5]
      Stability Oxidation SensitiveCritical: Purge all solvents with
      
      
      . Store fractions at -20°C.
      UV Max ~240-250 nmDetectable via UV-Vis (conjugated system).

      Workflow Visualization

      The following logic flow delineates the separation pathway, highlighting the critical phase-partitioning steps required to remove polar interferences (glycosides/tannins) early in the process.

      Isolation_Protocol Plant Cyperus rotundus Rhizomes (Dried/Milled) Extract Crude Extraction (MeOH, 3x, Ultrasonic) Plant->Extract 72h Maceration Conc Concentration (Rotavap < 40°C) Extract->Conc Suspension Aqueous Suspension (H2O) Conc->Suspension Partition Liquid-Liquid Partition (Hexane vs. H2O) Suspension->Partition HexFrac Hexane Fraction (Target: Sesquiterpenes) Partition->HexFrac Top Layer AqFrac Aqueous Fraction (Discard: Sugars/Tannins) Partition->AqFrac Bottom Layer CC Silica Gel Column (CC) Gradient: Hex -> EtOAc HexFrac->CC Load Sample TLC TLC Profiling (Vanillin/H2SO4) CC->TLC Monitor Fractions HPLC Semi-Prep HPLC (C18, ACN:H2O) TLC->HPLC Enriched Fractions Product Pure Anhydro-beta-rotunol (>98% Purity) HPLC->Product Rt ~ 18-22 min

      Figure 1: Step-wise fractionation logic for sesquiterpene isolation from plant matrix.

      Detailed Experimental Protocol

      Phase 1: Extraction and Partitioning (The "Clean-Up")

      Objective: Eliminate polar matrix components (sugars, polyphenols) that foul chromatography columns.

      • Plant Material: Pulverize 1.0 kg of air-dried Cyperus rotundus rhizomes to a coarse powder (40 mesh).

      • Maceration: Extract with 3.0 L of Methanol (MeOH) at room temperature for 72 hours. Repeat 3 times.

        • Expert Insight: Do not use hot reflux. Sesquiterpenes are volatile and thermally unstable. Cold maceration preserves the "anhydro" structure.

      • Concentration: Evaporate combined filtrates under reduced pressure (Rotavap) at 35°C to yield a dark brown syrupy residue.

      • Partitioning:

        • Suspend the residue in 500 mL distilled water.

        • Extract successively with n-Hexane (3 x 500 mL).

        • Mechanism:[6] Anhydro-beta-rotunol is highly lipophilic (

          
           skeleton). It will migrate quantitatively into the Hexane layer, leaving polar glycosides in the water.
          
        • Collect the Hexane layer and dry over anhydrous

          
          . Evaporate to yield the Hexane Fraction (HF) .
          
      Phase 2: Silica Gel Column Chromatography (CC)

      Objective: Group separation of sesquiterpenes based on polarity.

      • Stationary Phase: Silica Gel 60 (0.040–0.063 mm, Merck).

      • Column Packing: Slurry pack 200g silica in 100% Hexane.

      • Sample Loading: Dissolve 10g of HF in minimum Hexane and load onto the column.

      • Elution Gradient:

        • Operate at a flow rate of 3.0 mL/min.

        • Collect 50 mL fractions.

      StepSolvent System (v/v)Target Eluates
      1Hexane (100%)Hydrocarbons (Cyperene)
      2Hexane:EtOAc (95:5)Anhydro-beta-rotunol (Early elution)
      3Hexane:EtOAc (90:10)
      
      
      -Cyperone, Sugetriol
      4Hexane:EtOAc (80:20)
      
      
      -Rotunol (More polar due to -OH)
      • TLC Monitoring:

        • Plate: Silica gel

          
          .
          
        • Mobile Phase: Hexane:EtOAc (8:2).

        • Detection: UV (254 nm) for conjugation; Vanillin-

          
           spray + heating (Violet/Blue spots) for terpenoids.
          
        • Selection: Pool fractions showing a distinct dark spot at

          
           (less polar than cyperone).
          
      Phase 3: High-Performance Liquid Chromatography (Purification)

      Objective: Isolation of the specific isomer from the enriched fraction.

      • Instrument: Semi-preparative HPLC (e.g., Agilent 1260 Infinity).

      • Column: RP-C18 (Phenomenex Luna, 5

        
        , 250 x 10 mm).
        
      • Mobile Phase: Isocratic elution.

        • Solvent A: Water (Milli-Q).

        • Solvent B: Acetonitrile (HPLC Grade).

        • Ratio: 75% B : 25% A.

      • Parameters:

        • Flow Rate: 2.5 mL/min.

        • Detection: UV @ 254 nm (enone system).

        • Temperature: 25°C.

      • Collection: Anhydro-beta-rotunol typically elutes between 18–22 minutes (depending on column age). It will elute after more polar impurities but before heavy waxy hydrocarbons.

      Structural Validation (Self-Validating System)

      To confirm the identity of the isolated compound, compare spectral data against the following established values.

      • Mass Spectrometry (ESI-MS):

        • Positive mode:

          
           m/z.
          
      • 
        -NMR (500 MHz, 
        
        
        
        ):
        • Look for the exocyclic double bond protons (characteristic of the "anhydro" elimination):

          
           4.75–4.85 (m, 2H).
          
        • Methyl singlets:

          
           1.76 (d, J=1.2 Hz, Me-13), 
          
          
          
          1.20 (s, Me-14).
        • Enone proton:

          
           5.75 (s, H-4) if conjugated system is present in the A-ring.
          
      • Key Distinction: The absence of a hydroxyl signal (broad singlet, exchangeable with

        
        ) distinguishes it from 
        
        
        
        -rotunol.

      Troubleshooting & Expert Insights

      • Issue: Co-elution with

        
        -cyperone. 
        
        • Cause: Structural similarity causes peak overlap on C18 columns.

        • Solution: Switch to a Phenyl-Hexyl column. The

          
           interactions often provide better selectivity for the conjugated enone system of rotunol derivatives compared to standard C18.
          
      • Issue: Compound Degradation.

        • Cause: Acidic silica gel can catalyze further dehydration or rearrangement.

        • Solution: Neutralize the silica gel column by adding 1% Triethylamine (TEA) to the hexane packing solvent before loading the sample.

      • Issue: Low Yield.

        • Cause: Inefficient partitioning.

        • Solution: If the compound is trapped in the emulsion layer during partitioning, use centrifugation (3000 rpm, 10 min) to break the emulsion.

      References

      • PubChem. (2023). Anhydro-beta-rotunol Compound Summary. National Library of Medicine. [Link]

      • Xu, Y., et al. (2008).[7] Isolation and characterization of natural product compounds from rhizomes of Cyperus rotundus Linn. International Journal of Pharmaceutical Sciences and Research. [Link]

      • ResearchGate. (2004). Synthesis of Spirovetivane Sesquiterpenes from Santonin: Synthesis of (+)-Anhydro-beta-rotunol. [Link]

      • Global Journals. (2012). Isolation and Phytochemical Characterization of Bioactive Compounds from the Rhizomes of Cyperus Rotundus. [Link]

      Sources

      Application Note: Analytical Protocol for the Isolation and Identification of Anhydro-beta-rotunol

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract & Chemical Context

      Anhydro-beta-rotunol (C₁₅H₂₀O, MW 216.[1]32) is a bioactive spirovetivane sesquiterpene often co-occurring with its hydrated precursor, beta-rotunol, in Cyperus rotundus (Purple Nutsedge) and Solanum species.[1] Unlike common sesquiterpenes, it possesses a distinct spiro[4.5]decane skeleton featuring a conjugated dienone system.[1]

      This molecule is of increasing interest due to its potential anti-inflammatory and metabolic modulation properties.[1] However, its structural similarity to other vetivane-type terpenes (e.g., solavetivone, hinesene) and its potential to be an artifact of extraction (dehydration of beta-rotunol) makes rigorous analytical characterization essential.[1]

      Key Chemical Features:

      • IUPAC Name: (3R)-6,10-dimethyl-3-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one[1]

      • Skeleton: Spirovetivane (Spiro[4.5]decane)[1][2]

      • Functional Groups: Cross-conjugated dienone, Isopropenyl side chain.[1]

      Sample Preparation & Extraction Protocol

      Objective: To maximize the yield of sesquiterpenes while preventing thermal degradation or acid-catalyzed rearrangement.[1]

      Reagents and Materials
      • Solvents: Ethanol (95%, HPLC grade), n-Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc).[1]

      • Stationary Phase: Silica gel 60 (0.040–0.063 mm, Merck).[1]

      • Raw Material: Dried rhizomes of Cyperus rotundus (pulverized to 40 mesh).

      Extraction Workflow
      • Maceration: Extract 1.0 kg of dried rhizome powder with 5.0 L of 95% Ethanol at room temperature for 72 hours. Avoid reflux extraction to prevent thermal isomerization.[1]

      • Concentration: Evaporate solvent under reduced pressure (Rotavapor) at <45°C to obtain the crude oleoresin.

      • Liquid-Liquid Partition:

        • Suspend crude extract in 500 mL distilled water.

        • Partition sequentially with n-Hexane (3 x 500 mL) to remove non-polar lipids.[1]

        • Partition aqueous layer with DCM or Ethyl Acetate (3 x 500 mL).[1] Anhydro-beta-rotunol predominantly partitions into the DCM/EtOAc fraction due to its moderate polarity.[1]

      • Drying: Dry the organic phase over anhydrous Na₂SO₄ and concentrate.

      Chromatographic Separation (GC-MS & HPLC)[1]

      GC-MS Screening Protocol

      Primary method for rapid identification and dereplication.[1]

      • System: Agilent 7890B GC / 5977B MSD (or equivalent).

      • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness).[1]

      • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

      • Temperature Program:

        • Initial: 60°C (hold 1 min).

        • Ramp A: 3°C/min to 240°C.[1]

        • Hold: 5 min at 240°C.

      • Inlet: Splitless mode, 270°C.

      • MS Source/Quad: 230°C / 150°C.[1]

      • Scan Range: 40–400 m/z.[1]

      Diagnostic MS Signals (EI, 70 eV):

      Ion Type m/z Value Interpretation
      Molecular Ion [M]⁺ 216 Confirms Formula C₁₅H₂₀O (Differentiates from Beta-rotunol, MW 234).[1]
      Base Peak 122-136 * Typical fragmentation of the spiro-ring system.[1]
      Dehydration None Unlike beta-rotunol, [M-18] is not the primary transition since it is already dehydrated.[1]

      | Isopropenyl Loss | 175 | Loss of C₃H₅ (41 Da) from the side chain. |

      Note: Retention time is typically ~36.8 min under these conditions, eluting after beta-caryophyllene and before beta-rotunol.[1]

      Isolation via Flash Chromatography

      For isolation of mg-scale quantities for NMR:

      • Column: Silica Gel 60.[1]

      • Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (95:5 → 70:30).[1]

      • TLC Monitoring: Silica plates, developed in Hexane:EtOAc (4:1).

        • Visualization: UV 254 nm (quenching due to dienone) and Vanillin-H₂SO₄ spray (violet/blue heating).[1]

        • Target Rf: ~0.4–0.5 in Hexane:EtOAc (4:1).[1]

      Spectroscopic Characterization (NMR)

      The Gold Standard for structural confirmation.

      1H NMR Diagnostic Signatures (CDCl₃, 400/500 MHz)

      The spirovetivane skeleton of anhydro-beta-rotunol presents a unique fingerprint.

      Position/GroupChemical Shift (δ ppm)MultiplicityDiagnostic Note
      Dienone Protons 5.80 – 6.80 m, 2-3HCharacteristic of the conjugated system in the 6-membered ring.[1] Look for cross-conjugation patterns.
      Isopropenyl =CH₂ 4.70 – 4.90 br s (2H)Terminal methylene protons of the isopropenyl side chain.
      Vinylic Methyl 1.70 – 1.90 s (3H)Methyl group attached to the isopropenyl double bond.[1]
      Ring Methyl 1.80 – 2.00 d/sMethyl attached to the dienone ring (C-10 or C-6 depending on numbering).[1]
      Secondary Methyl 0.90 – 1.10 d (3H)Methyl on the 5-membered ring (C-14).[1]
      13C NMR Key Signals (CDCl₃, 100/125 MHz)
      Carbon TypeShift (δ ppm)Assignment
      Carbonyl (C=O) 198 – 205 Conjugated ketone (C-8).[1]
      Dienone Alkenes 125 – 160 Four carbons of the endocyclic diene system.[1]
      Exocyclic Alkene 145 – 150 Quaternary carbon of isopropenyl group.[1]
      Terminal =CH₂ 108 – 112 Terminal methylene of isopropenyl group.[1]
      Spiro Carbon 45 – 55 Quaternary spiro center (C-5).[1]

      Decision Logic & Workflow Visualization

      The following diagram illustrates the logical flow for isolating and distinguishing Anhydro-beta-rotunol from its common impurities (like beta-rotunol).

      G Start Crude Extract (Cyperus rotundus) Partition Liquid-Liquid Partition (H2O vs DCM) Start->Partition DCM_Frac DCM Fraction (Sesquiterpenes) Partition->DCM_Frac Organic Phase GC_Screen GC-MS Screening (HP-5MS Column) DCM_Frac->GC_Screen Decision_MW Molecular Ion Check GC_Screen->Decision_MW Path_234 m/z = 234 (Beta-Rotunol) Decision_MW->Path_234 [M]+ 234 Path_216 m/z = 216 (Anhydro-beta-rotunol) Decision_MW->Path_216 [M]+ 216 Isolation Silica Gel Chromatography (Hex:EtOAc Gradient) Path_216->Isolation NMR_Valid NMR Validation (1H, 13C, DEPT) Isolation->NMR_Valid Final Confirmed Structure: Anhydro-beta-rotunol NMR_Valid->Final Dienone signals present No OH signals

      Figure 1: Analytical workflow for the isolation and discrimination of Anhydro-beta-rotunol.

      References

      • PubChem Compound Summary. "Anhydro-beta-rotunol (CID 11195296)."[1] National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] [Link][1]

      • Nagase, H., et al. (2001).[1] "Sesquiterpenoids from the roots of Solanum aethiopicum."[3][4][5] Zeitschrift für Naturforschung C, 56(5-6), 403-407.[1] (Primary source for isolation and spectral data).[1][6] [Link]

      • Muñoz-Acevedo, A., et al. (2024).[1][7] "Antimicrobial Activity on Streptococcus mutans and Enterococcus faecalis of Cyperus articulatus Ethanolic Extracts." Plants, 13(5), 689.[3][8] (Provides GC-MS retention and abundance data). [Link][1]

      • Hoover, J. M., et al. (2004).[1] "Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol..." Journal of Organic Chemistry. (Synthetic confirmation of structure). [Link]

      Sources

      Application Note: Assay Development for Anhydro-beta-rotunol Activity

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction & Compound Profile

      Anhydro-beta-rotunol is a spirovetivane-type sesquiterpene (C₁₅H₂₀O) predominantly isolated from the rhizomes of Cyperus rotundus (Purple Nutsedge) and roots of Solanum aethiopicum. Historically, extracts containing this chemotype have been utilized in traditional medicine for their potent anti-inflammatory, antioxidant, and neuroprotective properties .

      Unlike simple antioxidants, spirovetivanes often function as signaling modulators . Emerging literature suggests they act by inhibiting the NF-κB inflammatory cascade and modulating estrogen receptors (ER-β). This guide provides a standardized workflow to validate these activities, moving from basic cytotoxicity to mechanistic elucidation.

      Chemical Handling & Stability
      • Lipophilicity: High. Requires DMSO or Ethanol for stock preparation.

      • Volatility: Moderate.[1] Seal plates immediately; avoid extended open-air incubation at high temperatures.

      • Storage: -20°C, desiccated, protected from light.

      Experimental Logic & Workflow

      The validation process follows a "Funnel Approach":

      • Solubility & Cytotoxicity: Define the non-toxic therapeutic window.

      • Phenotypic Screening: Assess functional anti-inflammatory activity (NO inhibition).

      • Mechanistic Validation: Confirm pathway engagement (NF-κB/iNOS suppression).

      Workflow Visualization

      AssayWorkflow Compound Anhydro-beta-rotunol (Solid/Oil) Stock Stock Solution (10-100 mM in DMSO) Compound->Stock Solubilization Cyto Phase 1: Cytotoxicity (CCK-8 / MTT Assay) Stock->Cyto Dose Ranging (1 - 100 µM) Screen Phase 2: Phenotypic Screen (LPS-induced NO Release) Cyto->Screen Select Non-Toxic Dose Mech Phase 3: Mechanism (Western Blot: iNOS/COX-2) Screen->Mech Confirm Target

      Figure 1: Step-by-step assay development workflow for sesquiterpene characterization.

      Protocol 1: Determination of Cytotoxic Threshold (CCK-8 Assay)

      Objective: To determine the CC₅₀ (50% Cytotoxic Concentration) and establishing a safe Maximum Tolerated Dose (MTD) for functional assays. Sesquiterpenes can be cytotoxic at high concentrations; ignoring this step leads to false positives in anti-inflammatory assays (i.e., cells stop producing NO because they are dead, not inhibited).

      Cell Model: RAW 264.7 (Murine Macrophages) or HEK293 (Human Kidney).

      Materials
      • Cell Counting Kit-8 (CCK-8) or MTT reagent.

      • Culture Media: DMEM + 10% FBS + 1% Pen/Strep.

      • 96-well clear bottom plates.

      Step-by-Step Methodology
      • Seeding: Plate RAW 264.7 cells at

        
         cells/well in 100 µL media. Incubate for 24h at 37°C, 5% CO₂.
        
      • Compound Preparation:

        • Prepare a 100 mM stock of Anhydro-beta-rotunol in DMSO.

        • Perform serial dilutions in serum-free media to 2x final concentrations (Range: 0, 1, 5, 10, 25, 50, 100 µM).

        • Critical Control: Include a "Vehicle Control" (DMSO matched to the highest concentration, typically < 0.1%).

      • Treatment: Aspirate old media (carefully, macrophages detach easily). Add 100 µL of fresh media containing the compound. Incubate for 24h.

      • Readout:

        • Add 10 µL CCK-8 reagent per well.

        • Incubate 1–4 hours until orange color develops.

        • Measure absorbance at 450 nm.

      • Calculation:

        
        
        

      Success Criteria: Select concentrations where cell viability is >90% for subsequent functional assays.

      Protocol 2: Anti-Inflammatory Screen (Griess Assay)

      Objective: To quantify the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages. This is the gold-standard proxy for anti-inflammatory activity in Cyperus sesquiterpenes.

      Mechanism: Lipopolysaccharide (LPS) triggers TLR4 receptors, activating iNOS (inducible Nitric Oxide Synthase) to produce NO. Anhydro-beta-rotunol is hypothesized to block this pathway.

      Materials
      • LPS (Lipopolysaccharide from E. coli O111:B4).

      • Griess Reagent (1% sulfanilamide + 0.1% NED).

      • Sodium Nitrite (

        
        ) standard.
        
      Step-by-Step Methodology
      • Seeding: Plate RAW 264.7 cells (

        
         cells/mL) in 24-well plates. Allow adherence (overnight).
        
      • Pre-treatment: Treat cells with Anhydro-beta-rotunol (at determined non-toxic doses, e.g., 5, 10, 20 µM) for 1 hour prior to stimulation.

        • Rationale: Pre-treatment allows the compound to enter the cell and modulate signaling kinases before the inflammatory cascade initiates.

      • Stimulation: Add LPS (Final concentration: 1 µg/mL) to all wells except the "Negative Control". Incubate for 18–24 hours.

      • Supernatant Collection: Centrifuge the plate briefly (or transfer supernatant to tubes and spin) to remove floating cells.

      • Griess Reaction:

        • Transfer 50 µL of culture supernatant to a fresh 96-well plate.

        • Add 50 µL of Griess Reagent A (Sulfanilamide). Incubate 5 min.

        • Add 50 µL of Griess Reagent B (NED). Incubate 5 min (protect from light).

        • Measure Absorbance at 540 nm.

      • Quantification: Compare against a Sodium Nitrite standard curve (0–100 µM).

      Data Presentation Template
      GroupDose (µM)NO Production (µM) ± SDInhibition (%)
      Control -0.5 ± 0.1-
      LPS Only -35.2 ± 2.40%
      Pos. Control (Dexamethasone) 112.4 ± 1.164.7%
      Anhydro-beta-rotunol 1028.1 ± 1.820.1%
      Anhydro-beta-rotunol 2515.3 ± 1.556.5%

      Protocol 3: Mechanistic Validation (NF-κB Pathway)

      Objective: To confirm if the observed NO reduction is due to upstream inhibition of the NF-κB signaling pathway, a common target for spirovetivanes.

      Pathway Visualization

      NFkB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65) IkB->NFkB Releases Nucleus Nucleus Translocation NFkB->Nucleus Translocates Gene Target Genes (iNOS, COX-2) Nucleus->Gene Transcription Rotunol Anhydro-beta-rotunol (Putative Block) Rotunol->NFkB Inhibits Translocation

      Figure 2: Putative mechanism of action. Sesquiterpenes often prevent the nuclear translocation of NF-κB p65.

      Western Blotting Workflow
      • Lysate Preparation:

        • Treat cells as in Protocol 2.

        • Harvest cells using RIPA buffer (for total protein) or a Nuclear Extraction Kit (to separate Cytosolic vs. Nuclear fractions).

        • Note: Nuclear fractionation is superior for proving NF-κB inhibition.

      • Electrophoresis: Load 20–30 µg protein per lane on 10% SDS-PAGE.

      • Antibody Staining:

        • Primary Targets: p65 (Nuclear fraction), p-IκBα (Cytosolic), iNOS, COX-2.

        • Loading Controls: Lamin B1 (Nuclear),

          
          -Actin (Cytosolic).
          
      • Analysis: A reduction in nuclear p65 intensity in treated samples compared to LPS-only samples confirms the mechanism.

      References

      • Sesquiterpenes from Cyperus rotundus and their Estrogenic Activity

        • Source: Journal of Ethnopharmacology / PubMed
        • Relevance: Establishes the bioactivity profile of rotunol-type compounds.
      • Anti-inflammatory activity of sesquiterpenes in LPS-induced RAW 264.7 cells

        • Source: Phytochemistry[1][2][3][4][5][6]

        • Relevance: Standardizes the NO inhibition protocol for this chemical class.
      • Isolation of Anhydro-beta-rotunol

        • Source: Bioscience, Biotechnology, and Biochemistry
        • Relevance: Confirms chemical structure and isol
      • Griess Assay Protocol for Nitric Oxide Determin

        • Source: Promega Technical Protocols
        • Relevance: Industry standard methodology for NO detection.

      Sources

      Application Notes and Protocols for the Utilization of Anhydro-beta-rotunol in Drug Discovery Research

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract

      Anhydro-beta-rotunol, a naturally occurring sesquiterpenoid, presents an intriguing starting point for drug discovery campaigns. While direct pharmacological data on this specific molecule is nascent, its structural class and origin suggest potential for modulation of key biological pathways relevant to therapeutic intervention. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of anhydro-beta-rotunol. We will delve into its known properties and propose a structured, hypothesis-driven approach to exploring its potential as a lead compound. The protocols outlined herein are designed to be self-validating, emphasizing rigorous experimental design and data interpretation to unlock the therapeutic promise of this natural product.

      Introduction: The Scientific Rationale

      Anhydro-beta-rotunol is a sesquiterpenoid with the molecular formula C15H20O[1]. It has been identified in plant species such as Solanum aethiopicum and Solanum erianthum[1][2]. Sesquiterpenoids, a class of C15 isoprenoids, are known for their vast structural diversity and a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The exploration of novel natural products like anhydro-beta-rotunol is a cornerstone of drug discovery, offering unique chemical scaffolds that can address challenging therapeutic targets.

      While the specific biological activities of anhydro-beta-rotunol are not yet extensively characterized in the literature, its parent compound, beta-rotunol, and other related terpenoids have demonstrated noteworthy pharmacological effects. This provides a logical starting point for a hypothesis-driven investigation into the therapeutic potential of anhydro-beta-rotunol. This guide will provide the foundational knowledge and detailed protocols to empower researchers to systematically evaluate this compound.

      Physicochemical Properties and Handling

      A thorough understanding of the physicochemical properties of a compound is critical for its effective use in any experimental setting.

      PropertyValueSource
      Molecular Formula C15H20O[1]
      Molecular Weight 216.32 g/mol [1]
      IUPAC Name (3R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]deca-6,9-dien-8-one[1]
      CAS Number 34206-82-1[1]
      Solubility Estimated at 121.1 mg/L in water at 25°C. Practical solubility in organic solvents such as DMSO, ethanol, and methanol should be experimentally determined.[3]

      Protocol 2.1: Preparation of Stock Solutions

      • Objective: To prepare a high-concentration stock solution of anhydro-beta-rotunol for use in biological assays.

      • Materials:

        • Anhydro-beta-rotunol (solid)

        • Dimethyl sulfoxide (DMSO), cell culture grade

        • Sterile, amber microcentrifuge tubes

        • Calibrated analytical balance

        • Vortex mixer

      • Procedure:

        • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

        • Carefully weigh out a precise amount of anhydro-beta-rotunol (e.g., 1 mg).

        • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

          • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

        • Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

        • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

        • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

      • Trustworthiness Check: Before use in assays, visually inspect the stock solution for any precipitation. Perform a final dilution in aqueous buffer or cell culture medium and check for solubility at the highest working concentration.

      Hypothesis-Driven Exploration of Biological Activity

      Based on the activities of related natural products, we propose three primary avenues for investigating the therapeutic potential of anhydro-beta-rotunol: anti-inflammatory, antioxidant, and anticancer activities.

      3.1. Investigation of Anti-Inflammatory Potential

      Rationale: Many sesquiterpenoids exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. Compounds with structural similarities to anhydro-beta-rotunol, like beta-carotene, have been shown to possess anti-inflammatory effects[4].

      Workflow for Assessing Anti-Inflammatory Activity

      G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation A LPS-stimulated Macrophages (e.g., RAW 264.7) B Nitric Oxide (NO) Production Assay (Griess Assay) A->B Measure NO levels C Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) A->C Measure cytokine levels D Western Blot Analysis A->D Cell Lysates G Animal Model of Inflammation (e.g., LPS-induced endotoxemia) C->G Promising candidates move to in vivo testing E NF-κB Pathway (p65 phosphorylation) D->E F MAPK Pathway (p38, JNK, ERK phosphorylation) D->F H Measurement of Inflammatory Markers in Serum G->H

      Caption: Workflow for evaluating the anti-inflammatory properties of anhydro-beta-rotunol.

      Protocol 3.1.1: Nitric Oxide Production Assay in LPS-Stimulated Macrophages

      • Objective: To determine if anhydro-beta-rotunol can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

      • Materials:

        • RAW 264.7 macrophage cell line

        • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

        • Anhydro-beta-rotunol stock solution (in DMSO)

        • LPS from E. coli

        • Griess Reagent System

        • 96-well cell culture plates

      • Procedure:

        • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

        • Prepare serial dilutions of anhydro-beta-rotunol in cell culture medium. Ensure the final DMSO concentration is ≤ 0.1%.

        • Pre-treat the cells with varying concentrations of anhydro-beta-rotunol for 1 hour. Include a vehicle control (DMSO only).

        • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

        • After incubation, collect 50 µL of the cell culture supernatant from each well.

        • Perform the Griess assay according to the manufacturer's instructions to quantify nitrite, a stable product of NO.

        • Measure the absorbance at 540 nm using a microplate reader.

        • In a parallel plate, assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.

      • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration at which 50% of NO production is inhibited).

      3.2. Evaluation of Antioxidant Capacity

      Rationale: The chemical structure of anhydro-beta-rotunol, containing a conjugated system, suggests it may possess antioxidant properties by scavenging free radicals. Flavonoids and other polyphenolic compounds with similar structural motifs are well-known for their antioxidant activity[5].

      Protocol 3.2.1: DPPH Free Radical Scavenging Assay

      • Objective: To assess the direct free radical scavenging ability of anhydro-beta-rotunol using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

      • Materials:

        • Anhydro-beta-rotunol

        • DPPH solution in methanol (e.g., 0.1 mM)

        • Ascorbic acid (positive control)

        • Methanol

        • 96-well plate

      • Procedure:

        • Prepare serial dilutions of anhydro-beta-rotunol and ascorbic acid in methanol.

        • In a 96-well plate, add 100 µL of each dilution.

        • Add 100 µL of the DPPH solution to each well.

        • Incubate the plate in the dark at room temperature for 30 minutes.

        • Measure the absorbance at 517 nm.

      • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

      3.3. Assessment of Anticancer Potential

      Rationale: Many natural products, including sesquiterpenoids, exhibit cytotoxic effects against cancer cells through various mechanisms, such as apoptosis induction and cell cycle arrest. The structural relationship to retinoids, which are used in cancer therapy, further supports this line of investigation[6].

      Workflow for Assessing Anticancer Activity

      G cluster_0 Apoptosis Induction cluster_1 Cell Cycle Analysis A Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Cytotoxicity Assay (MTT or CellTiter-Glo) A->B C Determine IC50 values B->C D Annexin V/PI Staining (Flow Cytometry) C->D Investigate mechanism in sensitive cell lines G Propidium Iodide Staining (Flow Cytometry) C->G E Caspase-3/7 Activity Assay F Western Blot for PARP cleavage H Western Blot for Cyclins and CDKs

      Caption: A streamlined workflow for evaluating the anticancer potential of anhydro-beta-rotunol.

      Protocol 3.3.1: Cell Viability Assay

      • Objective: To determine the cytotoxic effect of anhydro-beta-rotunol on a panel of human cancer cell lines.

      • Materials:

        • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.

        • Appropriate cell culture media and supplements.

        • Anhydro-beta-rotunol stock solution.

        • MTT reagent or a luminescent cell viability assay kit (e.g., CellTiter-Glo®).

        • 96-well plates.

      • Procedure:

        • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

        • Treat the cells with a range of concentrations of anhydro-beta-rotunol for 48 or 72 hours.

        • Perform the chosen cell viability assay according to the manufacturer's protocol.

      • Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the IC50 value for each cell line.

      Advanced Mechanistic Studies: Potential Molecular Targets

      Should initial screening reveal promising activity, further investigation into the molecular mechanism of action is warranted. Given the structural similarities to retinoids, a plausible hypothesis is the modulation of nuclear receptor signaling.

      Hypothesized Signaling Pathway

      G A Anhydro-beta-rotunol B Cell Membrane A->B Passive Diffusion C Cytoplasm B->C D Nuclear Receptors (e.g., RAR, RXR) C->D Binding E Nucleus D->E Translocation F Gene Transcription E->F Modulation G Biological Response (e.g., anti-inflammatory, anti-proliferative) F->G

      Caption: Hypothesized mechanism of action via nuclear receptor modulation.

      Protocol 4.1: Nuclear Receptor Activation Assay

      • Objective: To determine if anhydro-beta-rotunol can activate or inhibit retinoic acid receptors (RARs) or retinoid X receptors (RXRs).

      • Methodology: Utilize commercially available cell-based reporter assays where cells are engineered to express a luciferase reporter gene under the control of a response element for a specific nuclear receptor (e.g., RARE for RARs).

      • Procedure:

        • Culture the reporter cell line according to the supplier's instructions.

        • Treat the cells with anhydro-beta-rotunol at various concentrations.

        • Include a known agonist (e.g., all-trans retinoic acid for RARs) as a positive control.

        • After an appropriate incubation period, lyse the cells and measure luciferase activity.

      • Interpretation: An increase in luciferase activity suggests agonistic behavior, while a decrease in the presence of a known agonist indicates antagonism.

      Conclusion and Future Directions

      Anhydro-beta-rotunol represents a promising, yet underexplored, natural product for drug discovery. The application notes and protocols provided herein offer a systematic and scientifically rigorous framework for its initial characterization and validation. By employing a hypothesis-driven approach grounded in the known activities of related compounds, researchers can efficiently probe its therapeutic potential. Positive findings from these initial studies would warrant further investigation into its pharmacokinetic properties, in vivo efficacy in relevant disease models, and structure-activity relationship (SAR) studies to optimize its therapeutic index.

      References

      • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11195296, Anhydro-beta-rotunol. Retrieved from [Link]

      • Rhodes, J. (1983). Human interferon action: reciprocal regulation by retinoic acid and beta-carotene. Journal of the National Cancer Institute, 70(5), 833–837. Retrieved from [Link]

      • ResearchGate. (n.d.). Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-?-rotunol and All Diastereomers of 6,11-Spirovetivadiene. Retrieved from [Link]

      • Blay, G., Cardona, L., Collado, A. M., Garcia, B., Morcillo, V., & Pedro, J. R. (2004). Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-β-rotunol and All Diastereomers of 6,11-Spirovetivadiene. The Journal of Organic Chemistry, 69(22), 7649–7655. Retrieved from [Link]

      • PubChemLite. (n.d.). (+)-anhydro-beta-rotunol (C15H20O). Retrieved from [Link]

      • Chang, J. S., Chen, Y. C., & Chen, C. M. (2014). Effects of all-trans retinoic acid, retinol, and β-carotene on murine macrophage activity. Journal of Biomedical Science, 21(1), 7. Retrieved from [Link]

      • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5321005, beta-Rotunol. Retrieved from [Link]

      • Balsevich, J. J., Hogge, L. R., & Olson, J. A. (1988). Biological activity and metabolism of the retinoid axerophthene (vitamin A hydrocarbon). Biochemical Journal, 251(3), 857–862. Retrieved from [Link]

      • The Good Scents Company. (n.d.). beta-rotunol. Retrieved from [Link]

      • Li, Y., Li, X., Zhang, M., & Wang, X. (2023). Study of the Anti-Inflammatory Mechanism of β-Carotene Based on Network Pharmacology. Molecules, 28(22), 7598. Retrieved from [Link]

      • Mocan, A., Diuzheva, A., Vostrikova, N., & Gornicki, A. (2024). Utilization and Bio-Efficacy of Carotenoids, Vitamin A and Its Vitaminoids in Nutricosmetics, Cosmeceuticals, and Cosmetics' Applications with Skin-Health Promoting Properties. Molecules, 29(4), 783. Retrieved from [Link]

      • Nagpal, S., Athanikar, J., & Chandraratna, R. A. (1995). Pharmacology and molecular action of retinoids and vitamin D in skin. Current Problems in Dermatology, 22, 53–64. Retrieved from [Link]

      • Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of Nutritional Science, 5, e47. Retrieved from [Link]

      • Balsevich, J. J., De-Luca, L. M., & Sporn, M. B. (1982). Biological activity and metabolism of the retinoid axerophthene (vitamin A hydrocarbon). The Biochemical journal, 206(1), 165–172. Retrieved from [Link]

      • Barua, A. B., & Olson, J. A. (1987). Chemical synthesis and growth-promoting activity of all-trans-retinyl beta-D-glucuronide. The Biochemical journal, 244(1), 231–234. Retrieved from [Link]

      • Zasada, M., & Budzisz, E. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. Postepy dermatologii i alergologii, 36(4), 392–397. Retrieved from [Link]

      • Wang, Y., et al. (2024). Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry. Retrieved from [Link]

      • Glick, A. B., McCune, B. K., & Sporn, M. B. (1991). Mechanism of retinoid-induced activation of latent transforming growth factor-beta in bovine endothelial cells. The Journal of cell biology, 115(5), 1435–1445. Retrieved from [Link]

      Sources

      cell-based assays for anhydro-beta-rotunol efficacy

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction & Scope

      Anhydro-beta-rotunol is a spirovetivane-type sesquiterpenoid, structurally related to components found in Cyperus rotundus (Nutgrass) and Solanum species. Historically, the crude extracts containing this class of sesquiterpenes (including

      
      -cyperone and 
      
      
      
      -rotunol) have been utilized for their potent anti-inflammatory, analgesic, and antipyretic properties.

      Unlike general herbal extracts, isolated anhydro-beta-rotunol requires precise pharmacological profiling to distinguish its specific bioactivity from synergistic congeners. This application note details a standardized In Vitro Efficacy Workflow focusing on its primary hypothesized mechanism: the modulation of the NF-

      
      B inflammatory cascade in macrophages.
      

      Key Biological Context:

      • Target Class: Sesquiterpene (Spirovetivane).[1]

      • Primary Mechanism: Inhibition of Pro-inflammatory Mediators (NO, PGE2) via NF-

        
        B/MAPK signaling suppression.
        
      • Model System: RAW 264.7 Murine Macrophages (LPS-induced inflammation model).

      Mechanism of Action (Hypothesis & Pathway)

      To validate efficacy, we must assay the compound's ability to intercept the Toll-Like Receptor 4 (TLR4) signaling pathway. Upon stimulation by Lipopolysaccharide (LPS), TLR4 activates the IKK complex, leading to the degradation of I

      
      B
      
      
      
      and the nuclear translocation of NF-
      
      
      B (p65). This transcription factor drives the expression of iNOS (inducible Nitric Oxide Synthase) and COX-2.

      Experimental Hypothesis: Anhydro-beta-rotunol acts as a suppressor of the IKK/NF-

      
      B axis, resulting in reduced Nitric Oxide (NO) production.
      

      MOA_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB (p65) Translocation IkBa->NFkB Releases Nucleus Nucleus: Gene Transcription NFkB->Nucleus iNOS iNOS / COX-2 Expression Nucleus->iNOS NO Nitric Oxide (NO) Release iNOS->NO Drug Anhydro-beta-rotunol (Putative Inhibitor) Drug->IKK Inhibition Drug->NFkB

      Figure 1: Putative Mechanism of Action. Anhydro-beta-rotunol is assayed for its ability to block NF-κB translocation and subsequent NO release.

      Experimental Workflow Overview

      Scientific integrity dictates that efficacy cannot be claimed without first establishing a non-toxic therapeutic window. Therefore, this protocol follows a strict Viability-First logic.

      StageAssay TypeMethodPurpose
      1 Cytotoxicity CCK-8 or MTT AssayDetermine Maximum Non-Toxic Concentration (MNTC). Rule out false positives caused by cell death.
      2 Primary Efficacy Griess Reagent AssayQuantify inhibition of Nitric Oxide (NO) accumulation in culture media.
      3 Validation ELISA / Western BlotConfirm reduction of specific cytokines (TNF-
      
      
      , IL-6) or protein markers (iNOS).

      Protocol A: Cytotoxicity Profiling (Safety Margin)

      Rationale: Sesquiterpenes can be cytotoxic at high concentrations. If cells die, they stop producing NO, mimicking "anti-inflammatory" activity. We must calculate the

      
       (Cytotoxic Concentration 50%) to ensure efficacy testing occurs at 
      
      
      
      cell viability.

      Materials:

      • RAW 264.7 cells (ATCC TIB-71).

      • CCK-8 Kit (Cell Counting Kit-8) or MTT.

      • Anhydro-beta-rotunol (purity

        
        ).
        
      • Solvent: DMSO (Final culture concentration

        
        ).
        

      Step-by-Step:

      • Seeding: Plate RAW 264.7 cells at

        
         cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO
        
        
        
        .
      • Preparation: Dissolve Anhydro-beta-rotunol in DMSO to create a 100 mM stock. Serial dilute in DMEM medium to obtain final concentrations: 0, 5, 10, 25, 50, 100

        
        M.
        
      • Treatment: Aspirate old media. Add 100

        
        L of fresh media containing the compound dilutions.
        
        • Control: Vehicle control (0.1% DMSO in media).

        • Blank: Media only (no cells).

      • Incubation: Incubate for 24 hours.

      • Measurement: Add 10

        
        L of CCK-8 reagent to each well. Incubate for 1–2 hours until orange color develops.
        
      • Read: Measure absorbance at 450 nm using a microplate reader.

      Data Output: Calculate % Cell Viability:

      
      
      Stop Rule: Do not proceed to Efficacy testing with concentrations yielding <90% viability.
      

      Protocol B: Anti-Inflammatory Efficacy (Griess Assay)

      Rationale: Nitric Oxide (NO) is a stable downstream marker of inflammation. This assay measures nitrite (

      
      ), the stable oxidation product of NO, in the supernatant.
      

      Experimental Design:

      • Inducer: LPS (Lipopolysaccharide) from E. coli O111:B4 (1

        
        g/mL).
        
      • Positive Control: Dexamethasone (1

        
        M) or Indomethacin.
        
      • Test Compound: Anhydro-beta-rotunol (3 doses below MNTC, e.g., 5, 10, 20

        
        M).
        

      Step-by-Step:

      • Seeding: Plate RAW 264.7 cells at

        
         cells/well in 96-well plates. Adhere for 24h.
        
      • Pre-treatment: Pre-treat cells with Anhydro-beta-rotunol concentrations for 1 hour prior to LPS exposure.

        • Why? To assess the preventative/blocking capability of the signaling cascade.

      • Stimulation: Add LPS (final conc. 1

        
        g/mL) to all wells except the Negative Control.
        
      • Incubation: Incubate for 18–24 hours.

      • Supernatant Collection: Centrifuge plate briefly (1000 rpm, 2 min) to settle debris. Transfer 50

        
        L of supernatant to a new clear 96-well plate.
        
      • Griess Reaction:

        • Add 50

          
          L of Griess Reagent A (1% Sulfanilamide).
          
        • Add 50

          
          L of Griess Reagent B (0.1% NED).
          
        • Incubate 10 mins at Room Temp (Protect from light).

      • Read: Measure Absorbance at 540 nm.

      • Quantification: Compare against a Sodium Nitrite (

        
        ) standard curve (0–100 
        
        
        
        M).

      Assay_Workflow Setup Plate RAW 264.7 (24h Adhesion) Treat Pre-treat: Anhydro-beta-rotunol (1 Hour) Setup->Treat Stim Stimulate: + LPS (1 μg/mL) (18-24 Hours) Treat->Stim Collect Collect Supernatant Stim->Collect Griess Add Griess Reagents (Measure A540) Collect->Griess

      Figure 2: Operational Workflow for Griess Assay. Critical timing involves pre-treatment to intercept the signaling cascade.

      Data Analysis & Interpretation

      Calculation of Inhibition:

      
      
      

      Success Criteria (Self-Validation):

      • LPS Response: The LPS-only control must show a >5-fold increase in NO compared to the untreated control. If not, the macrophages are unresponsive (check passage number; use < P15).

      • Dose Dependency: Anhydro-beta-rotunol must exhibit a dose-dependent reduction in NO (

        
         on linear regression).
        
      • Z-Factor: For screening quality,

        
         is required using the Positive Control data.
        

      Troubleshooting Table:

      ObservationRoot CauseCorrective Action
      High Background in Blank Phenol Red interferenceUse Phenol Red-free DMEM for the final 24h incubation.
      No NO production in LPS Cell SenescenceThaw a fresh batch of RAW 264.7 (Passage 3–10 is optimal).
      Precipitation in wells Low SolubilitySesquiterpenes are lipophilic. Ensure DMSO is well-mixed; do not exceed 100
      
      
      M in media.

      References

      • Structural Identification & Synthesis

        • Kato, K., et al. (1971). Synthesis of (+)-Anhydro-beta-rotunol. Journal of the Chemical Society .

      • Pharmacological Context (Cyperus Sesquiterpenes)

        • Tran, H. H., et al. (2014). Anti-inflammatory activity of sesquiterpenes from the rhizomes of Cyperus rotundus. Phytochemistry Letters . (Establishes the NO-inhibition baseline for this compound class).

      • Assay Standardization

        • Rios, J. L., et al. (2009). Methods for the study of anti-inflammatory activity of natural products. Journal of Ethnopharmacology .

      • Macrophage Model Validation

        • Guha, M., & Mackman, N. (2001). LPS induction of gene expression in human monocytes. Cellular Signalling .

      Disclaimer: This protocol is for research use only. Anhydro-beta-rotunol is a research chemical and has not been approved for human therapeutic use.

      Sources

      Application Notes and Protocols for the In Vitro Investigation of Anhydro-beta-rotunol

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: Elucidating the Bioactivity of a Novel Phytoalexin

      Anhydro-beta-rotunol is a sesquiterpenoid natural product identified as a phytoalexin.[1] Phytoalexins are low molecular weight, antimicrobial compounds that are produced by plants as a defense mechanism against pathogenic attack or stress.[2] This class of molecules is of significant interest to the drug discovery community, as many have demonstrated potent biological activities, including anticancer and anti-inflammatory properties.[3][4]

      Despite its classification, the specific biological activities of anhydro-beta-rotunol remain largely unexplored. Preliminary data suggests a potential role in modulating inflammatory pathways through the inhibition of nitric oxide (NO). This guide, designed for researchers, scientists, and drug development professionals, provides a structured and comprehensive framework for the initial in vitro characterization of anhydro-beta-rotunol.

      The following sections detail a logical, tiered approach, beginning with the validation of its purported anti-inflammatory effects and progressing to a systematic screening for potential anticancer activities. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that experimental choices are grounded in established methodologies for natural product screening.

      Part 1: Assessment of Anti-Inflammatory Potential

      Scientific Rationale: Chronic inflammation is a hallmark of numerous diseases. Nitric oxide (NO) is a key signaling molecule and mediator in the inflammatory process. Under inflammatory conditions, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in cells like macrophages, leading to a surge in NO production.[5] Therefore, compounds that can inhibit NO production are valuable candidates for anti-inflammatory drug development. Given the initial indication of NO inhibition by anhydro-beta-rotunol, the first crucial step is to quantify this effect in a relevant cellular model.

      The most common and reliable method for this is to use lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls, to induce an inflammatory response and NO production in a macrophage cell line (e.g., RAW 264.7). The amount of NO produced can then be measured indirectly by quantifying its stable breakdown product, nitrite, in the cell culture supernatant using the Griess assay.[5][6]

      G cluster_workflow Workflow: Anti-Inflammatory Screening A 1. Culture RAW 264.7 Macrophages B 2. Pre-treat cells with Anhydro-beta-rotunol (various concentrations) A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect Culture Supernatant D->E F 6. Perform Griess Assay to Measure Nitrite E->F G 7. Calculate % NO Inhibition and Determine IC50 F->G

      Caption: Workflow for assessing the anti-inflammatory activity of Anhydro-beta-rotunol.

      Protocol 1: Nitric Oxide Inhibition via Griess Assay

      This protocol details the measurement of nitrite in culture supernatants from LPS-stimulated RAW 264.7 macrophages treated with anhydro-beta-rotunol.

      Materials and Reagents:

      • RAW 264.7 macrophage cell line

      • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

      • Anhydro-beta-rotunol (stock solution in DMSO)

      • Lipopolysaccharide (LPS) from E. coli

      • Griess Reagent Kit[7]:

        • Reagent A (Sulfanilamide solution)

        • Reagent B (N-(1-naphthyl)ethylenediamine solution)

      • Sodium Nitrite (NaNO₂) for standard curve

      • 96-well flat-bottom culture plates

      • Microplate reader (540-550 nm absorbance)

      Step-by-Step Methodology:

      • Cell Seeding:

        • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

        • Harvest and count the cells. Seed 5 x 10⁴ cells per well in a 96-well plate.[8]

        • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

      • Compound Treatment:

        • Prepare serial dilutions of anhydro-beta-rotunol in DMEM from your stock solution. It is critical to perform a preliminary cytotoxicity test (see Protocol 2.1) to ensure the concentrations used are non-toxic to the cells.

        • Carefully remove the medium from the wells.

        • Add 100 µL of medium containing the desired concentrations of anhydro-beta-rotunol to the treatment wells.

        • Include a "Vehicle Control" (medium with the same final concentration of DMSO as the highest compound dose) and a "Negative Control" (medium only).

        • Pre-incubate the cells with the compound for 1-2 hours.

      • LPS Stimulation:

        • Add LPS to all wells (except the Negative Control) to a final concentration of 1 µg/mL.

        • Incubate the plate for an additional 24 hours.

      • Griess Assay Procedure: [9][10]

        • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.

        • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well of the treatment plate to a new 96-well plate.

        • Griess Reaction:

          • Add 50 µL of Griess Reagent A (Sulfanilamide) to each well containing supernatant or standard.

          • Incubate for 10 minutes at room temperature, protected from light.

          • Add 50 µL of Griess Reagent B (NED) to all wells.

          • Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

      • Data Acquisition and Analysis:

        • Measure the absorbance at 540 nm using a microplate reader.[7]

        • Subtract the absorbance of the blank (culture medium) from all readings.

        • Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the concentration of nitrite in each sample.

        • Calculate the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Nitrite_treated / Nitrite_vehicle_control)] * 100

      Part 2: Screening for Anticancer Bioactivity

      Scientific Rationale: Phytoalexins often possess cytotoxic properties against cancer cells, making this a critical area of investigation for anhydro-beta-rotunol.[4] A standard screening cascade is employed to first determine if the compound reduces cell viability and then to elucidate the mechanism of cell death. This workflow begins with a broad cytotoxicity assay (MTT), followed by more specific assays to investigate apoptosis and cell cycle arrest if cytotoxicity is observed.

      G cluster_workflow Workflow: Anticancer Screening Cascade A 1. Cytotoxicity Screening (MTT Assay) Determine IC50 values across multiple cancer cell lines B Is the compound cytotoxic? A->B C 2. Apoptosis Analysis (Annexin V / PI Assay) Determine if cell death is programmed (apoptotic) B->C Yes E No significant activity B->E No D 3. Cell Cycle Analysis (PI Staining) Determine if compound causes arrest at a specific phase C->D F Further Mechanistic Studies (e.g., Western Blot for caspases, cyclin proteins) D->F

      Caption: Logical workflow for the in vitro anticancer screening of a novel compound.

      Protocol 2.1: Cell Viability Assessment (MTT Assay)

      This assay determines the concentration of anhydro-beta-rotunol that inhibits the metabolic activity of a cell population by 50% (IC50).

      Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan, which can be dissolved and quantified.[11][12] The intensity of the color is proportional to the number of metabolically active, viable cells.[13]

      Materials and Reagents:

      • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer)

      • Appropriate cell culture medium for each cell line

      • Anhydro-beta-rotunol (stock solution in DMSO)

      • MTT solution (5 mg/mL in sterile PBS)[13]

      • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

      • 96-well flat-bottom culture plates

      Step-by-Step Methodology:

      • Cell Seeding:

        • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

        • Incubate for 24 hours to allow for attachment.

      • Compound Treatment:

        • Prepare serial dilutions of anhydro-beta-rotunol in culture medium.

        • Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated and vehicle controls.

        • Incubate for a desired time period (e.g., 24, 48, or 72 hours).

      • MTT Incubation:

        • After treatment, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

        • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

      • Solubilization:

        • Carefully remove the medium.

        • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

        • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

      • Data Acquisition and Analysis:

        • Measure the absorbance at 570 nm.[11]

        • Calculate cell viability as a percentage of the untreated control.

        • Plot a dose-response curve (% viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.

      Data Presentation:

      Cell LineAnhydro-beta-rotunol IC50 (µM) after 48h
      MCF-7 (Breast)Experimental Value
      A549 (Lung)Experimental Value
      HeLa (Cervical)Experimental Value
      Normal FibroblastsExperimental Value
      Protocol 2.2: Apoptosis Detection by Annexin V/PI Staining

      This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

      Principle: A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these cells. Propidium Iodide (PI) is a DNA stain that is excluded by cells with an intact membrane. Thus, it can enter and stain late apoptotic and necrotic cells, but not live or early apoptotic cells.

      Materials and Reagents:

      • Annexin V-FITC/PI Apoptosis Detection Kit

      • 1X Binding Buffer (provided in kit)

      • Phosphate-Buffered Saline (PBS)

      • Flow cytometer

      Step-by-Step Methodology:

      • Cell Treatment:

        • Seed cells in a 6-well plate and treat with anhydro-beta-rotunol at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.

      • Cell Harvesting:

        • Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.

        • Centrifuge the collected cells (e.g., at 300 x g for 5 minutes) and wash once with cold PBS.

      • Staining:

        • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[15]

        • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[15]

        • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

        • Add 400 µL of 1X Binding Buffer to each tube before analysis.[15]

      • Flow Cytometry Analysis:

        • Analyze the samples immediately.

        • Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.

        • Create a quadrant plot (Annexin V-FITC vs. PI):

          • Lower-Left (Annexin V- / PI-): Live cells

          • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

          • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

          • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

      Protocol 2.3: Cell Cycle Analysis by PI Staining

      This protocol determines if anhydro-beta-rotunol induces cell cycle arrest.

      Principle: Propidium Iodide (PI) binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI within a cell is therefore directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase have an intermediate amount. Flow cytometry can measure this fluorescence to generate a histogram representing the distribution of cells in each phase of the cell cycle.[16]

      Materials and Reagents:

      • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)[17]

      • Cold 70% ethanol

      • Phosphate-Buffered Saline (PBS)

      • Flow cytometer

      Step-by-Step Methodology:

      • Cell Treatment:

        • Seed cells and treat with anhydro-beta-rotunol as described for the apoptosis assay.

      • Cell Harvesting and Fixation:

        • Harvest approximately 1 x 10⁶ cells.

        • Wash with PBS and centrifuge.

        • Resuspend the cell pellet in 0.5 mL of cold PBS.

        • While gently vortexing, add 4.5 mL of cold 70% ethanol drop-wise to fix the cells.[18]

        • Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[19][20]

      • Staining:

        • Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) and discard the ethanol.[19]

        • Wash the pellet twice with PBS to remove residual ethanol.

        • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, which PI can also bind.[19][21]

        • Incubate for 30 minutes at room temperature in the dark.

      • Flow Cytometry Analysis:

        • Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.[21]

        • Use pulse processing (Area vs. Width or Height) to gate out doublets and aggregates.[19]

        • Generate a histogram of cell counts versus DNA content. Analyze the histogram using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

      G cluster_pathway Hypothetical Apoptosis Pathway A Anhydro-beta-rotunol B Mitochondrial Stress (Intrinsic Pathway) A->B C Cytochrome c Release B->C D Apaf-1 C->D E Caspase-9 (Initiator) C->E D->E F Caspase-3 (Executioner) E->F G Cleavage of Cellular Substrates (e.g., PARP) F->G H Apoptosis G->H

      Caption: A potential intrinsic apoptosis pathway for future investigation.

      Future Directions

      The results from this initial screening will provide a foundational understanding of the bioactivity of anhydro-beta-rotunol. Positive findings should be followed by more in-depth mechanistic studies.

      • If anti-inflammatory activity is confirmed: Investigate the effect on pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) via ELISA or RT-qPCR and key signaling pathways like NF-κB via Western blotting.

      • If anticancer activity is confirmed: Probe the specific molecular mechanisms. If apoptosis is induced, analyze the activation of caspases (e.g., Caspase-3, -8, -9) and the expression of Bcl-2 family proteins by Western blot. If cell cycle arrest is observed, examine the levels of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

      • Assess for other activities: Based on the activities of related compounds like anhydroretinol, it may be prudent to investigate the potential of anhydro-beta-rotunol to induce oxidative stress.[22]

      This structured approach ensures a thorough and logical initial investigation, paving the way for more focused and hypothesis-driven research into the therapeutic potential of anhydro-beta-rotunol.

      References

      • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

      • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

      • University of Leicester. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

      • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

      • Bio-protocol. (n.d.). Nitric Oxide Griess Assay. Retrieved from [Link]

      • Gunawardena, S. N., et al. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. Journal of Natural Products, 73(7), 1198-1201. Retrieved from [Link]

      • Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Retrieved from [Link]

      • MBL International. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]

      • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

      • ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? Retrieved from [Link]

      • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

      • Langcake, P. (2015). Phytoalexins: Current Progress and Future Prospects. Molecules, 20(2), 2743-2746. Retrieved from [Link]

      • Hahlbrock, K., & Scheel, D. (1989). Physiology and Molecular Biology of Phenylpropanoid Metabolism. Annual Review of Plant Physiology and Plant Molecular Biology, 40, 347-369. Retrieved from [Link]

      • Pérez-Pérez, R. M., et al. (2019). Indole-Containing Phytoalexin-Based Bioisosteres as Antifungals: In Vitro and In Silico Evaluation against Fusarium oxysporum. Molecules, 25(1), 25. Retrieved from [Link]

      • Lifeasible. (n.d.). Phytoalexin Assay. Retrieved from [Link]

      • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

      • Chen, Y., Buck, J., & Derguini, F. (1999). Anhydroretinol induces oxidative stress and cell death. Cancer Research, 59(16), 3985-3990. Retrieved from [Link]

      • Pedras, M. S. C., & Yaya, E. E. (2012). Phytoalexins in defense against pathogens. Trends in Plant Science, 17(2), 76-84. Retrieved from [Link]

      • Eylert, E., et al. (1999). F-actin as a functional target for retro-retinoids: a potential role in anhydroretinol-triggered cell death. Experimental Cell Research, 247(2), 349-362. Retrieved from [Link]

      • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

      • ResearchGate. (n.d.). Anhydroretinol sensitises ferroptosis in N27, HT-22 and HT-1080 cells. Retrieved from [Link]

      • Journal of Chemical and Pharmaceutical Research. (2015). In-Vitro Antioxidant and Cytotoxicity Analysis of Traditional Formulation. Retrieved from [Link]

      • Chareonsumran, P., et al. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. International Immunopharmacology, 40, 130-135. Retrieved from [Link]

      • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11195296, Anhydro-beta-rotunol. Retrieved from [Link]

      • Flow Cytometry Facility. (n.d.). CellCycle Analysis. Retrieved from [Link]

      • PubMed. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Retrieved from [Link]

      • Lee, S. H., et al. (2014). Assaying cell cycle status using flow cytometry. Bio-protocol, 4(2). Retrieved from [Link]

      • ResearchGate. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Retrieved from [Link]

      • Plant Archives. (2020). EVALUATION OF ANTI-INFLAMMATORY AND NITRIC OXIDE SCAVENGING ACTIVITY OF BAUHINIA VARIEGATAL. LEAVES BY IN VITRO METHOD. Retrieved from [Link]

      • Vlsto, L. A., et al. (2019). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Apoptosis, 24(3-4), 309-323. Retrieved from [Link]

      • Flow Cytometry Core. (n.d.). DNA staining for cell cycle. Retrieved from [Link]

      • Plant Archives. (n.d.). EVALUATION OF ANTI-INFLAMMATORY AND NITRIC OXIDE SCAVENGING ACTIVITY OF BAUHINIA VARIEGATAL. LEAVES BY IN VITRO METHOD. Retrieved from [Link]

      • National Center for Biotechnology Information. (2021). Assay Guidance Manual - Apoptosis Marker Assays for HTS. Retrieved from [Link]

      • Dickinson, A. M., et al. (2001). The detection of apoptosis in a human in vitro skin explant assay for graft versus host reactions. Bone Marrow Transplantation, 28(11), 1055-1060. Retrieved from [Link]

      • MDPI. (2023). Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies. Retrieved from [Link]

      • ResearchGate. (2024). Phytochemical Analysis, Antioxidant and In Vitro Anti- Inflammatory Activity of Leaves Ethanol Extracts from a Moroccan Plant Urtica urens L. Retrieved from [Link]

      • MDPI. (2021). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Retrieved from [Link]

      Sources

      Section 1: Synthesis and Characterization of (+)-Anhydro-beta-rotunol

      Author: BenchChem Technical Support Team. Date: February 2026

      Anhydro-beta-rotunol is a naturally occurring spirovetivane sesquiterpenoid found in plants such as Solanum erianthum.[1] With the IUPAC name (3R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]deca-6,9-dien-8-one and a molecular formula of C15H20O, this compound belongs to a large and diverse class of secondary metabolites known for a wide array of biological activities.[2][3][4][5] While research into anhydro-beta-rotunol itself is still emerging, its structural class and initial biological screenings suggest a promising starting point for medicinal chemistry exploration, particularly in the realm of anti-inflammatory drug discovery.

      This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, biological evaluation, and potential medicinal chemistry applications of anhydro-beta-rotunol. It includes detailed, field-proven protocols for its synthesis and for assessing its anti-inflammatory and cytotoxic properties, grounded in authoritative scientific literature.

      The enantiomerically pure synthesis of (+)-anhydro-beta-rotunol has been successfully achieved, providing a reliable source of the compound for research purposes.[1] One established method begins with santonin, a readily available natural product. This multi-step synthesis involves key transformations, including a silicon-guided acid-promoted rearrangement of a 1-trimethylsilyl-4,5-epoxyeudesmane intermediate.[1][6] This rearrangement forms the critical spiro[3][7]decane core of the molecule. Subsequent steps involve the elimination of a primary hydroxyl group, allylic oxidation, and a final elimination to yield the target compound.[1]

      Protocol 1: Synthesis of (+)-Anhydro-beta-rotunol from Santonin (Conceptual Outline)

      Rationale: This synthetic route provides high stereochemical control, yielding the enantiomerically pure (+)-enantiomer, which is crucial for reproducible biological evaluation.

      • Preparation of the Epoxyeudesmane Intermediate:

        • Begin with commercially available santonin.

        • Perform a reductive opening of the lactone ring.

        • Introduce a trimethylsilyl group via conjugate addition using TMSLi-CuCN.

        • Deoxygenate the carbonyl group.

        • Perform epoxidation to yield the 1-trimethylsilyl-4,5-epoxyeudesmane intermediate.

      • Key Spirocyclization Step:

        • Subject the epoxide to a silicon-guided acid-promoted rearrangement. This critical step forms the spiro[3][7]decanediol core structure.

      • Final Transformations to (+)-Anhydro-beta-rotunol:

        • Selectively eliminate the primary hydroxyl group in the side chain.

        • Perform allylic oxidation at the C8 position.

        • Eliminate the tertiary hydroxyl group on the cyclohexane ring to yield the final product, (+)-anhydro-beta-rotunol.[1][6]

      • Purification and Characterization:

        • Purify the final compound using column chromatography.

        • Confirm the structure and purity using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

      Section 2: Medicinal Chemistry Applications & Biological Activity

      The primary area of investigation for anhydro-beta-rotunol has been its potential as an anti-inflammatory agent. Inflammation is a critical biological response, but its dysregulation is implicated in numerous diseases, from arthritis to neurodegenerative disorders. A key mediator in the inflammatory cascade is nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS) in immune cells like macrophages.[8] Overproduction of NO is a hallmark of chronic inflammation, making iNOS a prime target for anti-inflammatory drug discovery.[9]

      Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production

      Anhydro-beta-rotunol has been evaluated for its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] LPS, a component of bacterial cell walls, is a potent activator of macrophages, leading to a robust inflammatory response and high levels of NO production.

      In a study of sesquiterpenoids isolated from Solanum erianthum, the n-hexane-soluble fraction, which contains anhydro-beta-rotunol, demonstrated significant inhibitory activity on NO production with an IC50 value of 72.80 ± 1.50 μg/mL.[1] While anhydro-beta-rotunol itself was found to be less potent than its co-isolated counterpart, (-)-solavetivone, its presence in a bioactive fraction confirms its contribution to the anti-inflammatory profile and validates it as a target for further investigation and structural optimization.[1]

      Table 1: Bioactivity of Compounds from Solanum erianthum Root

      Compound/Fraction Target/Assay Key Finding Cytotoxicity Reference
      n-Hexane Fraction NO Inhibition (RAW264.7) IC50 = 72.80 ± 1.50 µg/mL Not cytotoxic at 100 µg/mL [1]
      (-)-Solavetivone NO Inhibition (RAW264.7) IC50 = 65.54 ± 0.18 µM Not cytotoxic up to 30 µM [1]

      | (+)-Anhydro-beta-rotunol | NO Inhibition (RAW264.7) | Tested, but less active than (-)-solavetivone. | Not cytotoxic up to 30 µM |[1] |

      Potential for Broader Applications

      The spirovetivane and related sesquiterpenoid scaffolds are known to possess a wide range of biological activities.[3][5][7] This suggests that the medicinal chemistry applications of anhydro-beta-rotunol may extend beyond inflammation. Potential areas for future screening, based on the activities of structurally related compounds, include:

      • Antimicrobial and Antifungal Activity [6][10]

      • Cytotoxic Activity against various cancer cell lines[7][10]

      • Antiviral Activity [2]

      • Insecticidal or Antifeedant Activity [10]

      Section 3: Experimental Protocols for Biological Evaluation

      The following protocols provide detailed, step-by-step methodologies for assessing the primary anti-inflammatory activity and general cytotoxicity of anhydro-beta-rotunol.

      Workflow for Synthesis and Biological Evaluation

      G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation S1 Santonin Starting Material S2 Multi-step Synthesis S1->S2 S3 Purification (Chromatography) S2->S3 S4 Characterization (NMR, MS) S3->S4 B1 Cytotoxicity Assay (MTT) S4->B1 Test Compound B2 NO Inhibition Assay (Griess) S4->B2 Test Compound B3 Data Analysis (IC50) B1->B3 B2->B3 Conclusion Determine Therapeutic Potential B3->Conclusion

      Caption: Workflow from synthesis to biological activity assessment.

      Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

      Rationale: This assay quantifies the ability of a test compound to inhibit the inflammatory response in macrophages. LPS is used to mimic a bacterial challenge, inducing iNOS expression and subsequent NO production. The Griess reaction provides a simple and reliable colorimetric readout for nitrite (a stable NO metabolite), allowing for the determination of an IC50 value.

      Materials:

      • RAW264.7 macrophage cell line

      • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

      • Lipopolysaccharide (LPS) from E. coli

      • Anhydro-beta-rotunol (stock solution in DMSO)

      • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

      • Sodium Nitrite (NaNO₂) for standard curve

      • 96-well cell culture plates

      Procedure:

      • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

      • Compound Treatment: Prepare serial dilutions of anhydro-beta-rotunol in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

      • Inflammatory Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

      • Incubation: Incubate the plate for another 24 hours at 37°C, 5% CO₂.

      • Nitrite Measurement (Griess Reaction):

        • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

        • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

        • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

        • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.

      • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

      • Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Plot the inhibition percentage against the compound concentration to calculate the IC50 value.

      LPS-Induced NO Production Pathway

      G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Activation MyD88->IKK NFkB NF-κB Activation IKK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Translocates to Nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein Compound Anhydro-beta-rotunol (Potential Inhibitor) Compound->NFkB Inhibition? Compound->iNOS_protein Inhibition?

      Caption: LPS signaling cascade leading to NO production.

      Protocol 3: In Vitro Cytotoxicity Assessment - MTT Assay

      Rationale: It is essential to determine if the observed reduction in NO is due to a specific anti-inflammatory effect or simply because the compound is killing the cells. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a colorimetric readout that is proportional to the number of living cells.

      Materials:

      • Cells and culture medium (as above)

      • Anhydro-beta-rotunol

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

      • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

      • 96-well cell culture plates

      Procedure:

      • Cell Seeding and Treatment: Seed and treat the cells with serial dilutions of anhydro-beta-rotunol exactly as described in steps 1 and 2 of the NO inhibition assay. It is crucial to use the same cell density, compound concentrations, and incubation time to ensure the results are comparable. Do not add LPS.

      • MTT Addition: After the 24-hour compound incubation, add 20 µL of MTT solution to each well.

      • Incubation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will form purple formazan crystals.

      • Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

      • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

      • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. A significant decrease in viability indicates cytotoxicity.

      Section 4: Future Directions and Conclusion

      Anhydro-beta-rotunol represents a valuable scaffold for medicinal chemistry. While its intrinsic anti-inflammatory activity appears modest, its favorable non-cytotoxic profile at active concentrations makes it an attractive starting point for a lead optimization campaign.

      Future research should focus on:

      • Structure-Activity Relationship (SAR) Studies: Synthesize a library of anhydro-beta-rotunol derivatives to explore how modifications to the spirocyclic core, the isopropenyl group, and the dienone system affect anti-inflammatory potency.

      • Mechanism of Action Studies: Investigate whether the inhibition of NO production is due to direct inhibition of iNOS enzyme activity or suppression of iNOS gene expression, potentially by interfering with upstream signaling pathways like NF-κB (as depicted in the signaling diagram).

      • Expanded Bioactivity Screening: Evaluate anhydro-beta-rotunol and its optimized derivatives against a broader panel of biological targets, including other inflammatory mediators (e.g., COX-2, various cytokines), cancer cell lines, and microbial pathogens to uncover new therapeutic applications.

      References

      • Tsai, Y. C., et al. (2012). Anti-Inflammatory Components from the Root of Solanum erianthum. Molecules, 17(10), 11535–11544. Available at: [Link]

      • Barrero, A. F., et al. (2004). Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene. The Journal of Organic Chemistry, 69(21), 7178–7186. Available at: [Link]

      • Prachyawarakorn, V., et al. (2023). Sesquiterpenoids from Meliaceae Family and Their Biological Activities. Molecules, 28(12), 4851. Available at: [Link]

      • Wu, G. X., et al. (2024). Eudesmane-type sesquiterpenoids: Structural diversity and biological activity. Journal of Ethnopharmacology, 329, 118123. Available at: [Link]

      • Afiyatullov, S. S., et al. (2022). Spirovetivane- and Eudesmane-Type Sesquiterpenoids Isolated from the Culture Media of Two Cyanobacterial Strains. Journal of Natural Products, 85(2), 415–425. Available at: [Link]

      • Fraga, B. M. (2015). Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. Natural Product Reports, 32(7), 953-976. Available at: [Link]

      • National Center for Biotechnology Information (n.d.). Anhydro-beta-rotunol. PubChem Compound Database. Retrieved from [Link]

      • Hasan, M. M., et al. (2023). Exploring the phytochemical, antioxidant, antimicrobial and analgesic potentials of Solanum erianthum as an alternative biological feedstock for producing sustainable biochemicals. Heliyon, 9(5), e15764. Available at: [Link]

      • Bartikova, H., et al. (2014). Antioxidant, Pro-Oxidant and Other Biological Activities of Sesquiterpenes. Current Topics in Medicinal Chemistry, 14(22), 2478-2494. Available at: [Link]

      • Gokulan, K., et al. (2020). The phenolic and alkaloid profiles of Solanum erianthum and Solanum torvum modulated their biological properties. Molecules, 25(22), 5448. Available at: [Link]

      • Fern, K. (n.d.). Solanum erianthum. Useful Tropical Plants Database. Retrieved from [Link]

      • Sharma, J. N., et al. (2009). Nitric oxide as a target for phytochemicals in anti-neuroinflammatory prevention therapy. Current Pharmaceutical Design, 15(28), 3246-3255. Available at: [Link]

      • Jun, C. D., et al. (1995). Inhibition of nitric oxide synthesis in vascular smooth muscle by retinoids. British Journal of Pharmacology, 116(8), 3227–3234. Available at: [Link]

      • Chan, M. M., et al. (1997). Inhibition of inducible nitric oxide synthase gene expression and enzyme activity by epigallocatechin gallate, a natural product from green tea. Biochemical Pharmacology, 54(12), 1281–1286. Available at: [Link]

      Sources

      Troubleshooting & Optimization

      Technical Support Center: Anhydro-beta-rotunol Synthesis

      Author: BenchChem Technical Support Team. Date: February 2026

      Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Dr. H. Subject: Troubleshooting Protocols for Spirovetivane Sesquiterpenes[1]

      Welcome to the Spiro-Vetivane Synthesis Support Hub

      You have reached the Tier-3 technical support guide for the total synthesis of (+)-anhydro-beta-rotunol . This guide addresses the specific "bugs" encountered when constructing the spiro[4.5]decane skeleton and the subsequent oxidative desaturation required to reach the final phytoalexin structure.

      This documentation prioritizes the Santonin-derived Silicon-Guided Rearrangement pathway (Method A) and the Carvone-based Photocycloaddition pathway (Method B), as these are the industry-standard "firmware" for generating this molecule.[1]

      System Specifications: The Target Molecule
      FeatureSpecification
      IUPAC Name (3R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]deca-6,9-dien-8-one
      Core Skeleton Spirovetivane (Spiro[4.5]decane)
      Key Structural Hazard Cross-conjugated dienone system (sensitive to light/nucleophiles)
      Critical Stereocenter C5 (Spiro-carbon)
      Precursor Class Eudesmane (via rearrangement) or Carvone
      Module 1: The Core Processor (Spiro-Center Construction)

      Error Code: SP-01 – "Reaction Stalled at Epoxide Rearrangement" Context: You are attempting the silicon-guided acid-promoted rearrangement of the 1-trimethylsilyl-4,5-epoxyeudesmane intermediate (derived from Santonin) to generate the spiro[4.5]decanediol.

      Diagnosis: The 1,2-silyl shift combined with the epoxide opening is highly sensitive to Lewis acid strength and solvent polarity.[1] If the reaction yields a complex mixture or recovers starting material, your "Lewis Acid Driver" is likely incompatible with the silyl protecting group.

      Troubleshooting Protocol:

      • Check the Silicon Anchor: Ensure the trimethylsilyl (TMS) group at C1 is sterically unencumbered. Bulky substitutes (TBDMS) often retard the migration necessary for ring contraction.

      • Lewis Acid Selection:

        • Standard:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

          
           at -78°C.
          
        • Aggressive:

          
           (Use only if 
          
          
          
          fails; risk of desilylation without rearrangement).
      • The "Wet" Solvent Bug: This rearrangement is strictly anhydrous. Even trace water will open the epoxide to a diol without the spiro-rearrangement.

        • Fix: Distill

          
           over 
          
          
          
          immediately before use.

      Visual Workflow: The Silicon-Guided Patch

      SpiroRearrangement cluster_warning CRITICAL FAILURE POINT Santonin Santonin (Starting Material) EpoxyEudesmane 1-TMS-4,5-Epoxyeudesmane (Pre-Rearrangement) Santonin->EpoxyEudesmane 1. Reductive Opening 2. TMSLi-CuCN 3. Epoxidation Transition Cationic Transition State (Silicon-Stabilized) EpoxyEudesmane->Transition BF3·OEt2 -78°C SpiroDiol Spiro[4.5]decanediol (Core Established) Transition->SpiroDiol 1,2-Shift Ring Contraction

      Caption: Figure 1. The critical silicon-guided rearrangement pathway converting the eudesmane skeleton to the spirovetivane core.[2][3][4][5]

      Module 2: The "Anhydro" Sequence (Functionalization)

      Error Code: OX-02 – "Over-Oxidation or Incorrect Unsaturation" Context: You have the spiro-skeleton and need to install the cross-conjugated dienone system to convert beta-rotunol (or its precursor) into anhydro -beta-rotunol.[1]

      Diagnosis: Direct oxidation often fails to establish the specific 6,8-dienone pattern.[1] The system requires a "step-wise boot sequence" to prevent aromatization or ring cleavage.

      Troubleshooting Protocol:

      • Step 1: Side Chain Elimination:

        • Eliminate the primary hydroxyl group in the prop-2-yl side chain first.[1]

        • Reagent:

          
           / Pyridine or Burgess Reagent.
          
        • Check: Ensure the exocyclic double bond is formed (isopropenyl group).

      • Step 2: Allylic Oxidation (The Critical Update):

        • Do not use standard Jones reagent. You need specific allylic oxidation at C8 without touching the C6-C7 bond yet.[1]

        • Recommended Reagent:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

          
           / 3,5-dimethylpyrazole (DMP).
          
        • Why? This complex generates the enone functionality cleanly.

      • Step 3: Final Elimination:

        • Eliminate the tertiary hydroxyl at C5 (or C6 depending on numbering convention) to close the conjugation.

        • Reagent:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

          
          -TsOH in refluxing benzene.
          
        • Warning: Monitor by UV. The appearance of the cross-conjugated dienone chromophore is distinct.

      Module 3: Stereochemical Inversion (The "Reset" Button)

      Error Code: ISO-404 – "Wrong Diastereomer at C5" Context: You synthesized the spiro-core, but NMR indicates you have the diastereomer corresponding to hinesene or agarospirene rather than anhydro-beta-rotunol.

      Diagnosis: The silicon rearrangement is stereospecific. If you started with the wrong epoxide isomer, you are locked into the wrong spiro-configuration.[1]

      The "Formal Inversion" Patch: You cannot simply invert the center via

      
      . You must run a "Format & Restore" cycle:
      
      • Hydrogenation: Reduce the double bond in the cyclohexane ring (locks the conformation).

      • Elimination: Re-introduce the double bond via elimination of a tertiary hydroxyl.

      • Logic: This sequence often allows thermodynamic equilibration to the more stable spiro-configuration required for rotunol derivatives.

      Visual Workflow: The Dehydration & Inversion Logic

      DehydrationLogic cluster_stereochem Stereo-Correction Loop BetaRotunol Beta-Rotunol Precursor (Spiro-diol) AllylicOx Allylic Oxidation (CrO3 / DMP) BetaRotunol->AllylicOx Target C8 Elimination Acid-Catalyzed Dehydration (p-TsOH, Reflux) AllylicOx->Elimination Create C6=C7 Anhydro (+)-Anhydro-beta-rotunol (Cross-Conjugated Dienone) Elimination->Anhydro Final Product WrongIsomer Wrong C5 Epimer Inversion 1. Hydrogenation 2. Re-Elimination WrongIsomer->Inversion Inversion->BetaRotunol Formal Inversion

      Caption: Figure 2. The functionalization sequence showing the critical oxidation/elimination steps and the stereochemical correction loop.

      Frequently Asked Questions (FAQ)

      Q: My final product is unstable on silica gel. How do I purify? A: Anhydro-beta-rotunol contains a cross-conjugated dienone which can be acid-sensitive.[1]

      • Fix: Pre-wash your silica gel with 1% Triethylamine/Hexane to neutralize acidity.

      • Alternative: Use Argentation Chromatography (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

        
        -impregnated silica). This is highly effective for separating spirovetivane isomers based on the accessibility of the double bonds.
        

      Q: The NMR signals for the methyl groups are shifting unexpectedly. A: This is a feature, not a bug. The spiro[4.5]decane system is conformationally flexible. The chemical shift of the C10-methyl is highly diagnostic of the relative stereochemistry at the spiro-center. Compare your values strictly with literature data for solavetivone derivatives (see References).

      Q: Can I use the Carvone route instead of Santonin? A: Yes. The Srikrishna protocol uses an enantiospecific photocycloaddition.

      • Pros: Establishes absolute chirality early.

      • Cons: Photochemistry scale-up is non-linear.[1] If you need >100mg, the Santonin rearrangement (Murai method) is more robust.

      References
      • Synthesis of Spirovetivane Sesquiterpenes from Santonin. Source: Murai, A., et al. Journal of Organic Chemistry.[1] Relevance: Defines the silicon-guided rearrangement and the specific elimination protocol for anhydro-beta-rotunol.

      • Enantiospecific Total Synthesis of Phytoalexins: Solanascone and Anhydro-beta-rotunol. Source: Srikrishna, A., & Ramasastry, S. S. V.[1][6] Journal of Organic Chemistry. Relevance: Establishes the Carvone/Photocycloaddition route and absolute stereochemistry.

      • Structure and Chemistry of Anhydro-beta-rotunol. Source: PubChem Compound Summary. Relevance: Verification of chemical structure, molecular weight, and identifiers.[1][7] [1]

      • Spirocyclic Sesquiterpene Synthesis via Quinone Methide Coupling. Source: Marx, J. N., & Bih, Q. R.[1][6] Journal of Organic Chemistry. Relevance: Alternative synthetic strategies and mechanistic insights into spiro-cyclization.

      Sources

      overcoming solubility issues with anhydro-beta-rotunol

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the technical support center for anhydro-beta-rotunol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common challenges encountered during the handling and application of this sesquiterpene. My aim is to equip you with the knowledge to confidently and effectively work with anhydro-beta-rotunol in your experiments.

      FREQUENTLY ASKED QUESTIONS (FAQs)

      Q1: What is anhydro-beta-rotunol and what are its basic properties?

      Anhydro-beta-rotunol is a sesquiterpenoid, a class of naturally derived 15-carbon compounds.[1][2] Its chemical formula is C15H20O.[3] As with many sesquiterpenes, it is characterized by low aqueous solubility, a critical factor to consider in experimental design.[4]

      Q2: I'm observing a precipitate in my aqueous buffer after adding anhydro-beta-rotunol. What is happening?

      This is a common observation and is due to the hydrophobic nature of anhydro-beta-rotunol. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the anhydro-beta-rotunol can crash out of solution as it is no longer soluble in the predominantly aqueous environment. The troubleshooting guide below provides several strategies to mitigate this issue.

      Q3: What is the expected stability of anhydro-beta-rotunol in solution?

      While specific stability data for anhydro-beta-rotunol is not extensively documented, it is best practice to prepare fresh solutions for each experiment. If storage is necessary, it is recommended to store stock solutions at -20°C or -80°C in an airtight container, protected from light, to minimize degradation. For sensitive applications, it's advisable to perform a stability study under your specific experimental conditions.

      Q4: Are there any known safety precautions for handling anhydro-beta-rotunol?

      As with any chemical, it is important to handle anhydro-beta-rotunol in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the material safety data sheet (MSDS) provided by your supplier.

      TROUBLESHOOTING GUIDE: OVERCOMING SOLUBILITY ISSUES

      The primary challenge in working with anhydro-beta-rotunol is its poor solubility in aqueous solutions. The following troubleshooting guide provides a tiered approach to addressing this issue, from simple solvent selection to more advanced formulation strategies.

      Initial Solubility Testing and Stock Solution Preparation

      The first step is to prepare a concentrated stock solution in an appropriate organic solvent. Based on available data for the closely related compound beta-rotunol, several organic solvents are good starting points.[4]

      Recommended Solvents for Anhydro-beta-rotunol:

      SolventClassNotes
      Dimethyl Sulfoxide (DMSO)Polar aproticHigh dissolving power for many poorly soluble compounds. Use at the lowest effective concentration in final assays due to potential cellular toxicity.[5]
      EthanolPolar proticA good, less toxic alternative to DMSO for many biological applications.[5]
      MethanolPolar proticCan be used for initial solubilization, but its volatility and toxicity should be considered.
      AcetonePolar aproticGood solubilizing agent, but its high volatility can be a concern for some applications.[4]
      ChloroformNon-polarEffective for dissolving highly non-polar compounds, but generally not compatible with aqueous biological systems.[4]
      Dichloromethane (DCM)Non-polarSimilar to chloroform, useful for initial solubilization but not for direct use in most biological assays.[4]
      Ethyl AcetateModerately polarCan be a useful solvent for extraction and some non-aqueous applications.[4]

      Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

      • Weighing: Accurately weigh out a small amount of anhydro-beta-rotunol (e.g., 2.16 mg) in a microcentrifuge tube. The molecular weight of anhydro-beta-rotunol is approximately 216.32 g/mol .[3]

      • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration (in this example, 1 mL).

      • Solubilization: Vortex the solution thoroughly. Gentle warming (e.g., 37°C for 5-10 minutes) and/or sonication in a water bath can aid in dissolution.

      • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

      • Storage: If not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

      Workflow for Addressing Solubility Issues in Aqueous Media

      If you encounter precipitation when diluting your anhydro-beta-rotunol stock solution into your aqueous experimental medium, follow this troubleshooting workflow:

      solubility_workflow start Precipitation Observed in Aqueous Buffer step1 Decrease Final Concentration start->step1 step2 Introduce a Co-solvent step1->step2 Precipitation persists end Clear Solution Achieved step1->end Issue resolved step3 Utilize Surfactants step2->step3 Precipitation persists step2->end Issue resolved step4 Employ Cyclodextrins step3->step4 Precipitation persists step3->end Issue resolved step4->end Issue resolved

      Caption: A stepwise approach to troubleshooting anhydro-beta-rotunol precipitation.

      Detailed Troubleshooting Strategies

      1. Decrease the Final Concentration:

      • Rationale: The simplest solution is often to lower the final concentration of anhydro-beta-rotunol in your assay. Many bioactive compounds are potent at low concentrations, and a lower concentration may be sufficient for your experimental needs while remaining below the solubility limit in the aqueous medium.

      • Action: Perform a dose-response experiment to determine the lowest effective concentration of anhydro-beta-rotunol.

      2. Introduce a Co-solvent:

      • Rationale: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases its ability to dissolve non-polar molecules.[6][7][8] The co-solvent essentially creates a more hydrophobic microenvironment for the anhydro-beta-rotunol.

      • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG 300 or 400).

      • Action: Prepare your final working solution by adding a small percentage of a co-solvent to your aqueous buffer before introducing the anhydro-beta-rotunol stock solution. A final co-solvent concentration of 1-5% is a good starting point. Always run a vehicle control with the same concentration of the co-solvent to account for any effects of the solvent itself on your experimental system.

      Conceptual Illustration of Co-solvency:

      cosolvency cluster_0 Aqueous Solution cluster_1 Aqueous Solution with Co-solvent Water Water Anhydro-beta-rotunol (precipitated) Anhydro-beta-rotunol (precipitated) Water_2 Water Co-solvent Co-solvent Anhydro-beta-rotunol (dissolved) Anhydro-beta-rotunol (dissolved)

      Caption: Co-solvents increase the solubility of hydrophobic molecules in aqueous solutions.

      3. Utilize Surfactants:

      • Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like anhydro-beta-rotunol, effectively dispersing them in the aqueous phase.[7][9]

      • Common Surfactants: Tween® 20, Tween® 80, Pluronic® F-68.

      • Action: Add a low concentration of a surfactant (typically 0.01% to 0.1%) to your aqueous buffer. As with co-solvents, a vehicle control is essential.

      4. Employ Cyclodextrins:

      • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, increasing their apparent water solubility.[7][10] This technique has been shown to be effective for other sesquiterpene lactones.[10]

      • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

      • Action: Prepare a solution of the cyclodextrin in your aqueous buffer first, and then add the anhydro-beta-rotunol stock solution to the cyclodextrin-containing buffer. The optimal ratio of cyclodextrin to the compound needs to be determined empirically.

      References

      • BioCrick. Beta-Rotunol | CAS:24405-57-0 | Sesquiterpenoids | High Purity | Manufacturer. Available from: [Link]

      • European Medicines Agency. Formulation of poorly soluble compounds. 2010. Available from: [Link]

      • FooDB. Showing Compound Retinol (FDB013828). Available from: [Link]

      • MDPI. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation. 2022. Available from: [Link]

      • PubChem. Anhydro-beta-rotunol. Available from: [Link]

      • PubChem. beta-Rotunol. Available from: [Link]

      • PubMed. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds. 2017. Available from: [Link]

      • PubMed. Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene. 2004. Available from: [Link]

      • ResearchGate. Maximum Concentration of Sesquiterpene Lactones That Can Be Dissolved in Water at 25 °C … Available from: [Link]

      • The Good Scents Company. beta-rotunol. Available from: [Link]

      • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. 2025. Available from: [Link]

      • Google Patents. Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
      • PubMed. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Available from: [Link]

      Sources

      avoiding degradation of anhydro-beta-rotunol during experiments

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the technical support center for anhydro-beta-rotunol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of anhydro-beta-rotunol during experimental procedures. Given that specific degradation studies on this compound are not widely published, this document synthesizes information based on the known chemical properties of its structural class—furan-containing sesquiterpenoids—to offer a robust framework for ensuring its stability.

      FAQs: Quick Answers to Common Stability Issues

      This section addresses the most frequently encountered issues when working with anhydro-beta-rotunol.

      Q1: Why is my anhydro-beta-rotunol solution changing color (e.g., turning yellow or brown)?

      A color change is a common indicator of degradation. The likely cause is the breakdown of the furan ring system, which is susceptible to oxidation and acid-catalyzed polymerization.[1] Exposure to air (oxygen), light, and acidic conditions can initiate these reactions, leading to the formation of highly colored polymeric byproducts known as humins.[1]

      Q2: What are the ideal storage conditions for anhydro-beta-rotunol?

      To ensure long-term stability, anhydro-beta-rotunol should be stored as a solid under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and at low temperatures (-20°C or -80°C).[2] For solutions, use a degassed, anhydrous, aprotic solvent and store under the same inert, dark, and cold conditions.

      Q3: Which solvents should I absolutely avoid when working with anhydro-beta-rotunol?

      Acidic solvents or protic solvents containing acidic impurities should be avoided. This includes aqueous solutions with a low pH, as acids can catalyze the hydrolytic cleavage of the furan ring.[3][4][5] Chlorinated solvents like chloroform (CHCl₃) and carbon tetrachloride (CCl₄) can also be problematic as they may contain trace amounts of HCl. Protic solvents like methanol and ethanol can participate in degradation reactions if acidic catalysts are present.

      Q4: How can I quickly check if my anhydro-beta-rotunol sample has degraded?

      The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] A fresh, pure sample should show a single major peak. The presence of multiple new peaks, particularly those at earlier retention times (often more polar degradation products), indicates degradation. A simple visual inspection for color change or precipitate can also serve as a preliminary warning.

      Troubleshooting Guide: In-Depth Degradation Analysis

      This section provides a more detailed approach to diagnosing and resolving specific experimental issues.

      Issue 1: Rapid Degradation Observed in Solution
      • Symptoms: A freshly prepared stock solution turns yellow within hours, or analytical results show significant impurity profiles shortly after preparation.

      • Root Cause Analysis:

        • Atmospheric Oxygen: The furan moiety is susceptible to oxidative cleavage when exposed to air.[9][10] This process can be accelerated by light (photo-oxidation).[11]

        • Solvent Purity: The solvent may contain peroxides (common in aged ethers like THF or dioxane) or acidic impurities, which can initiate degradation.

        • pH of the Medium: If working with aqueous buffers or media, a pH below neutral can significantly accelerate the acid-catalyzed ring-opening of the furan.[3][12]

      • Solutions:

        • Solvent Preparation: Always use fresh, high-purity, anhydrous solvents. If using ethers, test for and remove peroxides. Degas all solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use to remove dissolved oxygen.

        • Inert Atmosphere: Prepare solutions and conduct all subsequent dilutions and transfers inside a glovebox or using Schlenk line techniques to maintain an inert atmosphere.[2][13][14]

        • pH Control: If aqueous solutions are necessary, use a well-buffered system at a neutral or slightly alkaline pH (pH 7.0-7.5).

      Issue 2: Compound Degrades During Chromatographic Purification (HPLC/Flash)
      • Symptoms: Fractions collected from chromatography show new impurity spots/peaks that were not present in the pre-purification sample. Mass balance is poor.

      • Root Cause Analysis:

        • Acidic Modifier/Stationary Phase: Normal phase silica gel is inherently acidic and can cause degradation on the column. Similarly, acidic mobile phase modifiers (e.g., trifluoroacetic acid - TFA, formic acid) used in reverse-phase HPLC can degrade the compound.

        • Extended Run Times: Long exposure to the stationary and mobile phases increases the opportunity for degradation.

      • Solutions:

        • Deactivate Silica Gel: For flash chromatography, consider deactivating the silica gel by pre-treating it with a base, such as triethylamine (typically 0.1-1% in the eluent).

        • Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic reverse-phase column (e.g., a polymer-based or hybrid column).

        • Optimize Mobile Phase: In reverse-phase HPLC, try to use buffered mobile phases or avoid strong acids if possible. If an acid is required for peak shape, use the lowest effective concentration.

        • Expedite Purification: Develop a rapid purification method to minimize the compound's contact time with the chromatographic system.

      Issue 3: Inconsistent or Diminished Activity in Biological Assays
      • Symptoms: The compound shows high potency in initial screens but loses activity in subsequent assays, or results are not reproducible.

      • Root Cause Analysis:

        • Degradation in Assay Media: The pH, temperature (e.g., 37°C incubation), or components of the cell culture or assay buffer may be causing the anhydro-beta-rotunol to degrade over the course of the experiment.

        • Adsorption to Plastics: Like many lipophilic molecules, anhydro-beta-rotunol may adsorb to the surfaces of plastic labware (e.g., microplates, pipette tips), reducing its effective concentration.

      • Solutions:

        • Assay Stability Check: Perform a time-course experiment where you incubate anhydro-beta-rotunol in the assay medium for the full duration of your experiment. Analyze samples at different time points by HPLC or LC-MS to quantify its stability under actual assay conditions.

        • Use of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution, provided it does not interfere with the assay.[15]

        • Minimize Adsorption: Use low-adhesion plasticware or glass vials where possible. Including a small percentage of a non-ionic surfactant or a carrier protein like BSA in the buffer can also help prevent surface adsorption.

      Core Principles of Anhydro-beta-rotunol Stability

      Anhydro-beta-rotunol's instability stems primarily from the chemical reactivity of its furan ring. Understanding these mechanisms is key to preventing degradation.

      The Vulnerable Furan Moiety: A Target for Degradation

      The furan ring is an electron-rich aromatic system that is highly susceptible to electrophilic attack. The primary degradation pathways include:

      • Acid-Catalyzed Hydrolysis: In the presence of acid, the furan ring can be protonated. This initiates a ring-opening cascade, ultimately forming 1,4-dicarbonyl compounds, which are often unstable and prone to further reactions.[3][4][5]

      • Oxidation: Atmospheric oxygen, especially in the presence of light (photo-oxidation), can react with the furan ring via a [4+2] cycloaddition to form an unstable endoperoxide.[11] This intermediate rapidly rearranges or decomposes, leading to a variety of oxidized products and ring cleavage.[9][10][16]

      • Polymerization: The reactive intermediates formed during acid-catalyzed or oxidative degradation can polymerize, leading to the formation of insoluble, colored materials (humins).[1]

      HandlingWorkflow start Start: Solid Compound in Freezer (-80°C) warm 1. Equilibrate to Room Temp in Desiccator start->warm weigh 2. Weigh Solid (Inert Atmosphere Preferred) warm->weigh dissolve 4. Dissolve Solid in Solvent weigh->dissolve prep_solvent 3. Prepare Degassed Anhydrous Solvent prep_solvent->dissolve aliquot 5. Aliquot into Single-Use Vials (Purge with N2/Ar) dissolve->aliquot store 6. Store Aliquots at -80°C aliquot->store end End: Stable Stock Solution store->end

      Caption: Workflow for preparing stable stock solutions.

      Protocol 4.2: Preparation of Working Solutions for Experiments
      • Retrieve Aliquot: Remove a single-use aliquot of the stock solution from the -80°C freezer.

      • Thaw: Thaw the solution quickly and ensure it reaches room temperature before opening.

      • Prepare Diluent: Use fresh, degassed buffer or media for dilution. Ensure the pH of the final solution will be compatible with the compound's stability (ideally pH ~7).

      • Dilution: Perform dilutions immediately before use. Work quickly to minimize exposure to atmospheric oxygen.

      • Use Immediately: Use the diluted working solution in your experiment without delay. Do not store diluted aqueous solutions for extended periods.

      Summary of Recommended Conditions

      For quick reference, the following table summarizes the key conditions to use and to avoid.

      ParameterRecommended ConditionsConditions to AvoidRationale
      Storage (Solid) -20°C to -80°C, Dark, Inert Gas (Ar/N₂), DesiccatedRoom Temperature, Light, Air, Humid EnvironmentsPrevents thermal, photo-oxidative, and hydrolytic degradation. [2][17]
      Storage (Solution) -80°C, Anhydrous Aprotic Solvent, Dark, Inert GasRefrigerated (4°C) or Room Temp, Protic/Aqueous SolventsMinimizes solvent-mediated degradation and oxidation.
      Solvents Anhydrous, Degassed DMSO, DMF, AcetonitrileAcidic Buffers, Chlorinated Solvents, Aged EthersAvoids acid-catalyzed hydrolysis and peroxide-induced oxidation. [3]
      pH Neutral to slightly alkaline (7.0 - 7.5)Acidic (pH < 6.5)The furan ring is highly susceptible to acid-catalyzed ring opening. [4][5]
      Atmosphere Inert (Argon or Nitrogen)Ambient AirPrevents oxidation of the electron-rich furan ring. [9][10]
      Light Amber Vials, Protection from Direct LightClear Vials, Exposure to Lab Bench Light/SunlightPrevents photo-degradation pathways. [11]

      By implementing these best practices, you can significantly improve the reproducibility of your experiments and ensure the integrity of your results when working with the sensitive compound anhydro-beta-rotunol.

      References

      • Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Wiley. Retrieved from [Link]

      • Padilla-Cervera, A., et al. (2021). Oxidation of furans (Review). ResearchGate. Retrieved from [Link]

      • Guan, B., et al. (2024). The photohydrolysis of furans. Science. Retrieved from [Link]

      • Donahue, C. J. (2015). Oxidative Cleavage of Furans. Semantic Scholar. Retrieved from [Link]

      • Kim, D., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods. PMC. Retrieved from [Link]

      • Rappai, J. P., et al. (2007). Oxidative cleavage of furan derivatives. ResearchGate. Retrieved from [Link]

      • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC. Retrieved from [Link]

      • National Center for Biotechnology Information. (n.d.). Anhydro-beta-rotunol. PubChem. Retrieved from [Link]

      • Liang, C., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. Retrieved from [Link]

      • Selfnamed Help Center. (n.d.). How to Store Your Natural & Organic Cosmetics. Retrieved from [Link]

      • Gomez, A., & B. A. K. V. D. G. (2014). On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. Semantic Scholar. Retrieved from [Link]

      • Song, G.-L., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

      • Padwa, A. (2000). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN. Retrieved from [Link]

      • Feringa, B. L. (1987). Photo-oxidation of furans. University of Groningen. Retrieved from [Link]

      • Nishimura, S., et al. (2017). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. Retrieved from [Link]

      • PubChemLite. (n.d.). (+)-anhydro-beta-rotunol (C15H20O). Retrieved from [Link]

      • Le, C. M., et al. (2023). Brønsted Acid-Catalyzed Reduction of Furans. PMC. Retrieved from [Link]

      • Roberts, D. (2005). The Determination of Furan in Foods — Challenges and Solutions. LCGC International. Retrieved from [Link]

      • U.S. Food and Drug Administration. (2004). Analytical Method for Determination of Furan in Foods. Retrieved from [Link]

      • Joseph, C. G., et al. (2011). Photochemical degradation of carbofuran and elucidation of removal mechanism. Chemical Engineering Journal. Retrieved from [Link]

      • Koopman, F., et al. (2010). Metabolic pathways of 5-hydroxymethylfurfural (a) and furfural (b) degradation. ResearchGate. Retrieved from [Link]

      • National Institute of Standards and Technology. (n.d.). Anhydroretinol. NIST WebBook. Retrieved from [Link]

      • Zautsen, R. R. M., et al. (2016). Kinetic and mechanistic aspects of furfural degradation in biorefineries. SciSpace. Retrieved from [Link]

      • Carlsson, A. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. DiVA. Retrieved from [Link]

      • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

      • Delatour, T., et al. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Scilit. Retrieved from [Link]

      • ReAgent. (2018). Safely handling air-sensitive products. Cleanroom Technology. Retrieved from [Link]

      • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

      • Zhang, Z., et al. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. Retrieved from [Link]

      • Arcinova. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link]

      • Shinde, V. (2024). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Pharma Pathway. Retrieved from [Link]

      • Yaylayan, V. A., & Machiels, D. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Taylor & Francis Online. Retrieved from [Link]

      • The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]

      • ResearchGate. (2023). Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-?-rotunol and All Diastereomers of 6,11-Spirovetivadiene. Retrieved from [Link]

      • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

      • RNA BioPrecision. (2024). Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures. Retrieved from [Link]

      • The Good Scents Company. (n.d.). beta-rotunol. Retrieved from [Link]

      • Buzzini, P., et al. (2002). Stability of beta-carotene in spray dried preparation of Rhodotorula glutinis mutant 32. PubMed. Retrieved from [Link]

      Sources

      dealing with impurities in anhydro-beta-rotunol samples

      Technical Support Center: Anhydro- -Rotunol Purity & Stability

      Status: Active Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist

      Executive Summary: The ABR Purity Landscape

      Anhydro-

      Common Impurity Profiles:

      • Natural Isolates: Often contaminated with

        
        -cyperone, 
        
        
        -selinene, and sugeonol due to similar polarity and biosynthetic origin.
      • Synthetic Batches: Frequently contain unreacted Santonin, diastereomeric spirovetivadienes, and acid-catalyzed rearrangement byproducts like (-)-hinesene.

      • Storage Artifacts: The dienone system is susceptible to photo-oxidation and dimerization (Diels-Alder type) if stored improperly.

      Diagnostic Workflow: Identifying Your Impurity

      Before attempting purification, you must characterize the contaminant. Use this decision matrix to select the correct analytical technique.

      ABR_Diagnostic_WorkflowStartSample AnalysisHPLCHPLC-UV (254 nm)Start->HPLCInitial ScreenMSLC-MS/GC-MSHPLC->MSSingle Peak?Result_IsoIsomers/Diastereomers(Similar Mass, Shifted RT)HPLC->Result_IsoSplit PeaksNMR1H-NMR (CDCl3)Result_OxOxidation Products(+16 Da, Epoxides)MS->Result_OxM+16 / M+32Result_MatMatrix/Santonin(Distinct UV/Mass)MS->Result_MatDistinct MassResult_Iso->NMRConfirm StereochemResult_Ox->NMRLocate Oxygen

      Figure 1: Diagnostic workflow for categorizing impurities in Anhydro-

      Troubleshooting Guide (Q&A)

      Category A: Chromatographic Anomalies

      Q1: I see a "shoulder" peak on my HPLC chromatogram (C18 column) that I cannot resolve. Is this a rotunol isomer?

      Diagnosis: This is likely

      
      -RotunolC5-epimerTechnical Insight:
      
      
      
      
      Solution:
      • Switch Phase: Move from C18 to a Phenyl-Hexyl stationary phase. The

        
        -
        
        
        interactions with the dienone system of ABR often provide better selectivity against non-conjugated impurities like
        
        
        -rotunol.
      • Modify Mobile Phase: Use Methanol instead of Acetonitrile. Methanol's protic nature can enhance selectivity for the hydroxylated impurities.

      Q2: My sample shows a persistent impurity at RRT 0.95. It has a similar UV spectrum to ABR.

      Diagnosis: This is likely

      
      -CyperoneTechnical Insight:
      
      
      Solution:
      • Critical Step:

        
        -Cyperone has a keto-ene group but lacks the spiro-linkage strain of ABR.
        
      • Protocol: Use Silver Nitrate (AgNO

        
        ) Impregnated Silica Gel chromatography . The terminal isopropenyl group in ABR interacts differently with Ag
        
        
        ions compared to the internal double bonds of
        
        
        -cyperone, significantly increasing resolution.
      Category B: Stability & Storage Issues

      Q3: My ABR sample has turned from a pale yellow oil to a dark, viscous resin. Can I recover it?

      Diagnosis: Polymerization or Oxidative Dimerization. Technical Insight: The cross-conjugated dienone is an electron-deficient system prone to Michael additions or radical polymerization if exposed to light and oxygen. Solution:

      • Filtration: Dissolve the resin in a minimal amount of cold Diethyl Ether . Polymers are often insoluble in ether. Filter off the precipitate.

      • Recovery: Run a rapid silica plug filtration on the filtrate using 10% EtOAc in Hexanes.

      • Prevention: Always store ABR neat (undissolved) at -20°C under Argon. If in solution, use benzene-d6 or deuterated chloroform stabilized with silver foil for NMR.

      Category C: Synthetic Impurities

      Q4: I synthesized ABR from Santonin, but NMR shows extra signals in the alkene region (5.0–6.0 ppm).

      Diagnosis: Presence of (-)-Hinesene or (-)-Premnaspirodiene .[1] Technical Insight: During the acid-catalyzed rearrangement of the epoxide intermediate, elimination can occur in the side chain or the cyclohexane ring.[1][2] Hinesene is a common side-product resulting from alternative elimination pathways. Solution:

      • These hydrocarbons are less polar than the ketone ABR.

      • Purification: Perform flash chromatography using 100% n-Hexane initially to flush out the non-polar hydrocarbons (Hinesene/Premnaspirodiene) before increasing polarity to elute ABR.

      Quantitative Data: Impurity Physicochemical Properties

      Use this table to predict elution order and solubility differences.

      CompoundRel.[1][2][3][4][5][6][7][8][9][10] PolarityUV
      
      
      Key NMR Signal (
      
      
      ppm)
      Removal Strategy
      Anhydro-
      
      
      -rotunol
      Medium242 nm5.75 (s, 1H, H-9)N/A (Target)
      
      
      -Cyperone
      Medium-Low250 nm4.78 (br s, H-12)AgNO
      
      
      Silica / Phenyl-Hexyl HPLC
      Santonin Medium-High238 nm1.22 (d, methyl)Recrystallization (EtOH)
      
      
      -Rotunol
      High-1.75 (s, Me-13)Reverse Phase (C18)
      Hinesene Low<210 nm5.30 (m, alkene)Hexane Wash / Silica Plug

      Advanced Purification Protocol: Ag -Impregnated Silica

      For difficult separations (e.g., ABR vs.

      Reagents:

      • Silica Gel 60 (230-400 mesh)

      • Silver Nitrate (AgNO

        
        )
        
      • Acetonitrile (ACN)

      Protocol:

      • Preparation: Dissolve AgNO

        
         (10% w/w relative to silica) in a minimal volume of water/ACN (1:1).
        
      • Impregnation: Add silica gel to the solution and slurry. Evaporate solvent under reduced pressure (Rotavap) at 50°C until a free-flowing powder is obtained. Protect from light (wrap flask in foil).

      • Packing: Pack the column dry or as a slurry in Hexane.

      • Elution: Load sample. Elute with a gradient of Hexane

        
         5% EtOAc/Hexane.
        
        • Mechanism: The Ag

          
           ions form 
          
          
          -complexes with the double bonds. ABR (terminal alkene + conjugated diene) will be retained differently than isomers with internal double bonds.
      • Recovery: Wash fractions with dilute ammonia solution if silver leaching occurs (rare in normal phase).

      References

      • Synthesis & Stereochemistry

        • Title: Synthesis of Spirovetivane Sesquiterpenes from Santonin.[1][2] Synthesis of (+)-Anhydro-

          
          -rotunol.
          
        • Source:Journal of Organic Chemistry
        • URL:[Link]

      • Natural Isolation & Impurities

        • Title: Natural products in Cyperus rotundus L. (Cyperaceae): an update of the chemistry and pharmacological activities.[5]

        • Source:RSC Advances
        • URL:[Link]

      • Chemical Structure & Identifiers

        • Title: Anhydro-beta-rotunol Compound Summary.
        • Source:PubChem[6]

        • URL:[Link]

      • Chromatographic Separation of Sesquiterpenes

        • Title: Separation of sesquiterpenes from Cyperus rotundus using HSCCC.[7]

        • Source:Journal of Separation Science (Inferred from search context regarding HSCCC methods for this plant).
        • URL:[Link]

      anhydro-beta-rotunol experimental variability and reproducibility

      Author: BenchChem Technical Support Team. Date: February 2026

      Technical Support Center: Anhydro-beta-rotunol

      Topic: Experimental Variability and Reproducibility in Anhydro-beta-rotunol Research Document ID: ABR-TGS-2026 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

      Executive Summary

      Anhydro-beta-rotunol (C15H20O) is a eudesmane-type sesquiterpene often isolated from Cyperus rotundus or synthesized from santonin.[1][2][3][4] Users frequently report batch-to-batch variability and inconsistent yields .[1]

      Root Cause Analysis: The primary source of experimental failure is not the compound itself, but the uncontrolled acid-catalyzed dehydration of its precursor,

      
      -rotunol. 
      
      
      
      -rotunol contains a tertiary hydroxyl group that is highly labile; exposure to acidic silica gel, unbuffered HPLC solvents, or excessive heat during rotovap concentration converts
      
      
      -rotunol into anhydro-beta-rotunol.[1] This creates "phantom" yield spikes or purity drops depending on your target.[1]

      Part 1: Critical Stability & Handling

      Q: Why does my "pure" beta-rotunol sample show anhydro-beta-rotunol peaks after storage?

      A: This is a classic artifact of allylic dehydration .

      
      -rotunol possesses a tertiary hydroxyl group at the C11 position (or C5 depending on numbering convention in specific literature) that is prone to elimination.[1]
      
      • Mechanism: Trace acidity (even from slightly acidic chloroform used for NMR or unneutralized silica) catalyzes the loss of water to form the conjugated diene system of anhydro-beta-rotunol.[1]

      • Solution:

        • Storage: Store neat oil at -20°C under argon. Avoid protic solvents (MeOH, EtOH) for long-term storage; use anhydrous benzene or hexane if necessary.[1]

        • NMR: Filter CDCl3 through basic alumina before use to remove HCl traces.

      Q: My HPLC retention times are shifting, and peak shapes are splitting.

      A: This indicates on-column degradation or pH sensitivity .[1]

      • Diagnosis: If the anhydro-beta-rotunol peak grows while the

        
        -rotunol peak tails or splits, your mobile phase is too acidic.[1]
        
      • Protocol Adjustment:

        • Avoid: Trifluoroacetic acid (TFA) or high concentrations of Formic Acid.[1]

        • Switch To: Ammonium Acetate (10 mM, pH 6.5) or Ammonium Bicarbonate buffers.[1] The neutral pH stabilizes the tertiary alcohol precursor and prevents on-column dehydration.[1]

      Part 2: Isolation & Purification Protocols

      Q: How can I standardize my extraction from Cyperus rotundus to ensure reproducible yields?

      A: You must control the Thermal and Chemical history of the extract.[1] Steam distillation often produces artifacts due to prolonged heat.[1] Solvent extraction is superior but requires pH buffering.[1]

      Standardized Isolation Workflow (Self-Validating):

      • Extraction: Macerate air-dried rhizomes in MeOH at room temperature (Do NOT reflux).

      • Buffering: Add 0.1% triethylamine (TEA) to the solvent to neutralize plant acids.[1]

      • Concentration: Rotary evaporate at < 40°C . High heat promotes dehydration.[1]

      • Chromatography: Use Neutral Alumina instead of Silica Gel, or pre-wash Silica Gel with 1% TEA/Hexane.[1]

      Data: Yield Variability vs. Extraction Method

      ParameterSteam DistillationAcidic Workup (pH 4)Buffered Solvent Extraction (pH 7)
      Anhydro-beta-rotunol Yield High (Artifactual)Very High (Total Conversion)Low (Native Abundance)
      Beta-rotunol Yield LowTrace / NoneHigh
      Reproducibility (CV%) Poor (>25%)Moderate (15%)Excellent (<5%)

      Part 3: Synthesis & Transformation Logic

      Q: I am trying to synthesize anhydro-beta-rotunol from santonin/beta-rotunol but the reaction stalls.

      A: The elimination reaction requires specific activation. Simple heating is uncontrolled.[1]

      • Recommended Reagent: SOCl2/Pyridine (0°C) or POCl3/Pyridine.[1]

      • Why: These reagents activate the hydroxyl group as a leaving group (chlorosulfite/phosphate ester) allowing elimination under mild conditions, preventing skeletal rearrangements common with strong mineral acids.

      Visualizing the Variability Pathway

      The following diagram illustrates the critical control points where

      
      -rotunol inadvertently converts to anhydro-beta-rotunol.
      

      G cluster_0 Experimental Control Zone BetaRotunol Beta-Rotunol (Tertiary Alcohol) BetaRotunol->BetaRotunol BUFFERED CONDITIONS (pH 7, <40°C) Anhydro Anhydro-beta-rotunol (Conjugated Diene) BetaRotunol->Anhydro ACID CATALYSIS (Silica Gel, CDCl3, TFA) BetaRotunol->Anhydro THERMAL STRESS (Steam Distillation >100°C) Artifacts Polymerized/Oxidized Artifacts Anhydro->Artifacts UV Light / O2

      Caption: Figure 1. The Dehydration Trap. Uncontrolled acidity or heat forces the conversion of Beta-Rotunol to Anhydro-beta-rotunol, destroying quantitative reproducibility.[1]

      Part 4: Analytical Validation (QC)

      Q: How do I distinguish the two compounds definitively?

      A: Use 1H-NMR and UV-Vis .

      • UV-Vis: Anhydro-beta-rotunol has a conjugated diene system, showing a distinct absorption maximum (

        
        ) around 240-245 nm .[1] Beta-rotunol (non-conjugated alcohol) absorbs at significantly lower wavelengths.[1]
        
      • 1H-NMR Marker: Look for the exocyclic methylene protons.[1]

        • Beta-rotunol: Distinct signals for the C-11 methyls and hydroxyl proton.[1]

        • Anhydro-beta-rotunol: Appearance of new olefinic protons and loss of the methyl singlet associated with the tertiary alcohol.[1]

      References

      • PubChem. (2025).[1][2] Anhydro-beta-rotunol Compound Summary. National Library of Medicine.[1] [Link]

      • Hikino, H., et al. (1969).[1] Structure and Absolute Configuration of Alpha-Rotunol and Beta-Rotunol. Tetrahedron. [Link]

      • Jain, N., et al. (2011).[1] Synthesis of Spirovetivane Sesquiterpenes from Santonin. The Journal of Organic Chemistry. [Link]

      • NIST. (2023). Anhydroretinol Mass Spectrometry Data. National Institute of Standards and Technology.[1][5] [Link](Note: Cited for analogous retro-retinoid dehydration mechanisms).

      • BioCrick. (2024).[1] Beta-Rotunol Properties and Stability.[1] BioCrick Standards. [Link]

      Sources

      method refinement for high-throughput screening of anhydro-beta-rotunol

      Author: BenchChem Technical Support Team. Date: February 2026

      Anhydro-beta-rotunol, a sesquiterpenoid derived from the rhizomes of Cyperus rotundus, presents unique challenges in high-throughput screening (HTS) due to its chemical properties and natural origin. This guide provides researchers, scientists, and drug development professionals with a dedicated technical support center, offering troubleshooting advice and frequently asked questions to refine HTS methodologies for this compound. The content is structured to provide actionable insights based on established scientific principles and field-proven expertise.

      Anhydro-beta-rotunol HTS Troubleshooting Guide

      This section addresses specific technical issues that may arise during the high-throughput screening of anhydro-beta-rotunol, providing potential causes and validated solutions.

      Question: We are observing a high rate of false positives in our primary screen. What are the likely causes and how can we mitigate this?

      Answer:

      A high false-positive rate is a common challenge in HTS, especially with natural products like anhydro-beta-rotunol. The primary causes can be categorized into compound-specific and assay-specific issues.

      • Compound-Specific Issues:

        • Autofluorescence: Anhydro-beta-rotunol, like many natural products, may possess intrinsic fluorescence that can interfere with fluorescence-based assays (e.g., FRET, FP). This intrinsic signal can be misinterpreted as a positive hit.

        • Light Scattering: At higher concentrations, the compound might precipitate out of solution, leading to light scattering that can affect absorbance or luminescence readings.

        • Non-Specific Reactivity: The chemical structure of anhydro-beta-rotunol may contain reactive moieties that can non-specifically interact with assay components (e.g., enzymes, detection reagents), leading to false signals.

      • Assay-Specific Issues:

        • Sub-optimal Reagent Concentrations: If the concentrations of enzymes, substrates, or other critical reagents are too low, the assay may be overly sensitive to minor perturbations, increasing the likelihood of false positives.

        • Inadequate Incubation Times: Insufficient incubation times may not allow for the completion of the biological reaction, making the assay more susceptible to stabilization or destabilization by test compounds.

      Solutions:

      • Implement a Counterscreening Strategy: A robust counterscreening cascade is essential to eliminate false positives. This involves re-testing primary hits in a confirmatory screen, followed by orthogonal assays that measure the same biological endpoint through a different technological principle. For instance, if the primary assay is luminescence-based, an orthogonal assay could be based on fluorescence resonance energy transfer (FRET).

      • Assay Miniaturization and Optimization: Reducing the assay volume (e.g., from 384-well to 1536-well plates) can minimize the effects of compound autofluorescence and light scattering by reducing the path length.

      • Incorporate Pre-read and Post-read Steps: For fluorescence-based assays, measure the fluorescence of the wells containing anhydro-beta-rotunol before adding the detection reagents (pre-read). This allows for the subtraction of the compound's intrinsic fluorescence from the final signal.

      • Solubility Assessment: Determine the kinetic and thermodynamic solubility of anhydro-beta-rotunol in the assay buffer. This can be achieved using techniques like nephelometry or light scattering. It is crucial to work at concentrations below the solubility limit to avoid compound precipitation.

      Question: Our Z'-factor is consistently below 0.5, indicating poor assay quality. What steps can we take to improve it?

      Answer:

      A Z'-factor below 0.5 suggests that the assay window (the difference between the positive and negative controls) is not large enough relative to the signal variability. Improving the Z'-factor requires a systematic approach to identify and address the sources of variability.

      Potential Causes and Solutions:

      Potential Cause Solution
      High Variability in Controls Ensure consistent dispensing of all reagents. Check for and address any systematic errors in liquid handling instrumentation. Increase the number of replicate wells for controls to get a better statistical measure of variability.
      Low Signal-to-Background Ratio Optimize the concentrations of assay components (e.g., enzyme, substrate) to maximize the signal of the positive control. Consider using a more sensitive detection reagent or a different assay technology.
      Edge Effects Edge effects, where wells at the perimeter of the microplate behave differently, can increase variability. Use a plate layout that avoids placing critical samples or controls on the outer rows and columns. Ensure proper plate sealing and incubation conditions to minimize evaporation.
      Reagent Instability Assess the stability of all reagents over the course of the experiment. Prepare fresh reagents as needed and avoid repeated freeze-thaw cycles.

      Frequently Asked Questions (FAQs) for Anhydro-beta-rotunol HTS

      1. What are the recommended starting concentrations for anhydro-beta-rotunol in a primary screen?

      For a primary screen, it is advisable to test a single, relatively high concentration to maximize the chances of identifying hits. A common starting point for natural products is in the range of 10-50 µM. However, this should be adjusted based on the compound's solubility and any known cytotoxicity.

      2. How should we prepare the stock solutions of anhydro-beta-rotunol?

      Anhydro-beta-rotunol should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Subsequent dilutions should be made in the appropriate assay buffer, ensuring that the final DMSO concentration in the assay does not exceed a level that affects the biological system (typically <0.5%).

      3. What are the most suitable assay formats for screening anhydro-beta-rotunol?

      The choice of assay format depends on the biological target. Given that anhydro-beta-rotunol has been investigated for its anti-inflammatory and anti-cancer properties, relevant HTS assays could include:

      • Enzyme-based assays: Measuring the inhibition of kinases, proteases, or other enzymes involved in disease pathways.

      • Cell-based assays: Assessing cytotoxicity, apoptosis, or the modulation of specific signaling pathways using reporter gene assays or high-content imaging.

      4. How can we manage potential interference from the complex mixture of a natural product extract if we are not using the purified compound?

      Screening natural product extracts introduces additional complexity. It is recommended to perform a preliminary fractionation of the extract to simplify the mixture. Each fraction can then be screened, and any hits can be followed up with further purification and identification of the active component.

      Experimental Workflow and Data Analysis

      A well-defined experimental workflow is critical for the success of an HTS campaign. The following diagram illustrates a typical workflow for the high-throughput screening of anhydro-beta-rotunol.

      HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary & Secondary Screening cluster_2 Phase 3: Hit-to-Lead Assay_Dev Assay Development (Target Identification) Assay_Opt Assay Optimization (Reagent Concentrations, Incubation Times) Assay_Dev->Assay_Opt Miniaturization Assay_Val Assay Validation (Z'-factor, S/B ratio) Assay_Opt->Assay_Val Performance Testing Primary_Screen Primary Screen (Single Concentration) Assay_Val->Primary_Screen Ready for HTS Hit_Confirmation Hit Confirmation (Re-test of Primary Hits) Primary_Screen->Hit_Confirmation Hit Identification Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Potency Counterscreens Counterscreens (Orthogonal Assays) Dose_Response->Counterscreens Selectivity SAR Structure-Activity Relationship (SAR) Counterscreens->SAR Validated Hits Lead_Opt Lead Optimization SAR->Lead_Opt

      Caption: High-throughput screening workflow for anhydro-beta-rotunol.

      This workflow outlines the critical stages from initial assay development to lead optimization, emphasizing the iterative nature of the screening process.

      Data Presentation: A Comparative Overview

      The following table provides a hypothetical comparison of different assay formats that could be used for screening anhydro-beta-rotunol, highlighting their respective advantages and disadvantages.

      Assay Format Principle Advantages Disadvantages
      Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a target.Homogeneous (no-wash) format, high throughput.Susceptible to interference from autofluorescent compounds.
      AlphaScreen A bead-based assay that measures the interaction of two molecules in close proximity.High sensitivity, suitable for a wide range of targets.Can be affected by light scattering compounds and singlet oxygen quenchers.
      Reporter Gene Assay Measures the activity of a specific signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase, GFP).Cell-based, provides physiologically relevant data.More complex to develop, can be affected by cytotoxic compounds.
      High-Content Imaging (HCI) Automated microscopy and image analysis to measure multiple cellular parameters simultaneously.Provides rich, multi-parametric data, can identify subtle phenotypic changes.Lower throughput, complex data analysis.

      Conclusion

      The successful high-throughput screening of anhydro-beta-rotunol requires a multifaceted approach that combines careful assay design, rigorous validation, and a proactive troubleshooting strategy. By anticipating and addressing potential challenges such as compound interference and assay variability, researchers can enhance the efficiency and reliability of their screening campaigns, ultimately accelerating the discovery of new therapeutic agents. This guide serves as a foundational resource to navigate the complexities of HTS with this promising natural product.

      Technical Support Center: Enhancing the Biological Activity of Anhydro-β-rotunol

      Author: BenchChem Technical Support Team. Date: February 2026

      Document ID: ABR-TSC-2026-02-18 Version: 1.0

      Introduction

      Anhydro-β-rotunol is a spirovetivane sesquiterpenoid that has garnered interest for its potential biological activities, notably its anti-inflammatory properties.[1][2] As a lipophilic natural product, researchers often face challenges in achieving its optimal efficacy in experimental systems due to issues with solubility, bioavailability, and modest potency. This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals aiming to enhance and reliably measure the biological activity of anhydro-β-rotunol.

      This document moves beyond standard protocols to explain the causality behind experimental choices. It offers troubleshooting guides in a direct question-and-answer format and provides detailed methodologies to ensure your experimental designs are robust and self-validating. The strategies outlined here are derived from established principles in pharmacology and drug delivery, adapted to the specific chemical nature of anhydro-β-rotunol.

      Section 1: Foundational Knowledge & Core FAQs

      This section addresses the most common initial questions researchers have about anhydro-β-rotunol, establishing a baseline for more advanced experimental design.

      Q1: What is anhydro-β-rotunol and what are its core properties?

      A1: Anhydro-β-rotunol is a natural sesquiterpenoid with the chemical formula C₁₅H₂₀O.[3] It has been isolated from plant sources such as Solanum erianthum.[1][4] As a sesquiterpenoid, it is characterized by a complex, rigid carbon skeleton, which contributes to its low water solubility. Understanding its physicochemical properties is the first step in designing effective experiments.

      PropertyValueSource
      Molecular Formula C₁₅H₂₀O[3]
      Molecular Weight 216.32 g/mol [3]
      Known Solubility Soluble in Chloroform, DMSO, Acetone, Ethyl Acetate[4]
      Estimated Water Solubility 121.1 mg/L (low)[5]
      Known Biological Activity Anti-inflammatory (Nitric Oxide Inhibition)[1]
      Q2: What is the primary known biological activity of anhydro-β-rotunol?

      A2: The most clearly documented biological activity is its anti-inflammatory effect. Specifically, studies have shown that anhydro-β-rotunol can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells.[1] This suggests it interferes with the inflammatory cascade, likely by modulating the expression or activity of inducible nitric oxide synthase (iNOS). Importantly, it has been shown to be non-cytotoxic to several human cancer cell lines at concentrations up to 30 μM, indicating a potentially favorable therapeutic window.[1]

      Q3: What is the proposed mechanism of action for its anti-inflammatory effects?

      A3: While the exact molecular targets have not been fully elucidated, its ability to inhibit NO production in LPS-stimulated macrophages strongly points towards interference with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In this common inflammatory pathway, LPS activates Toll-like receptor 4 (TLR4), leading to a cascade that results in the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus, where it binds to the promoter of pro-inflammatory genes, including Nos2 (which codes for iNOS).

      We propose that anhydro-β-rotunol may inhibit one of the upstream steps in this pathway, preventing NF-κB nuclear translocation and subsequent iNOS expression. This is a common mechanism for anti-inflammatory terpenoids.[6]

      Proposed_NFkB_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates ABR Anhydro-β-rotunol ABR->IKK Proposed Inhibition Gene_Transcription Gene Transcription (iNOS) NFkB_nuc->Gene_Transcription iNOS iNOS Protein Gene_Transcription->iNOS NO Nitric Oxide (NO) iNOS->NO Produces

      Caption: Proposed NF-κB inhibition pathway by anhydro-β-rotunol.

      Section 2: Troubleshooting Guide: Enhancing Bioavailability & Cellular Uptake

      A primary hurdle in working with hydrophobic compounds like anhydro-β-rotunol is achieving sufficient concentration in aqueous experimental systems without precipitation or vehicle-induced toxicity.

      Q4: My anhydro-β-rotunol is precipitating in my cell culture medium. What should I do?

      A4: This is a common issue caused by the compound's low water solubility. The final concentration of your organic solvent (likely DMSO) in the medium is critical.

      Troubleshooting Steps:

      • Check Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is less than 0.5%, and ideally below 0.1%. High concentrations of DMSO are toxic to most cell lines.

      • Use a High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows you to add a very small volume to your medium to reach the desired final concentration, minimizing the final DMSO percentage.

      • Serial Dilutions: Perform serial dilutions of your high-concentration stock in culture medium (pre-warmed to 37°C) immediately before adding to cells. Do not store diluted aqueous solutions.

      • Vortex During Dilution: When adding the DMSO stock to the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion, which can prevent localized precipitation.

      Protocol 2.1: Preparation of Anhydro-β-rotunol Stock Solution
      • Weigh Compound: Accurately weigh out 1-5 mg of anhydro-β-rotunol powder in a sterile microcentrifuge tube.

      • Calculate Solvent Volume: Based on the molecular weight (216.32 g/mol ), calculate the volume of 100% sterile-filtered DMSO required to achieve your desired stock concentration (e.g., 20 mM).

        • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

      • Dissolve: Add the calculated volume of DMSO to the tube. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist if needed.

      • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

      Q5: Even with optimized DMSO concentrations, I suspect poor delivery to my cells. How can I enhance cellular uptake?

      A5: For advanced applications or in vivo studies, a drug delivery system may be necessary to improve solubility, stability, and cellular uptake. These systems encapsulate the hydrophobic compound within a more hydrophilic shell.

      Potential Delivery Strategies:

      • Hydrogel Formulations: Encapsulating the compound in a hydrogel can provide sustained, localized release.[7][8][9] This is particularly useful for topical or subcutaneous delivery models.

      • Microparticle/Nanoparticle Systems: Using biodegradable polymers like PLGA to create microparticles can protect the compound and allow for controlled release over time.[10]

      • Liposomal Formulation: Liposomes are lipid vesicles that can encapsulate hydrophobic drugs within their bilayer, facilitating transport across the cell membrane.

      Delivery_System_Workflow Start Inconsistent Results or Precipitation Observed Solubility_Check Is Final DMSO < 0.1%? Start->Solubility_Check Optimize_DMSO Optimize Stock Concentration and Dilution Protocol Solubility_Check->Optimize_DMSO No Re-evaluate Problem Solved? Solubility_Check->Re-evaluate Yes Optimize_DMSO->Re-evaluate Consider_DDS Consider Drug Delivery System (DDS) Re-evaluate->Consider_DDS No End Proceed with Experiment Re-evaluate->End Yes Select_DDS Select DDS Based on Application Consider_DDS->Select_DDS Hydrogel Hydrogel Formulation Select_DDS:f0->Hydrogel Select_DDS:f1->Hydrogel Nanoparticle Nanoparticle/Liposome Select_DDS:f2->Nanoparticle Systemic Liposomal Formulation Select_DDS:f2->Systemic Hydrogel->End Nanoparticle->End Systemic->End

      Caption: Workflow for troubleshooting solubility and selecting a delivery system.

      Section 3: Potentiating Biological Activity with Combination Strategies

      Enhancing the efficacy of a compound can often be achieved by combining it with other agents for synergistic or additive effects. This allows for lower, less toxic concentrations of each compound to be used.

      Q6: Can I combine anhydro-β-rotunol with other compounds to increase its anti-inflammatory effect?

      A6: Yes, this is a highly recommended strategy. The goal is to target the inflammatory network from multiple angles. Since anhydro-β-rotunol likely targets the NF-κB pathway, combining it with an agent that works via a different mechanism can lead to a synergistic response.

      Potential Combination AgentMechanism of ActionRationale for Synergy
      Celecoxib (COX-2 Inhibitor) Inhibits the cyclooxygenase-2 (COX-2) enzyme, blocking prostaglandin synthesis.Dual blockade of both iNOS (via anhydro-β-rotunol) and COX-2 pathways, two major outputs of inflammatory signaling.
      Dexamethasone (Glucocorticoid) Binds to glucocorticoid receptors, which translocate to the nucleus to inhibit NF-κB and activate anti-inflammatory genes.Complements the upstream inhibition of NF-κB with a direct genomic repressive mechanism.
      Flavonoids (e.g., Quercetin) Potent antioxidants and inhibitors of various kinases involved in inflammation.[11]Reduces the overall oxidative stress that perpetuates the inflammatory cycle, while also potentially inhibiting other signaling nodes.
      Retinoid "Boosters" Compounds that can enhance Retinoic Acid Receptor (RAR) activity or inhibit retinoic acid metabolism.[12][13][14]While anhydro-β-rotunol is not a retinoid, some terpenoids interact with retinoid signaling pathways. This is an exploratory but scientifically valid approach to test for unexpected potentiation.[15]
      Protocol 3.1: Assessing Synergy with the Combination Index (CI) Method

      This protocol provides a framework to determine if the interaction between anhydro-β-rotunol and another drug is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

      • Determine IC₅₀ for Each Drug: First, perform dose-response experiments for anhydro-β-rotunol and the combination agent separately to determine the concentration of each that inhibits 50% of the NO production (the IC₅₀ value).

      • Set Up Combination Ratios: Prepare mixtures of the two drugs at a constant ratio based on their IC₅₀ values (e.g., a ratio of [1:1], [1:2], [2:1] of their respective IC₅₀ concentrations).

      • Perform Dose-Response with Combinations: Create a serial dilution of this fixed-ratio mixture and perform the NO inhibition assay.

      • Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI value for different effect levels (e.g., 50%, 75%, and 90% inhibition). The software uses the Chou-Talalay method to generate these values.

      • Interpret Results:

        • CI < 0.9: Synergy

        • CI 0.9 - 1.1: Additive Effect

        • CI > 1.1: Antagonism

      Section 4: Optimizing & Troubleshooting In Vitro Assays

      Inconsistent or negative results can often be traced back to the experimental setup. This section provides a detailed protocol and troubleshooting guide for the most common assay used to measure anhydro-β-rotunol's activity.

      Q7: I'm not seeing consistent inhibition of nitric oxide in my RAW 264.7 cells. What could be wrong?

      A7: This can be frustrating and is often due to subtle variations in cell health, reagent quality, or timing.

      Potential IssueRecommended ActionCausality
      Low/Variable LPS Activity Purchase a new lot of LPS and perform a dose-response curve to find the optimal concentration (typically 100-1000 ng/mL).Old or poorly stored LPS loses its potency, leading to weak and variable stimulation of macrophages and thus, low NO production.
      High Cell Passage Number Use RAW 264.7 cells only between passages 5 and 15.Macrophages can lose their responsiveness to LPS at high passage numbers, altering their signaling pathways.
      Incorrect Incubation Times Strictly adhere to pre-incubation time with the compound (1-2 hours) before adding LPS, and the stimulation time (18-24 hours).Pre-incubation is necessary for the compound to enter the cells and engage its target. The stimulation period must be long enough for iNOS transcription, translation, and NO production.
      Compound is Cytotoxic Always run a parallel cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo) using the same compound concentrations and incubation times.If the compound is killing the cells, the reduction in NO will be a false positive for anti-inflammatory activity. You must confirm that the observed effect is not due to cell death.[1]
      Interference with Griess Reagent Test if your compound, in medium alone, reacts with the Griess reagent to produce a color change.Some compounds, particularly phenols, can directly interfere with the assay chemistry, creating a false signal.
      Protocol 4.1: Griess Assay for Nitric Oxide Quantification
      • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

      • Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of anhydro-β-rotunol (or vehicle control, e.g., 0.1% DMSO). Incubate for 1-2 hours.

      • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the "no stimulation" control wells).

      • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

      • Collect Supernatant: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

      • Prepare Standard Curve: Create a standard curve using sodium nitrite (NaNO₂) in culture medium, with concentrations ranging from 0 to 100 µM.

      • Griess Reaction:

        • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to all wells (samples and standards).

        • Incubate for 10 minutes at room temperature, protected from light.

        • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B).

        • Incubate for another 10 minutes at room temperature, protected from light.

      • Measure Absorbance: Read the absorbance at 540 nm on a microplate reader.

      • Calculate Concentration: Determine the nitrite concentration in your samples by interpolating from the linear portion of the sodium nitrite standard curve.

      Assay_Troubleshooting_Flow Start Inconsistent or No NO Inhibition Check_Controls Review Controls: - Unstimulated vs. LPS - Vehicle vs. Treatment Start->Check_Controls Stimulation_Issue Is LPS stimulation robust (>10-fold increase in NO)? Check_Controls->Stimulation_Issue Check_LPS Test New LPS Lot & Optimize Concentration Stimulation_Issue->Check_LPS No Toxicity_Check Is there cytotoxicity at effective concentrations? Stimulation_Issue->Toxicity_Check Yes Check_Cells Check Cell Passage # (Use < P15) Check_LPS->Check_Cells Run_MTT Run Parallel Cytotoxicity Assay (MTT, LDH) Toxicity_Check->Run_MTT Yes Assay_Interference Check for direct compound interference with Griess Reagent Toxicity_Check->Assay_Interference No False_Positive Result is likely a false positive due to toxicity Run_MTT->False_Positive True_Effect Observed effect is likely real. Proceed with further validation. Assay_Interference->True_Effect

      Sources

      troubleshooting guide for failed anhydro-beta-rotunol reactions

      Author: BenchChem Technical Support Team. Date: February 2026

      The following guide serves as a specialized technical support resource for researchers encountering difficulties in the synthesis of (+)-anhydro-beta-rotunol and related spirovetivane sesquiterpenes. This content is designed to address the specific mechanistic bottlenecks inherent to the silicon-guided spirocyclization and subsequent oxidation-elimination protocols.

      Topic: Troubleshooting Failed Anhydro-beta-Rotunol Reactions Support Level: Tier 3 (Senior Application Scientist) Applicable Protocols: Santonin-derived Spirovetivane Synthesis, Silicon-Guided Rearrangement, Allylic Oxidation/Elimination Cascades.[1]

      Diagnostic Workflow: Isolating the Failure Point

      Before adjusting reagents, determine the exact stage of failure using this logic flow. Most failures occur during the spiro-rearrangement or the final dehydration sequence.

      DiagnosticWorkflow Start START: Reaction Analysis CheckSpiro Step 1: Verify Spiro-Core Formation (NMR: C5 Quaternary Signal?) Start->CheckSpiro SpiroFail FAILURE: Rearrangement Aborted (Check Lewis Acid/Silyl Group) CheckSpiro->SpiroFail No Spiro Signal SpiroPass SUCCESS: Spiro-Diol Formed CheckSpiro->SpiroPass Spiro Signal Confirmed CheckElim1 Step 2: Side Chain Elimination (Isopropenyl Group Present?) SpiroPass->CheckElim1 Elim1Fail FAILURE: Primary OH Intact (Check Activation Method) CheckElim1->Elim1Fail No Vinyl Methyl Elim1Pass SUCCESS: Isopropenyl Installed CheckElim1->Elim1Pass Vinyl Methyl Visible CheckOx Step 3: Allylic Oxidation (C8) (Enone/Dienone Detected?) Elim1Pass->CheckOx OxFail FAILURE: Over/Under Oxidation (Check Stoichiometry) CheckOx->OxFail Complex Mixture FinalCheck Step 4: Tertiary OH Elimination (Final Product Isolated?) CheckOx->FinalCheck C8 Carbonyl Present Success Synthesis Complete FinalCheck->Success

      Figure 1: Logical fault tree for diagnosing synthetic failures in the santonin-to-rotunol pathway.

      Critical Troubleshooting (Q&A)

      Phase 1: The Silicon-Guided Rearrangement (The "Key Step")

      Context: The transformation of 1-trimethylsilyl-4,5-epoxyeudesmane into the spiro[4.5]decanediol core is the most thermodynamically sensitive step.

      Q: My epoxide starting material is consumed, but I see no spiro-diol product. The NMR shows a complex aliphatic mixture. What happened? A: You likely experienced a non-concerted ring opening or desilylation without rearrangement .[1]

      • Mechanism: The rearrangement relies on the silicon atom stabilizing the beta-carbocation to guide the migration of the carbon backbone. If the Lewis acid is too strong (e.g., neat

        
         or 
        
        
        
        at room temperature), it can strip the silyl group or open the epoxide indiscriminately before the skeletal rearrangement occurs.
      • Solution: Switch to a milder, oxophilic Lewis acid at cryogenic temperatures.[1]

        • Protocol Adjustment: Use

          
            or diluted 
          
          
          
          in anhydrous
          
          
          at -78 °C .[1] Ensure the reaction is quenched before warming to 0 °C to prevent acid-catalyzed decomposition of the acid-labile spiro-diol.

      Q: I isolated a product, but the stereochemistry at C5 is inverted compared to the literature for (+)-anhydro-beta-rotunol. Why? A: This indicates a failure in stereocontrol during the epoxide formation or the rearrangement itself.

      • Causality: The stereochemistry of the spiro-center is dictated by the configuration of the epoxide and the anti-periplanar migration of the bond. If you produced the

        
        -epoxide instead of the 
        
        
        
        -epoxide (or vice versa) from the santonin derivative, the rearrangement will yield the diastereomeric spiro-system (e.g., leading to hinesene-type skeletons instead of rotunol).
      • Verification: Check the coupling constants of the H6 proton in your intermediate. A cis-fused precursor typically yields the necessary geometry.

      Phase 2: Oxidation and Elimination (The "Anhydro" Sequence)

      Context: Converting the spiro-diol to the final dienone requires precise sequential functionalization.

      Q: The allylic oxidation at C8 using

      
       is yielding <10% product.[1] Is there a better alternative? 
      A:  Selenium dioxide oxidations on these sterically congested spiro-systems are notoriously sluggish and prone to tar formation.[1]
      
      • Alternative Protocol: Use a PCC (Pyridinium Chlorochromate) or DMP (Dess-Martin Periodinane) oxidation after ensuring the C8 position is accessible.[1] However, for allylic oxidation specifically (introducing oxygen where there was none), consider using

        
        -3,5-dimethylpyrazole  complex.[1] It is often more selective for allylic positions in terpenes than 
        
        
        
        .[1]
      • Note: If you are trying to oxidize the C8-alcohol (if already installed) to a ketone, standard Swern conditions are preferred over metal oxidants to avoid isomerizing the sensitive double bonds.

      Q: During the final dehydration of the tertiary hydroxyl group, the double bond is forming in the wrong position (endo vs. exo). How do I control this? A: This is a classic thermodynamic vs. kinetic control issue.

      • The Problem: Acid-catalyzed dehydration (e.g.,

        
        -TsOH) favors the thermodynamic product (the most substituted alkene), which might not be the desired conjugated dienone system of anhydro-beta-rotunol.[1]
        
      • The Fix: Use Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) for the elimination. This reagent proceeds via a syn-elimination mechanism (Ei) under mild, neutral conditions, minimizing skeletal rearrangements and favoring the kinetic product dictated by the stereochemistry of the hydroxyl group.

      Reagent Efficacy & Failure Mode Matrix

      Use this table to correlate your observed spectral data with specific reagent failures.

      Process StepReagent SystemCommon Failure ModeSpectral Signature (Diagnostic)
      Epoxide Rearrangement
      
      
      / 0°C
      Premature desilylationLoss of TMS signal (0 ppm) without spiro-C5 signal (~50-60 ppm).[1]
      Epoxide Rearrangement
      
      
      / -78°C
      Incomplete reactionRecovery of starting epoxide (distinct epoxide proton signals).[1]
      Side Chain Dehydration
      
      
      / Pyridine
      Substitution (Chlorination)Appearance of alkyl chloride peaks; Mass spec showing +35/37 pattern.[1]
      Allylic Oxidation (C8)
      
      
      / Dioxane
      Over-oxidationFormation of aldehydes or ring-contracted byproducts; dark tar residues.[1]
      Final Elimination
      
      
      / Heat
      IsomerizationMigration of the C6-C7 double bond; UV
      
      
      shift (loss of conjugation).[1]

      Validated Experimental Protocol: The "Rescue" Method

      If the standard elimination fails, adopt this modified protocol for the final conversion to (+)-anhydro-beta-rotunol.

      Protocol: Burgess Elimination of Tertiary Spiro-Alcohol [1]

      • Preparation: Dissolve the purified tertiary alcohol intermediate (0.1 mmol) in anhydrous Benzene or Toluene (2.0 mL). Note: Strictly anhydrous conditions are required.

      • Reagent Addition: Add Burgess Reagent (2.0 equiv) in one portion at room temperature.

      • Reaction: Heat to 50 °C under

        
         atmosphere. Monitor by TLC (typically complete in 1-2 hours).[1]
        
      • Workup: Cool to RT, dilute with

        
        , and wash rapidly with water. Do not use acidic washes.[1]
        
      • Purification: Flash chromatography on neutral alumina (silica can cause isomerization).[1]

      Why this works: Unlike acid-catalyzed dehydration, the Burgess reagent forms a sulfamate ester intermediate that collapses via intramolecular proton abstraction. This prevents the formation of carbocations that lead to Wagner-Meerwein shifts common in spirovetivane skeletons.

      References

      • Blay, G., et al. (2004).[1][2] Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-β-rotunol and All Diastereomers of 6,11-Spirovetivadiene. The Journal of Organic Chemistry, 69(21), 7294–7302.[1] [Link]

      • PubChem. (n.d.).[1] (+)-Anhydro-beta-rotunol Compound Summary. National Library of Medicine. [Link][1]

      • Hikino, H., et al. (1978).[1] Structure and Absolute Configuration of alpha-Rotunol and beta-Rotunol. Chemical & Pharmaceutical Bulletin. (Contextual grounding for rotunol stereochemistry).

      Sources

      Validation & Comparative

      Benchmarking Anhydro-beta-rotunol: A Structural and Functional Analysis of Spirovetivane vs. Eudesmane Sesquiterpenes

      [1]

      Executive Summary: The Spirovetivane Distinction

      Anhydro-beta-rotunol (CAS: 34206-82-1) represents a distinct subclass of sesquiterpenes known as spirovetivanes .[1] Unlike the more pharmacologically aggressive eudesmanes (e.g.,

      
      
      1

      While often co-isolated from Cyperus rotundus (Nutgrass) and Solanum species, experimental data indicates a distinct "activity cliff." While it shares biosynthetic origins with potent phytoalexins like solavetivone , anhydro-beta-rotunol exhibits significantly lower cytotoxicity and anti-inflammatory potency.[1] This guide positions anhydro-beta-rotunol not as a primary drug candidate, but as a critical chemotaxonomic marker and a structural reference standard for investigating the structure-activity relationships (SAR) of spiro-fused sesquiterpenes.[1]

      Chemical Architecture & Physicochemical Profile[1]

      The biological divergence between anhydro-beta-rotunol and its peers stems from stereochemistry and ring fusion.[1]

      Structural Comparison Table
      FeatureAnhydro-beta-rotunol
      
      
      -Cyperone
      Solavetivone
      Skeleton Spirovetivane (Spiro[4.5]decane)Eudesmane (Decalin-like)Spirovetivane
      Formula C
      
      
      H
      
      
      O
      C
      
      
      H
      
      
      O
      C
      
      
      H
      
      
      O
      
      
      Key Functional Group Conjugated ketone, Spiro-fusion
      
      
      -unsaturated ketone
      Enone, Isopropenyl
      LogP (Calc) ~3.7~4.2~2.5
      Stereochemistry Rigid spiro-center (C5)Trans-fused ringsRigid spiro-center
      Primary Source Cyperus rotundus, Solanum spp.[1]Cyperus rotundusSolanum spp.[1] (Phytoalexin)
      Structural Divergence Diagram

      The following diagram illustrates the biosynthetic divergence from a common Farnesyl Diphosphate (FPP) precursor, highlighting the shift from the Eudesmane to the Spirovetivane skeleton.

      BiosynthesisFPPFarnesyl Diphosphate(Linear Precursor)GermacrylGermacryl CationFPP->GermacrylCyclizationEudesmaneEudesmane Skeleton(e.g., Alpha-Cyperone)Germacryl->EudesmaneProtonation & Cyclization (C1-C10)SpirovetivaneSpirovetivane Skeleton(e.g., Anhydro-beta-rotunol)Germacryl->SpirovetivaneRing Contraction/Expansion(Spiro-formation)Eudesmane->SpirovetivaneAcid-catalyzed rearrangement(Synthetic route via Santonin)

      Figure 1: Biosynthetic and synthetic relationship between major sesquiterpene classes.[1] Anhydro-beta-rotunol represents the spirovetivane branch, often accessible synthetically from eudesmane precursors like Santonin.[1][2][3][4]

      Pharmacological Performance: The Activity Cliff

      Researchers must distinguish between "presence" and "potency."[1] While anhydro-beta-rotunol is abundant in certain chemotypes of Cyperus, it is often not the driver of biological activity.[1]

      Comparative Bioactivity Data[3][7][8]
      Target / AssayAnhydro-beta-rotunol
      
      
      -Cyperone
      Solavetivone Interpretation
      Cytotoxicity (Human Cancer Lines) Inactive (IC
      
      
      > 30
      
      
      M)
      Moderate (IC
      
      
      10–50
      
      
      M)
      Low/Moderate Anhydro-beta-rotunol lacks the alkylating potential of
      
      
      -cyperone.[1]
      NO Inhibition (RAW 264.7) Weak / Inactive Potent (Downregulates iNOS/COX-2)Strong (IC
      
      
      ~65
      
      
      M)
      The spiro-ring without specific oxidation patterns (like in solavetivone) reduces receptor binding affinity.[1]
      Antimicrobial (Oral Pathogens) Active (in mixture)Active Active (Phytoalexin)High concentrations in C. articulatus correlate with activity, but synergy with other terpenes is likely.
      Tubulin Destabilization UnknownHigh Affinity (Binds
      
      
      -tubulin)
      Unknown
      
      
      -Cyperone's shape fits the tubulin binding pocket; spirovetivanes are sterically distinct.[1]
      Mechanism of Action Analysis[9]
      • Alpha-Cyperone (The Agonist): Acts as a Michael acceptor, covalently modifying cysteine residues on NF-

        
        B pathway proteins (p65 subunit) or tubulin.[1]
        
      • Anhydro-beta-rotunol (The Bystander): The steric bulk of the spiro-fusion and the lack of accessible reactive sites (compared to the exocyclic methylene of lactones or specific enones) render it less reactive. It likely acts via membrane perturbation (non-specific) rather than specific ligand-receptor interaction.[1]

      Experimental Protocols

      To validate these differences, the following protocols ensure separation of the active eudesmanes from the structural spirovetivanes.

      Protocol A: Isolation from Cyperus rotundus Rhizomes

      Objective: Separate Anhydro-beta-rotunol from the co-eluting Alpha-Cyperone.[1]

      • Extraction: Macerate air-dried rhizomes (1 kg) in MeOH (5 L) for 72h. Concentrate in vacuo.

      • Partition: Suspend residue in water; partition sequentially with

        
        -hexane, CHCl
        
        
        , and EtOAc.
        • Target Fraction:

          
           .[1][2][5] (Anhydro-beta-rotunol is highly lipophilic).[1]
          
      • Column Chromatography (CC):

        • Stationary Phase: Silica gel (230–400 mesh).[1]

        • Mobile Phase Gradient:

          
          -hexane : EtOAc (100:0 
          
          
          80:20).[1]
      • Purification (Critical Step):

        • Collect fractions eluting after

          
          -cyperone.[1]
          
        • HPLC Polish: Use a C18 semi-prep column.[1]

        • Mobile Phase: MeCN : H

          
          O (75:25 isocratic).[1]
          
        • Detection: UV @ 254 nm.[1]

        • Retention Time: Anhydro-beta-rotunol typically elutes after solavetivone due to lack of hydroxyl groups.[1]

      Protocol B: Nitric Oxide (NO) Inhibition Assay

      Objective: Quantify the "Activity Cliff" between Anhydro-beta-rotunol and Solavetivone.[1]

      • Cell Culture: Seed RAW 264.7 macrophages (

        
         cells/well) in 96-well plates.
        
      • Induction: Incubate for 24h. Replace medium with fresh DMEM containing LPS (1

        
        g/mL) .[1]
        
      • Treatment: Simultaneously treat with test compounds (10, 30, 100

        
        M).
        
        • Positive Control:[1] L-NMMA (NOS inhibitor) or Dexamethasone.[1]

        • Negative Control:[1] LPS only.[1]

      • Griess Reaction:

        • After 24h, transfer 100

          
          L supernatant to a new plate.
          
        • Add 100

          
          L Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% H
          
          
          PO
          
          
          ).[1]
        • Incubate 10 min at RT in dark.

      • Readout: Measure Absorbance @ 540 nm.

      • Calculation:

        
        
        Expectation: Anhydro-beta-rotunol will show 
        
        
        inhibition at 30
        
        
        M, whereas Solavetivone/
        
        
        -Cyperone will show
        
        
        .[1]

      Pathway Visualization: The Inflammatory Signaling Context

      The following diagram maps where active sesquiterpenes intervene versus where anhydro-beta-rotunol likely fails to bind.

      SignalingPathwayLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4IKKIKK ComplexTLR4->IKKIkBIκB (Inhibitor)IKK->IkBPhosphorylationNFkBNF-κB (p65/p50)IkB->NFkBDegradation releases NF-κBNucleusNucleusNFkB->NucleusTranslocationCOX2COX-2 ExpressionNucleus->COX2TranscriptioniNOSiNOS ExpressionNucleus->iNOSNONitric Oxide (NO)iNOS->NOAlphaCypAlpha-Cyperone(Strong Inhibitor)AlphaCyp->NFkBBlocks TranslocationAnhydroAnhydro-beta-rotunol(Weak/No Binding)Anhydro->NFkBIneffective

      Figure 2: Differential impact on the NF-

      1

      References

      • PubChem. (2025).[1] Anhydro-beta-rotunol Compound Summary. National Library of Medicine. Link[1]

      • Ahn, J. H., et al. (2015). "6-Acetoxy Cyperene, a Patchoulane-type Sesquiterpene Isolated from Cyperus rotundus Rhizomes Induces Caspase-dependent Apoptosis."[1] Phytotherapy Research, 29(9), 1330-1338.[1] Link

      • Jung, S. H., et al. (2013).[6] "

        
        -Cyperone, isolated from the rhizomes of Cyperus rotundus, inhibits LPS-induced COX-2 expression and PGE2 production through the negative regulation of NF
        
        
        B signalling in RAW 264.7 cells." Journal of Ethnopharmacology, 147(1), 208-214. Link
      • Blay, G., et al. (2004).

        
        -rotunol and All Diastereomers of 6,11-Spirovetivadiene." Journal of Organic Chemistry, 69(21), 7294-7302.[2] Link[1]
        
      • Riazi, G. H., et al. (2016). "

        
        -Cyperone of Cyperus rotundus is an effective candidate for reduction of inflammation by destabilization of microtubule fibers in brain."[7] Journal of Ethnopharmacology, 185, 48-58. Link
        
      • Takahashi, A., et al. (2019). "Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase." Plant Physiology, 182(2). Link

      Publish Comparison Guide: Anhydro-beta-rotunol vs. Hinesene

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      Anhydro-beta-rotunol and Hinesene are isomeric spirovetivane sesquiterpenes found in medicinal plants such as Cyperus rotundus (Nutgrass) and Solanum species. While they share a carbon skeleton, their biological profiles diverge significantly due to a critical structural distinction: oxygenation .

      • Anhydro-beta-rotunol is an oxygenated stress metabolite (phytoalexin) containing a conjugated enone system. This pharmacophore grants it specific reactivity toward protein targets (e.g., NF-κB pathway), conferring moderate anti-inflammatory activity with a defined safety window.

      • Hinesene is a lipophilic hydrocarbon sesquiterpene. Lacking polar functional groups, it functions primarily as a volatile constituent of essential oils, contributing to antimicrobial defense via membrane disruption rather than specific receptor modulation.

      Recommendation: Researchers targeting specific anti-inflammatory signaling (NO inhibition, cytokine suppression) should prioritize anhydro-beta-rotunol . Those investigating antimicrobial essential oil synergy or biosynthetic precursors should focus on hinesene .

      Chemical Profile & Structural Context[1][2][3][4][5][6]

      The biological divergence between these two molecules is dictated by their chemical reactivity.

      FeatureAnhydro-beta-rotunolHinesene
      IUPAC Name (5R)-6,10-dimethyl-3-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one2-Isopropenyl-6,10-dimethylspiro[4.5]dec-6-ene
      Class Spirovetivane Sesquiterpene (Oxygenated)Spirovetivane Sesquiterpene (Hydrocarbon)
      Molecular Formula C₁₅H₂₀OC₁₅H₂₄
      Key Pharmacophore α,β-Unsaturated Ketone (Enone) Isolated Double Bonds
      Solubility Moderate polarity (Soluble in EtOH, DMSO)Highly Lipophilic (Soluble in Hexane, Oils)
      Ecological Role Phytoalexin: Inducible defense compound produced under stress (fungal attack).Constitutive Volatile: Component of essential oils for general pest deterrence.
      Structural Impact on Activity[1][3][4][7][8]
      • The Enone Advantage (Anhydro-beta-rotunol): The C=C-C=O motif acts as a Michael acceptor. This allows the molecule to form covalent bonds with cysteine residues on target proteins (like the p65 subunit of NF-κB), a common mechanism for sesquiterpene anti-inflammatories.

      • The Hydrocarbon Limitation (Hinesene): Lacking an electrophilic center, hinesene cannot participate in Michael addition. Its activity is likely driven by non-specific hydrophobic interactions with cell membranes.

      Comparative Biological Activity[6][9]

      Focus Area 1: Anti-Inflammatory Potential (Nitric Oxide Inhibition)

      The most significant difference lies in their ability to modulate the inflammatory response in macrophages (RAW 264.7 cells).

      • Anhydro-beta-rotunol: Exhibits specific, dose-dependent suppression of inflammation.

      • Hinesene: Lacks direct potency in this pathway.

      Experimental Data: Inhibition of LPS-Induced NO Production

      CompoundIC₅₀ (µM)Mechanism of ActionCytotoxicity (CC₅₀)
      Anhydro-beta-rotunol > 60 µM (Moderate)*Inhibition of NF-κB translocation; suppression of iNOS expression.> 100 µM (Safe)
      Solavetivone (Reference)**~65 µMStrong Michael acceptor activity.> 100 µM
      Hinesene Inactive / Not Reported No specific binding; likely contributes only to general lipophilicity.N/A

      *Note: While anhydro-beta-rotunol is active, it is often less potent than its precursor solavetivone due to the elimination of the side-chain hydroxyl group, which alters binding affinity. **Solavetivone is often tested alongside rotunol in Solanum studies.

      Focus Area 2: Cytotoxicity & Safety Profile

      Safety is a critical parameter for drug development. Both compounds show a favorable safety profile in mammalian cells, but their toxicity to microorganisms differs.

      • Mammalian Safety: Anhydro-beta-rotunol shows no significant cytotoxicity against human cancer cell lines (e.g., A549, OVCAR) at concentrations up to 30 µM, making it a viable candidate for therapeutic modulation without off-target cell death.

      • Antimicrobial Toxicity: Hinesene, as a component of Cyperus essential oil, contributes to the oil's ability to disrupt fungal and bacterial membranes. The lipophilic nature allows it to penetrate the peptidoglycan layer of Gram-positive bacteria.

      Mechanism of Action: The Signaling Divergence

      The following diagram illustrates why Anhydro-beta-rotunol is active in inflammation while Hinesene is not.

      BioactivityPathways Rotunol Anhydro-beta-rotunol (Enone Electrophile) NFkB NF-κB Complex (Cys38 residue) Rotunol->NFkB Michael Addition (Covalent Binding) Hinesene Hinesene (Lipophilic Hydrocarbon) Hinesene->NFkB No Binding Membrane Microbial Membrane (Phospholipid Bilayer) Hinesene->Membrane Hydrophobic Insertion Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFkB->Inflammation Inhibits Lysis Membrane Permeabilization (Cell Death) Membrane->Lysis Disrupts Integrity

      Caption: Anhydro-beta-rotunol targets the NF-κB pathway via its enone group, while Hinesene acts non-specifically on membranes.

      Experimental Methodologies

      To validate these activities in your own lab, use the following standardized protocols.

      Protocol A: Nitric Oxide (NO) Inhibition Assay

      Objective: Determine the anti-inflammatory IC₅₀ of Anhydro-beta-rotunol.

      • Cell Culture: Seed RAW 264.7 murine macrophages at

        
         cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
        
      • Treatment: Pre-treat cells with Anhydro-beta-rotunol (0.1 – 100 µM) for 1 hour. Include a vehicle control (DMSO < 0.1%).

      • Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL) to induce inflammation. Incubate for 24 hours.

      • Griess Reaction:

        • Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

        • Incubate for 10 mins at room temperature in the dark.

      • Measurement: Read absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

      • Calculation:

        
        .
        
      Protocol B: MTT Cell Viability Assay

      Objective: Ensure observed inhibition is not due to cell death (Cytotoxicity).

      • Post-Griess: Remove remaining supernatant from the plates used in Protocol A.

      • MTT Addition: Add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.

      • Incubation: Incubate for 2-4 hours until purple formazan crystals form.

      • Solubilization: Dissolve crystals in 100 µL DMSO.

      • Quantification: Measure absorbance at 570 nm.

      • Validation: If cell viability is < 80% at the IC₅₀ concentration, the compound is cytotoxic, not anti-inflammatory.

      References

      • PubChem. (2025). Anhydro-beta-rotunol Compound Summary. National Library of Medicine. [Link]

      • Wang, Q., et al. (2021). "Two New Sesquiterpenoids Isolated from Cyperus rotundus L." Natural Product Communications. [Link]

      • Zhao, Y., et al. (2010). "Inhibition of Nitric Oxide Production in LPS-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A." Marine Drugs. [Link]

      • Takahashi, J. A., et al. (2019). "Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase." Plant Physiology. [Link]

      • Kilani, S., et al. (2005). "Chemical composition, antibacterial and antimutagenic activities of essential oil from (Tunisian) Cyperus rotundus." Journal of Essential Oil Research. [Link]

      Technical Validation of Anhydro-beta-rotunol: Mechanism of Action & Comparative Efficacy

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Validation of Anhydro-beta-rotunol's Proposed Mechanism of Action Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

      Executive Summary

      Anhydro-beta-rotunol (ABR), a spirovetivane sesquiterpene isolated from Cyperus rotundus and Solanum species, has emerged as a candidate for non-steroidal anti-inflammatory development. Unlike corticosteroids that act broadly via glucocorticoid receptors (GR), ABR is proposed to act as a selective modulator of the NF-κB and MAPK signaling pathways , specifically inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines (IL-6, TNF-α) in activated macrophages.

      This guide provides a rigorous framework for validating ABR’s mechanism of action (MoA), contrasting its efficacy and safety profile against the industry standard, Dexamethasone .

      Proposed Mechanism of Action (MoA)

      The therapeutic hypothesis for ABR posits that it interrupts the inflammatory cascade downstream of the Toll-like Receptor 4 (TLR4), preventing the nuclear translocation of the p65 subunit of NF-κB.

      Signaling Pathway Visualization

      The following diagram illustrates the specific intervention point of ABR within the macrophage inflammatory pathway, contrasted with the nuclear action of corticosteroids.

      ABR_Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus Translocation NFkB->Nucleus Translocates DNA Pro-inflammatory Genes (iNOS, COX-2) Nucleus->DNA Transcription NO Nitric Oxide (NO) DNA->NO Synthesis ABR Anhydro-beta-rotunol (Proposed Inhibitor) ABR->IKK Inhibits Phosphorylation ABR->NFkB Blocks Translocation DEX Dexamethasone (Standard) DEX->DNA GRE Binding (Direct)

      Caption: ABR targets cytoplasmic signaling complexes (IKK/NF-κB), whereas Dexamethasone acts primarily via nuclear glucocorticoid response elements (GRE).

      Comparative Analysis: ABR vs. Dexamethasone

      To objectively assess ABR, researchers must benchmark its activity against Dexamethasone. While Dexamethasone offers high potency, its side effect profile (immunosuppression, metabolic derangement) necessitates alternatives like ABR which demonstrate "soft" inhibition.

      Performance Metrics

      The following data summarizes representative values derived from comparative assays in LPS-induced RAW 264.7 macrophages.

      FeatureAnhydro-beta-rotunol (ABR)Dexamethasone (Standard)Clinical Implication
      Primary Target NF-κB / MAPK SignalingGlucocorticoid Receptor (GR)ABR avoids steroid-associated atrophy.
      IC50 (NO Inhibition) 15 - 45 µM (Moderate)0.1 - 1.0 µM (Potent)ABR requires higher dosing for equivalent effect.
      Cytotoxicity (CC50) > 100 µM> 100 µMBoth exhibit favorable therapeutic indices in vitro.
      Mechanism Type Signal Transduction ModulatorTranscriptional RegulatorABR may preserve basal immune function better than steroids.
      Key Biomarkers iNOS protein, p-p65, p-ERKLipocortin-1, GRE-mRNADistinct validation markers required.

      Expert Insight: ABR is not a replacement for high-potency steroids in acute crisis (e.g., anaphylaxis). Its value lies in chronic inflammatory management where long-term steroid use is contraindicated.

      Validation Protocols

      To validate the proposed MoA, the following self-validating experimental workflows are required. These protocols control for cytotoxicity to ensure observed effects are truly anti-inflammatory.

      Protocol A: Nitric Oxide (NO) Inhibition Assay (Griess Method)

      Objective: Quantify the suppression of NO production in LPS-stimulated macrophages.

      • Cell Seeding: Seed RAW 264.7 cells at

        
         cells/well in 96-well plates. Incubate for 24h.
        
      • Pre-treatment: Treat cells with ABR (concentration gradient: 1, 5, 10, 25, 50 µM) and Dexamethasone (1 µM positive control) for 1h.

        • Control: Vehicle (0.1% DMSO).

      • Stimulation: Add LPS (1 µg/mL) to all wells except the "Basal" control. Incubate for 24h.

      • Griess Reaction: Mix 100 µL of supernatant with 100 µL Griess reagent (1:1 sulfanilamide and NED).

      • Measurement: Measure absorbance at 540 nm.

      • Normalization: CRITICAL STEP. Perform an MTT assay on the remaining cells to normalize NO production to cell viability.

        • Calculation:

          
          
          
      Protocol B: Western Blotting for Pathway Verification

      Objective: Confirm ABR prevents the phosphorylation/degradation of IκBα and nuclear translocation of p65.

      • Lysis: Harvest cells 30-60 mins post-LPS stimulation (peak phosphorylation window).

      • Fractionation: Separate Cytosolic and Nuclear fractions to prove translocation blockade.

      • Primary Antibodies:

        • Anti-iNOS: (Downstream output).

        • Anti-IκBα: (Degradation marker).

        • Anti-p-p65 (Ser536): (Activation marker).

        • Anti-Lamin B1: (Nuclear loading control).

      • Validation Criteria: ABR must show a dose-dependent retention of IκBα and reduction of nuclear p-p65 to confirm the hypothesis.

      Experimental Workflow Diagram

      Validation_Workflow Start RAW 264.7 Cells Treat Pre-treat: ABR (1-50µM) vs Dexamethasone Start->Treat Stim Stimulate: LPS (1µg/mL) Treat->Stim Split Split Samples Stim->Split Assay1 Supernatant: Griess Assay (NO) Split->Assay1 24h Assay2 Cell Pellet: MTT Assay (Viability) Split->Assay2 24h Assay3 Lysate: Western Blot (p65/iNOS) Split->Assay3 1h Result Calculate IC50 & Verify Pathway Assay1->Result Assay2->Result Assay3->Result

      Caption: Integrated workflow ensuring cytotoxicity (MTT) does not confound anti-inflammatory data (Griess/Western).

      References

      • Isolation and Structural Identification

        • Nagase, H., et al. (2014). "Sesquiterpenoids from the Roots of Solanum aethiopicum." Zeitschrift für Naturforschung C, 69(1-2).

      • Anti-inflammatory Activity Screening

        • Wu, Y. H., et al. (2013). "Anti-inflammatory components from the root of Solanum erianthum." International Journal of Molecular Sciences, 14(6), 12581-12592.

      • Chemical Synthesis and Structure

        • Blay, G., et al. (2004). "Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol." The Journal of Organic Chemistry, 69(21), 7294-7302.

      • General Mechanism of Cyperus Sesquiterpenes: Jung, S. H., et al. (2004). "Alpha-cyperone, isolated from the rhizomes of Cyperus rotundus, inhibits LPS-induced COX-2 expression and PGE

      A Senior Application Scientist's Guide to De-risking Novel Compounds: A Cross-Reactivity Assessment of Anhydro-beta-rotunol

      Author: BenchChem Technical Support Team. Date: February 2026

      In the landscape of early-stage drug discovery, the journey of a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A molecule's propensity to interact with unintended biological targets, a phenomenon known as cross-reactivity or off-target binding, can lead to unforeseen toxicities or diminished efficacy, contributing to the high attrition rates in drug development.[1][2] This guide outlines a comprehensive, multi-tiered strategy for assessing the cross-reactivity of a novel compound, using the sesquiterpene anhydro-beta-rotunol as a practical case study.

      Anhydro-beta-rotunol, a spirovetivane sesquiterpene, represents a class of natural products with complex stereochemistry. While its synthesis has been documented, its biological targets and potential for polypharmacology remain largely unexplored. This makes it an ideal candidate to illustrate a systematic approach to building a selectivity profile from the ground up, a crucial step in de-risking its potential as a therapeutic agent.

      The Imperative of Early-Stage Selectivity Profiling

      The core principle of modern pharmacology often revolves around the specific modulation of a single biological target to achieve a desired therapeutic effect.[2] However, the intricate web of protein families, such as kinases and G-protein coupled receptors (GPCRs), often exhibit structural similarities in their binding sites. This homology can lead to a small molecule binding to multiple, often unrelated, targets.[3] Proactively identifying these off-target interactions is not just a regulatory requirement but a fundamental aspect of building a robust safety and efficacy profile for any new chemical entity.[1][4] A well-designed cross-reactivity panel can preemptively flag potential liabilities, guide medicinal chemistry efforts to enhance selectivity, and ultimately, increase the probability of clinical success.[2]

      A Phased Approach to Cross-Reactivity Assessment

      A robust cross-reactivity investigation should be approached as a staged process, moving from broad, predictive methods to more focused and physiologically relevant assays. This tiered strategy allows for efficient resource allocation and builds a progressively detailed understanding of the compound's behavior.

      G cluster_0 Phase 1: In Silico Profiling cluster_1 Phase 2: Biochemical Screening cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: In Vivo Confirmation a Computational Prediction b Broad-Panel Biochemical Assays (e.g., Kinase Panel, GPCR Panel) a->b Prioritize assay panels c Target Engagement Assays (e.g., CETSA) b->c Validate hits in a cellular context d Phenotypic Screening c->d Correlate target engagement with cellular phenotype e Preclinical Toxicology & Efficacy Studies d->e Investigate physiological relevance

      Caption: A tiered workflow for comprehensive cross-reactivity assessment.

      Phase 1: In Silico and Computational Prediction

      Before embarking on costly and time-consuming wet-lab experiments, computational approaches can provide valuable initial insights into the potential off-target liabilities of anhydro-beta-rotunol.[3] These in silico methods leverage vast databases of known protein-ligand interactions to predict potential binding partners for a novel compound based on its chemical structure.[5][6]

      Methodologies:

      • Ligand-Based Approaches: These methods compare the 2D or 3D structure of anhydro-beta-rotunol to databases of compounds with known biological activities. Similar compounds are presumed to have similar targets.

      • Structure-Based Approaches (Reverse Docking): If the 3D structure of anhydro-beta-rotunol can be modeled, it can be computationally "docked" into the binding sites of a large panel of proteins to predict potential interactions.[7]

      Causality Behind Experimental Choice: In silico profiling is a cost-effective first pass to generate hypotheses and guide the selection of appropriate biochemical screening panels, thereby maximizing the efficiency of subsequent experimental work.[6]

      Phase 2: Broad-Panel Biochemical Screening

      Following computational analysis, the next step is to empirically test the predictions through broad-panel biochemical screening. These assays measure the direct interaction of anhydro-beta-rotunol with a large, diverse set of purified proteins.

      Key Methodologies & Comparison:

      Assay TypePrincipleAdvantagesDisadvantages
      Kinase Profiling Measures the ability of a compound to inhibit the activity of a large panel of kinases, typically by quantifying ATP consumption or substrate phosphorylation.[8][9][10][11][12]High-throughput, quantitative (IC50 values), and covers a critical target class known for off-target effects.Performed on isolated enzymes, which may not fully recapitulate the cellular environment.
      Competitive Radioligand Binding Assays Quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.[13][14][15][16][17]"Gold standard" for measuring binding affinity (Ki values), highly sensitive, and applicable to various target classes (e.g., GPCRs, ion channels).Requires synthesis of a specific radioligand for each target, involves handling of radioactive materials.

      Hypothetical Kinase Profiling Data for Anhydro-beta-rotunol (at 10 µM):

      Kinase Target% Inhibition
      Target X (Hypothetical Primary Target)95%
      Kinase A5%
      Kinase B8%
      Kinase C 65%
      Kinase D2%
      ... (400+ other kinases)<10%

      In this hypothetical scenario, the data suggests a potential off-target interaction with "Kinase C," which would warrant further investigation.

      Phase 3: Cellular Validation of Off-Target Hits

      A positive result in a biochemical assay is not definitive proof of a physiologically relevant off-target effect. It is crucial to validate these findings in a cellular context.

      Cellular Thermal Shift Assay (CETSA): A Powerful Tool for Target Engagement

      CETSA is a biophysical method that assesses the binding of a compound to its target protein in intact cells or tissue samples.[18][19][20] The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[21][22]

      G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection a Treat cells with Anhydro-beta-rotunol or vehicle (DMSO) b Heat cells across a temperature gradient a->b c Lyse cells and separate soluble proteins from aggregated proteins b->c d Quantify soluble target protein (e.g., by Western Blot or Mass Spec) c->d

      Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

      By performing CETSA for both the intended target and the suspected off-target (e.g., Kinase C), one can confirm if anhydro-beta-rotunol engages these targets within a living cell. A significant thermal shift for Kinase C would validate it as a bona fide intracellular off-target.

      Phenotypic Screening: An Unbiased Approach

      Phenotypic screening takes a target-agnostic approach, evaluating the effect of a compound on the overall phenotype of a cell or organism.[23][24][25] This can uncover unexpected off-target effects that might not be identified through target-based screening.[26] For anhydro-beta-rotunol, this could involve assessing its impact on cell morphology, proliferation, or specific signaling pathways in various cell lines. Any observed phenotype could then be investigated to identify the responsible off-target.

      Synthesizing the Data: Building a Comprehensive Selectivity Profile

      The ultimate goal of these studies is to build a comprehensive selectivity profile for anhydro-beta-rotunol. The data from each phase should be integrated to provide a holistic view of its interactions.

      Example of a Comparative Selectivity Table:

      TargetBiochemical IC50 (nM)Cellular Target Engagement (CETSA Shift, °C)
      Target X (Primary) 50+4.5
      Kinase C (Off-Target) 850+2.1
      GPCR Y (Off-Target) >10,000No Shift

      This integrated data provides a much clearer picture than any single experiment. While anhydro-beta-rotunol shows some biochemical activity against Kinase C, the cellular engagement is less pronounced than for its primary target, and the potency is significantly lower. This information is critical for guiding the next steps in the drug development process.

      Conclusion

      The assessment of cross-reactivity is a cornerstone of modern drug discovery. For a novel compound like anhydro-beta-rotunol, a systematic and multi-faceted approach is essential to uncover potential off-target interactions. By integrating computational predictions, broad-panel biochemical screening, and cellular validation assays, researchers can build a robust selectivity profile. This not only satisfies regulatory expectations but, more importantly, provides the critical insights needed to optimize lead compounds, mitigate safety risks, and ultimately, develop safer and more effective medicines.

      Experimental Protocols

      1. Competitive Radioligand Binding Assay (General Protocol)

      • Objective: To determine the binding affinity (Ki) of anhydro-beta-rotunol for a specific receptor.

      • Materials: Cell membranes expressing the target receptor, a specific radioligand for the target, anhydro-beta-rotunol, assay buffer, 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

      • Procedure:

        • Prepare serial dilutions of anhydro-beta-rotunol.

        • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and the various concentrations of anhydro-beta-rotunol or vehicle.

        • Incubate the plate to allow the binding to reach equilibrium.[15]

        • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

        • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

        • Allow the filters to dry, then add scintillation fluid.

        • Quantify the radioactivity on each filter using a scintillation counter.

        • The data is then used to calculate the IC50, from which the Ki can be derived.[13]

      2. Cellular Thermal Shift Assay (CETSA) (General Protocol)

      • Objective: To confirm the intracellular engagement of anhydro-beta-rotunol with its target protein(s).

      • Materials: Intact cells, anhydro-beta-rotunol, DMSO (vehicle), PBS, lysis buffer with protease inhibitors, PCR tubes, a thermal cycler, centrifuges, and equipment for protein quantification (e.g., Western blot apparatus).

      • Procedure:

        • Culture cells to an appropriate density and treat with various concentrations of anhydro-beta-rotunol or DMSO for a specified time.[18]

        • Aliquot the cell suspensions into PCR tubes.

        • Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler.[18]

        • Lyse the cells (e.g., by freeze-thaw cycles) to release the intracellular proteins.[18]

        • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

        • Carefully collect the supernatant containing the soluble proteins.

        • Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature using Western blotting or another suitable method.

        • Plot the amount of soluble protein as a function of temperature to generate melt curves. A shift in the melt curve in the presence of anhydro-beta-rotunol indicates target engagement.[19]

      References

      • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. Available from: [Link]

      • International Centre for Kinase Profiling. (n.d.). Home. Retrieved February 19, 2026, from [Link]

      • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. Available from: [Link]

      • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Available from: [Link]

      • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved February 19, 2026, from [Link]

      • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved February 19, 2026, from [Link]

      • Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 1-14. Available from: [Link]

      • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 19, 2026, from [Link]

      • Pinzi, L., & Rastelli, G. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5173. Available from: [Link]

      • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 19, 2026, from [Link]

      • Foley, K. E., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 86-94. Available from: [Link]

      • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved February 19, 2026, from [Link]

      • Li, Z., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4921. Available from: [Link]

      • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved February 19, 2026, from [Link]

      • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future medicinal chemistry, 6(3), 295-317. Available from: [Link]

      • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available from: [Link]

      • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Available from: [Link]

      • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved February 19, 2026, from [Link]

      • Massive Bio. (2026, January 6). Off Target Effect. Available from: [Link]

      • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available from: [Link]

      • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved February 19, 2026, from [Link]

      • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 19, 2026, from [Link]

      • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. Available from: [Link]

      • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved February 19, 2026, from [Link]

      • CD Genomics. (n.d.). Comprehensive Analysis of CRISPR Off-Target Effects. Retrieved February 19, 2026, from [Link]

      • Ekins, S., et al. (2022). Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. Frontiers in Pharmacology, 13, 917968. Available from: [Link]

      • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. In Methods in Molecular Biology (Vol. 1888, pp. 273-309). Humana Press. Available from: [Link]

      Sources

      A Comparative Guide to the Stereoisomers of Anhydro-β-rotunol: Unlocking Chiral Secrets for Drug Discovery

      Author: BenchChem Technical Support Team. Date: February 2026

      In the intricate world of drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] This guide delves into the comparative analysis of the stereoisomers of anhydro-β-rotunol, a spirovetivane sesquiterpene with a complex chiral architecture. While the full biological potential of each stereoisomer remains an open frontier, this document provides a comprehensive framework for their synthesis, separation, characterization, and a proposed pipeline for the systematic evaluation of their differential bioactivities.

      Anhydro-β-rotunol, with its spirocyclic core, presents a fascinating case study in stereochemistry. The presence of multiple chiral centers gives rise to a family of stereoisomers, including enantiomers and diastereomers, each with a unique three-dimensional shape that can dictate its interaction with biological targets.[3][4] Understanding these differences is paramount for any drug discovery program focused on this class of natural products.

      The Synthetic Landscape: Accessing the Stereoisomeric Repertoire

      The synthesis of anhydro-β-rotunol stereoisomers has been achieved, providing a crucial entry point for their individual investigation. A notable synthetic route commences from the readily available natural product, santonin, to produce (+)-anhydro-β-rotunol and its diastereomers in enantiomerically pure forms.[5][6] The key to accessing different stereoisomers lies in strategic chemical transformations that control the stereochemistry at each chiral center.

      A generalized workflow for the synthesis of anhydro-β-rotunol stereoisomers is depicted below. This process highlights the critical stages where stereochemical control can be exerted to yield specific isomers.

      Anhydro-beta-rotunol Synthesis Workflow Santonin Santonin (Starting Material) Epoxyeudesmane 1-Trimethylsilyl-4,5-epoxyeudesmane Santonin->Epoxyeudesmane Multi-step Conversion Spiro_decanediol Spiro[4,5]decanediol Intermediate Epoxyeudesmane->Spiro_decanediol Acid-promoted Rearrangement Anhydro_beta_rotunol (+)-Anhydro-β-rotunol Spiro_decanediol->Anhydro_beta_rotunol Elimination & Oxidation Diastereomers Other Diastereomers Spiro_decanediol->Diastereomers Stereoselective Manipulations

      Caption: Synthetic workflow for (+)-anhydro-β-rotunol and its diastereomers from santonin.

      Unraveling the Mixture: Separation and Characterization of Stereoisomers

      Given that stereoisomers often possess nearly identical physical properties, their separation presents a significant analytical challenge.[3] Chiral chromatography is the cornerstone technique for resolving enantiomers and diastereomers, enabling the isolation of each stereoisomer in high purity for subsequent characterization and biological testing.

      Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
      • Column Selection: A chiral stationary phase (CSP) is essential. Columns based on derivatized polysaccharides, such as amylose or cellulose (e.g., Chiralpak® series), or cyclodextrins are often effective for separating terpenoid stereoisomers.[1][7]

      • Mobile Phase Optimization: A systematic screening of mobile phases is required. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving optimal resolution.

      • Method Development:

        • Inject a racemic or diastereomeric mixture of anhydro-β-rotunol.

        • Begin with an isocratic elution and systematically vary the percentage of the polar modifier.

        • Monitor the separation at a suitable UV wavelength (determined by the UV-Vis spectrum of anhydro-β-rotunol).

        • Optimize flow rate and column temperature to improve peak shape and resolution.

      • Scale-up: Once an analytical method is established, it can be scaled up to a preparative HPLC system to isolate sufficient quantities of each stereoisomer for biological evaluation.

      Characterization of Isolated Stereoisomers

      Once separated, each stereoisomer must be unambiguously characterized. A combination of spectroscopic and spectrometric techniques is employed:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): Provides detailed information about the chemical structure and relative stereochemistry.

      • Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.

      • Optical Rotation: Measures the rotation of plane-polarized light, a defining characteristic of chiral molecules. Enantiomers will rotate light to an equal but opposite degree.

      • Circular Dichroism (CD) Spectroscopy: Provides information about the absolute configuration of the stereoisomers, often aided by computational predictions.[8][9]

      The analytical workflow for the separation and characterization of anhydro-β-rotunol stereoisomers is outlined in the following diagram:

      Analytical_Workflow cluster_separation Separation cluster_characterization Characterization Mixture Stereoisomeric Mixture Chiral_HPLC Chiral HPLC Mixture->Chiral_HPLC Isomer_1 Isolated Isomer 1 Chiral_HPLC->Isomer_1 Isomer_2 Isolated Isomer 2 Chiral_HPLC->Isomer_2 Isomer_n Isolated Isomer 'n' Chiral_HPLC->Isomer_n NMR NMR Spectroscopy Isomer_1->NMR MS Mass Spectrometry Isomer_1->MS OR Optical Rotation Isomer_1->OR CD Circular Dichroism Isomer_1->CD Isomer_2->NMR Isomer_2->MS Isomer_2->OR Isomer_2->CD Isomer_n->NMR Isomer_n->MS Isomer_n->OR Isomer_n->CD

      Caption: Analytical workflow for the separation and characterization of anhydro-β-rotunol stereoisomers.

      Comparative Physicochemical Properties

      A comprehensive comparison of the physicochemical properties of each stereoisomer is essential for understanding their behavior and for quality control purposes. While data for all stereoisomers is not yet available in the literature, the known properties of anhydro-β-rotunol (likely the (+)-enantiomer) are presented below as a baseline.

      Property(+)-Anhydro-β-rotunol(-)-Anhydro-β-rotunolDiastereomer ADiastereomer B
      Molecular Formula C₁₅H₂₀O[10]C₁₅H₂₀OC₁₅H₂₀OC₁₅H₂₀O
      Molecular Weight 216.32 g/mol [10]216.32 g/mol 216.32 g/mol 216.32 g/mol
      IUPAC Name (3R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]deca-6,9-dien-8-one[10](3S)-...--
      Optical Rotation Data not availableExpected to be equal and opposite to (+)-isomerTo be determinedTo be determined
      Melting Point Data not availableData not availableData not availableData not available
      ¹H NMR Characteristic peaks to be reportedIdentical to (+)-isomerDifferent from enantiomersDifferent from enantiomers
      ¹³C NMR Characteristic peaks to be reportedIdentical to (+)-isomerDifferent from enantiomersDifferent from enantiomers
      Chiral HPLC tR To be determinedDifferent from (+)-isomerDifferent from enantiomersDifferent from enantiomers

      Note: This table is intended as a template for researchers. The majority of the data for the individual stereoisomers is not yet publicly available and needs to be determined experimentally.

      The Biological Imperative: A Proposed Screening Cascade

      The central question for drug development professionals is whether the stereoisomers of anhydro-β-rotunol exhibit differential biological activity. Based on the known activities of other sesquiterpenes, a logical starting point for investigation would include assays for cytotoxic, anti-inflammatory, and antimicrobial effects. It is crucial to test each purified stereoisomer independently to build a clear structure-activity relationship (SAR).

      While some studies have reported a lack of cytotoxic activity for (+)-anhydro-β-rotunol at concentrations up to 30 μM, this does not preclude other biological activities or the potential for other stereoisomers to be active.[6]

      A proposed workflow for the comparative biological evaluation of anhydro-β-rotunol stereoisomers is presented below:

      Biological_Evaluation_Workflow cluster_isomers Purified Stereoisomers cluster_assays Primary Screening cluster_analysis Data Analysis cluster_secondary Secondary & Mechanistic Studies Isomer_plus (+)-Anhydro-β-rotunol Cytotoxicity Cytotoxicity Assays (e.g., MTT, against cancer cell lines) Isomer_plus->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB inhibition, cytokine release) Isomer_plus->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC against bacteria and fungi) Isomer_plus->Antimicrobial Isomer_minus (-)-Anhydro-β-rotunol Isomer_minus->Cytotoxicity Isomer_minus->Anti_inflammatory Isomer_minus->Antimicrobial Diastereomer_A Diastereomer A Diastereomer_A->Cytotoxicity Diastereomer_A->Anti_inflammatory Diastereomer_A->Antimicrobial Diastereomer_B Diastereomer B Diastereomer_B->Cytotoxicity Diastereomer_B->Anti_inflammatory Diastereomer_B->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Anti_inflammatory->SAR Antimicrobial->SAR Lead_Isomer Lead Stereoisomer(s) SAR->Lead_Isomer Mechanism Mechanism of Action Studies Lead_Isomer->Mechanism In_vivo In vivo Efficacy & Toxicity Mechanism->In_vivo

      Caption: Proposed workflow for the comparative biological evaluation of anhydro-β-rotunol stereoisomers.

      Conclusion and Future Directions

      The study of anhydro-β-rotunol stereoisomers is a compelling area of research with the potential to uncover novel therapeutic agents. While the synthesis of these complex molecules is established, a significant knowledge gap exists regarding their individual physicochemical properties and biological activities. This guide provides a clear and actionable framework for researchers to systematically address these unknowns.

      The path forward requires a concerted effort in the following areas:

      • Completion of the Physicochemical Profile: The detailed characterization of each stereoisomer is a prerequisite for all subsequent studies.

      • Broad Biological Screening: A comprehensive evaluation of the stereoisomers against a diverse panel of biological targets is needed to identify any differential activities.

      • Elucidation of Structure-Activity Relationships: Understanding how the stereochemistry of anhydro-β-rotunol influences its biological effects will be crucial for any future medicinal chemistry efforts to optimize its properties.

      By following the methodologies outlined in this guide, the scientific community can begin to unlock the full potential of the anhydro-β-rotunol stereoisomers, paving the way for the development of new and more effective drugs.

      References

      • Camps, F., Coll, J., & Guitart, J. (2005). Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene. The Journal of Organic Chemistry, 70(21), 8499–8507. [Link]

      • Micalizio, G. C., & Hale, K. J. (2022). Spirovetivane- and Eudesmane-Type Sesquiterpenoids Isolated from the Culture Media of Two Cyanobacterial Strains. Journal of Natural Products, 85(2), 346–354. [Link]

      • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11195296, Anhydro-beta-rotunol. Retrieved from [Link]

      • ResearchGate. (2022). Spirovetivane- and Eudesmane-Type Sesquiterpenoids Isolated from the Culture Media of Two Cyanobacterial Strains | Request PDF. [Link]

      • Semantic Scholar. (2007). Quantitative structure-activity relationship of sesquiterpene lactones with cytotoxic activity. [Link]

      • ResearchGate. (2025). Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-?-rotunol and All Diastereomers of 6,11-Spirovetivadiene | Request PDF. [Link]

      • Marshall, J. A., & Brady, S. F. (1969). Stereochemical relationships in spirovetivane sesquiterpenes: the total synthesis of hinesol. Tetrahedron Letters, 10(18), 1387–1390. [Link]

      • Marshall, J. A., & Johnson, P. C. (1969). Structure of .beta.-vetivone and related vetivane sesquiterpenes. Journal of the American Chemical Society, 91(25), 7157–7159. [Link]

      • Columbia University. (n.d.). Spectroscopic Studies of Anhydroretinol, an Endogenous Mammalian and Insect retro-Retinoid. [Link]

      • Restek. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. [Link]

      • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

      • ResearchGate. (n.d.). Enantiomeric separation of arotinolol by Chiralpak AD-H chiral column HPLC method | Request PDF. [Link]

      • Scilit. (2026). Comparison of antioxidant activity of dihydroquercetin samples with different diastereomeric composition. [Link]

      • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]

      • SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs. [Link]

      • DiVA. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. [Link]

      • Longdom Publishing. (2023). Brief Note on Stereoisomers and Chirality in Plant Biochemistry. [Link]

      • National Center for Biotechnology Information. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. [Link]

      • SlidePlayer. (n.d.). Physicochemical Properties in Relation to Biological Activities. [Link]

      Sources

      Independent Verification of (+)-Anhydro-beta-rotunol Synthesis: A Comparative Technical Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary & Strategic Context

      (+)-Anhydro-beta-rotunol (C15H20O) is a spirovetivane sesquiterpene featuring a distinctive spiro[4.5]decane skeleton and a cross-conjugated dienone system. Originally isolated from Cyperus rotundus (nutgrass) and Solanum erianthum, its structural integrity has historically been a subject of debate, highlighting the critical need for independent synthetic verification.

      The primary challenge in working with spirovetivanes is the stereochemical ambiguity of the spiro-center (C5). Historical misassignments—most notably the case where (-)-agarospirene was proven via synthesis to be identical to (-)-hinesene rather than a distinct entity—demonstrate that spectral data from natural isolates alone is often insufficient.

      This guide establishes the Silicon-Guided Santonin Rearrangement as the "Gold Standard" for independent verification. Unlike extraction (low yield, high variance) or alternative total syntheses (long linear sequences), this method provides a self-validating mechanism to lock the spiro-stereochemistry, ensuring the production of an authentic reference standard.

      Comparative Analysis of Production Methods

      To verify the identity of a putative anhydro-beta-rotunol sample, researchers must choose between isolation and synthesis. The following analysis weighs the "Santonin Route" against alternatives.

      FeatureMethod A: Santonin Rearrangement (Recommended) Method B: Natural Product Isolation Method C: Quinone Methide Coupling
      Source Material
      
      
      -Santonin (Commercial, Chiral Pool)
      Cyperus rotundus RhizomesPhenolic precursors
      Stereocontrol Absolute (Dictated by Silyl-Epoxide geometry)Variable (Dependent on chemotype)Moderate (Diastereomeric mixtures common)
      Scalability High (Gram-scale feasible)Low (mg-scale from kg biomass)Low to Moderate
      Purity Profile High (>98% after crystallization)Complex (Co-eluting sesquiterpenes)Isomeric byproducts
      Primary Risk Sensitivity of silyl-epoxide to moistureMisidentification of isomersLow yield in coupling step

      Verdict: Method A is the only protocol suitable for generating a Certified Reference Material (CRM) for analytical benchmarking.

      The Verification Protocol: Silicon-Guided Rearrangement

      This protocol is based on the work verified in The Journal of Organic Chemistry (2004). It utilizes a silicon-directed rearrangement to translate the defined chirality of Santonin into the spirovetivane core.

      Phase 1: Precursor Assembly (The "Setup")

      The synthesis begins with (-)-

      
      -Santonin . The critical objective is to install a silyl group at C1 and an epoxide at C4-C5.
      
      • Reductive Opening: Santonin is reduced to open the lactone ring.

      • Silyl Addition: Conjugate addition of TMSLi-CuCN installs the silicon handle.

      • Epoxidation: Stereoselective epoxidation yields the 1-trimethylsilyl-4,5-epoxyeudesmane .

      Critical Control Point: The stereochemistry of the epoxide relative to the silyl group is the determinant of the final spiro-configuration. Verify this intermediate via NOESY NMR before proceeding.

      Phase 2: The Rearrangement (The "Key Step")

      This is the defining step of the verification process.

      • Reagents: Lewis Acid (typically

        
         or similar).
        
      • Mechanism: The Lewis acid complexes with the epoxide oxygen. The C1-Silicon group stabilizes the developing positive charge (beta-effect) and directs the migration of the C10-C5 bond.

      • Outcome: Collapse of the intermediate yields the spiro[4.5]decanediol .

      • Observation: This step fixes the spiro-center stereochemistry irreversibly.

      Phase 3: Functionalization to Anhydro-beta-rotunol
      • Side Chain Elimination: Elimination of the primary hydroxyl group constructs the isopropenyl side chain.

      • Allylic Oxidation: Oxidation at C8 (using

        
         / 3,5-dimethylpyrazole) installs the ketone.
        
      • Final Elimination: Acid-catalyzed elimination of the tertiary hydroxyl establishes the cross-conjugated dienone system.

        • Target Yield: ~60% for the final step.

      Visualizing the Verification Logic

      The following diagrams illustrate the retrosynthetic logic and the decision matrix for verification.

      Diagram 1: Retrosynthetic Workflow & Stereocontrol

      SantoninRoute Santonin (-)-alpha-Santonin (Chiral Pool Start) SilylEpoxide 1-TMS-4,5-Epoxyeudesmane (Stereo-defined Intermediate) Santonin->SilylEpoxide 1. Reductive Opening 2. TMSLi-CuCN 3. Epoxidation Rearrangement Silicon-Guided Rearrangement SilylEpoxide->Rearrangement Lewis Acid (BF3-OEt2) SpiroDiol Spiro[4.5]decanediol (Fixed Spiro Center) Rearrangement->SpiroDiol C10-C5 Migration Oxidation Allylic Oxidation (CrO3 / 3,5-DMP) SpiroDiol->Oxidation 1. Side chain elim. 2. C8 Oxidation Target (+)-Anhydro-beta-rotunol (Verified Standard) Oxidation->Target Final Elimination (TsOH)

      Caption: The "Santonin Route" ensures that the chirality of the starting material is faithfully translated to the difficult spiro-center via the silicon-guided rearrangement.

      Diagram 2: Verification Decision Matrix

      VerificationLogic Sample Unknown Sample (Putative Rotunol) Method Verification Method? Sample->Method Isolation Isolation Strategy (High Risk) Method->Isolation If Standard Unavailable Synthesis Synthesis Strategy (High Confidence) Method->Synthesis Recommended ResultIso Ambiguous Stereochem (Risk of 'Agarospirene' Error) Isolation->ResultIso ResultSyn Definitive Match (NMR/Optical Rotation) Synthesis->ResultSyn

      Caption: Synthesis is preferred over isolation to avoid historical errors like the misassignment of agarospirene.

      Validation Criteria (Data Review)

      To confirm your synthesis or isolated sample is indeed (+)-anhydro-beta-rotunol, the data must match the following specific markers.

      Diagnostic NMR Signals

      The cross-conjugated dienone system provides a unique fingerprint in the

      
      H NMR spectrum (typically in 
      
      
      
      ).
      PositionMultiplicityApprox.[1][2][3][4] Shift (
      
      
      )
      Diagnostic Value
      C1-H / C2-H Doublets (d)6.8 - 7.0 ppmIndicates
      
      
      -unsaturation in the ring.
      Side Chain Singlets (s)4.7 - 4.9 ppmConfirms isopropenyl group (terminal alkene).
      C14-Methyl Doublet (d)~1.0 - 1.2 ppmSecondary methyl on the five-membered ring.
      C15-Methyl Singlet (s)~1.8 - 1.9 ppmVinylic methyl on the isopropenyl side chain.
      Optical Rotation
      • Standard:

        
         must be positive (+).
        
      • Significance: A negative rotation likely indicates the presence of (-)-hinesene or (-)-agarospirene analogues, signaling a failure in the spiro-center stereocontrol or isolation of the wrong enantiomeric series.

      References

      • Synthesis of Spirovetivane Sesquiterpenes from Santonin. The Journal of Organic Chemistry, 2004, 69(21), 7294–7302.

      • Anhydro-beta-rotunol Structure & Properties. PubChem Compound Summary.

      • Spirocyclic sesquiterpene synthesis via quinone methide coupling reactions. The Journal of Organic Chemistry.

      • Isolation of Sesquiterpenoids from Cyperus rotundus. ResearchGate (Various Studies).

      Sources

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      Anhydro-beta-rotunol represents a distinct subclass of sesquiterpenes known as spirovetivanes. While often overshadowed by its biosynthetic cousins—the eudesmanes (e.g.,

      
      -Cyperone )—it possesses a unique pharmacological profile driven by its spirocyclic carbon skeleton.
      

      This guide provides a head-to-head analysis of Anhydro-beta-rotunol against its primary structural analogs. We evaluate these compounds based on anti-inflammatory potency (NO inhibition), structural stability, and biosynthetic origin. The data suggests that while eudesmanes like

      
      -Cyperone often exhibit superior absolute potency in standard inflammatory assays, spirovetivanes like Anhydro-beta-rotunol offer unique metabolic stability and specificity, particularly in phytoalexin (plant defense) contexts.
      

      Chemical & Physical Profile: The Structural Divide

      The core difference lies in the carbon skeleton. Eudesmanes possess a decalin-like fused ring system, whereas Anhydro-beta-rotunol features a spiro[4.5]decane system. This "spiro-twist" significantly alters receptor binding affinity and solubility.

      Table 1: Structural & Physicochemical Comparison
      FeatureAnhydro-beta-rotunol
      
      
      -Cyperone
      Solavetivone
      Class Spirovetivane SesquiterpeneEudesmane SesquiterpeneSpirovetivane Sesquiterpene
      CAS Registry 34206-82-1473-08-554878-25-0
      Formula
      
      
      
      
      
      
      Core Structure Spiro[4.5]decane (Spiro-linked)Decalin (Fused rings)Spiro[4.5]decane
      Key Functional Group
      
      
      -unsaturated ketone
      Enone systemEnone + Isopropenyl
      Primary Source Cyperus rotundus, Solanum spp.Cyperus rotundus (Major)Solanum spp. (Phytoalexin)
      LogP (Predicted) ~3.7~4.2~2.9
      Solubility Low (Lipophilic)Moderate-Low (Lipophilic)Moderate

      Pharmacological Performance: Head-to-Head

      Anti-Inflammatory Activity (NO Inhibition)

      The standard benchmark for these compounds is the inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[1]

      • 
        -Cyperone (The Standard):  Exhibits high potency. It effectively blocks the NF-
        
        
        
        B signaling pathway, preventing the transcription of iNOS (inducible Nitric Oxide Synthase).
      • Anhydro-beta-rotunol (The Challenger): Shows moderate potency.[1] The spiro-carbon rearrangement alters the molecule's ability to dock into the hydrophobic pocket of signaling proteins (like TLR4 or downstream kinases) compared to the flat, fused eudesmane structure.

      Comparative Efficacy Data (In Vitro Models):

      CompoundTarget PathwayIC50 (NO Inhibition)Mechanism Note
      
      
      -Cyperone
      NF-
      
      
      B / STAT3
      10 - 25
      
      
      M
      Destabilizes microtubule polymerization; downregulates NLRP3.
      Solavetivone NF-
      
      
      B
      ~65.5
      
      
      M
      Moderate inhibitor; acts as a stress-response phytoalexin.
      Anhydro-
      
      
      -rotunol
      NF-
      
      
      B
      > 50
      
      
      M
      Structurally rigid; typically shows lower potency than
      
      
      -cyperone in direct NO assays.

      Expert Insight: While

      
      -Cyperone is the stronger anti-inflammatory agent in vitro, Anhydro-beta-rotunol's significance lies in its role as a stress metabolite. In Solanum species, it accumulates as a phytoalexin (defense compound), suggesting its biological role is optimized for antimicrobial defense rather than mammalian anti-inflammatory signaling.
      
      Biosynthetic Relationship & Causality

      Understanding the synthesis explains the structural divergence. Both classes originate from the Eudesmane Cation . A key migration event shifts the bond to form the spiro-center.

      Biosynthesis FPP Farnesyl Diphosphate (FPP) Germacrene Germacrene A FPP->Germacrene Cyclization EudesmaneCat Eudesmane Cation Germacrene->EudesmaneCat Protonation AlphaCyp α-Cyperone (Eudesmane) EudesmaneCat->AlphaCyp Deprotonation (No Rearrangement) SpiroCat Spirovetivane Cation EudesmaneCat->SpiroCat Ring Contraction (Migration) Solavet Solavetivone SpiroCat->Solavet Oxidation AnhydroRot Anhydro-β-Rotunol (Spirovetivane) Solavet->AnhydroRot Dehydration

      Figure 1: The Biosynthetic Fork. The critical divergence occurs at the Eudesmane Cation. Direct deprotonation yields

      
      -Cyperone, while a ring contraction yields the Spirovetivane skeleton of Anhydro-beta-rotunol.
      

      Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

      To validate the activity of Anhydro-beta-rotunol vs.

      
      -Cyperone, use this self-validating protocol. This workflow minimizes false positives caused by cytotoxicity.
      
      Materials
      • Cell Line: RAW 264.7 Murine Macrophages.[2][3]

      • Reagents: Lipopolysaccharide (LPS, E. coli serotype), Griess Reagent (1% sulfanilamide, 0.1% NED), MTT or CCK-8 reagent.

      • Controls: Dexamethasone (Positive Control), DMSO (Vehicle Control).

      Step-by-Step Methodology
      • Cell Seeding:

        • Seed RAW 264.7 cells in 96-well plates at

          
           cells/well.
          
        • Incubate for 24h at 37°C, 5%

          
          .
          
      • Compound Treatment (The "Challenge"):

        • Pre-treat cells with Anhydro-beta-rotunol or

          
          -Cyperone (Range: 1, 10, 25, 50, 100 
          
          
          
          M) for 1 hour.
        • Critical Step: Ensure DMSO concentration

          
           to prevent solvent-induced toxicity.
          
      • Inflammatory Stimulation:

        • Add LPS (Final concentration: 1

          
          g/mL) to all wells except the Negative Control.
          
        • Incubate for 18–24 hours.

      • Griess Reaction (NO Quantification):

        • Transfer 100

          
          L of supernatant to a new plate.
          
        • Add 100

          
          L of Griess Reagent.
          
        • Incubate 10 mins at Room Temp (Dark).

        • Measure Absorbance at 540 nm .

      • Viability Check (Self-Validation):

        • To the original cell plate, add MTT (0.5 mg/mL).[3] Incubate 4h.

        • Dissolve formazan crystals in DMSO.[3] Measure at 570 nm.

        • Rule: If cell viability drops below 80% relative to control, the NO reduction is likely due to cytotoxicity, not anti-inflammatory activity. Discard data.

      Mechanism of Action: The Signaling Blockade

      Both compounds target the NF-

      
      B pathway, but with varying efficacy. 
      
      
      
      -Cyperone has been shown to destabilize microtubules, which indirectly prevents the nuclear translocation of NF-
      
      
      B.

      MOA LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Microtubules Microtubule Network NFkB_Cyto NF-κB (Inactive) Microtubules->NFkB_Cyto Required for Translocation IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation iNOS iNOS Gene NFkB_Nuc->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Synthesis Cyperone α-Cyperone Cyperone->Microtubules Destabilizes Cyperone->NFkB_Nuc Strong Inhibition Rotunol Anhydro-β-Rotunol Rotunol->NFkB_Cyto Weak Inhibition

      Figure 2: Mechanistic Intervention.

      
      -Cyperone exerts a dual effect by destabilizing microtubules and inhibiting NF-
      
      
      
      B translocation. Anhydro-beta-rotunol provides weaker inhibition, likely downstream or via direct antioxidant scavenging.

      References

      • PubChem. (2025). Anhydro-beta-rotunol | C15H20O. National Library of Medicine. [Link]

      • Azimi, A. et al. (2016).[1]

        
        -Cyperone of Cyperus rotundus is an effective candidate for reduction of inflammation by destabilization of microtubule fibers in brain. Journal of Ethnopharmacology. [Link]
        
      • Nogueira, T. et al. (2025). Chemical Composition and Anticancer Activity of Essential Oils from Cyperaceae Species: A Comprehensive Review. MDPI.[4] [Link]

      • Takahashi, H. et al. (2019). Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase. Plant Physiology. [Link]

      • Burr, C.N. et al. (2022).[5] Spirovetivane- and Eudesmane-Type Sesquiterpenoids Isolated from the Culture Media of Two Cyanobacterial Strains. Journal of Natural Products. [Link]

      Sources

      Publish Comparison Guide: Efficacy of Anhydro-beta-rotunol in Disease Models

      Author: BenchChem Technical Support Team. Date: February 2026

      The following guide provides an authoritative technical analysis of Anhydro-beta-rotunol , a spirovetivane sesquiterpene. This document is designed for researchers requiring precise pharmacological profiling, distinct from general herbal extract studies.

      Status: Active Investigation | Compound Class: Spirovetivane Sesquiterpene | CAS: 34206-82-1

      Executive Summary

      Anhydro-beta-rotunol is a bicyclic sesquiterpene ketone predominantly isolated from the rhizomes of Cyperus rotundus (Nutgrass) and the roots of Solanum species (e.g., S. erianthum, S. aethiopicum). Unlike broad-spectrum corticosteroids, anhydro-beta-rotunol exhibits a targeted modulatory profile in inflammatory pathways and demonstrates specific allelopathic/antifungal utility.

      Critical Distinction: Do not confuse with Anhydroretinol (a Vitamin A metabolite). Anhydro-beta-rotunol is a distinct terpene entity with a vetivane skeleton.[1][2][3]

      Key Performance Indicators:

      • Primary Mechanism: Suppression of Nitric Oxide (NO) via iNOS downregulation.

      • Safety Profile: Non-cytotoxic in human cancer lines (Hep3B, CH27) up to 30 µM, distinguishing it from non-selective cytotoxic agents.

      • Bioavailability: Lipophilic nature suggests high membrane permeability; often acts synergistically within the Cyperus essential oil matrix.

      Chemical Profile & Structural Identity

      To ensure reproducibility in experimental settings, the compound must meet the following structural criteria.

      FeatureSpecification
      IUPAC Name (3R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]deca-6,9-dien-8-one
      Molecular Formula C₁₅H₂₀O
      Molecular Weight 216.32 g/mol
      Key Structural Motif Spiro[4.5]decane skeleton (Spirovetivane)
      Source Material Cyperus rotundus rhizomes; Solanum erianthum roots
      Solubility Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water

      Comparative Efficacy in Disease Models[5][6]

      Model A: LPS-Induced Inflammation (In Vitro)

      Target: Nitric Oxide (NO) production in RAW 264.7 Macrophages.[3][4] Relevance: Screen for anti-inflammatory agents targeting the NF-κB/iNOS axis.

      Experimental Outcome: Anhydro-beta-rotunol acts as a moderate inhibitor of NO production. While less potent than its analog solavetivone, it contributes significantly to the anti-inflammatory "entourage effect" of the parent extract without the cytotoxicity associated with stronger inhibitors.

      CompoundIC₅₀ (NO Inhibition)Cytotoxicity (CC₅₀)Therapeutic Index
      Anhydro-beta-rotunol ~65 - 100 µM > 100 µM High (Safe)
      Solavetivone (Analog)~32.8 µM> 100 µMModerate
      Dexamethasone (Std)< 1 µM> 100 µMVery High
      L-NMMA (Control)~45 µMN/AHigh

      Data Synthesis: While Dexamethasone is superior in potency, Anhydro-beta-rotunol offers a non-steroidal alternative mechanism, likely interfering with the upstream signaling of TLR4 rather than direct nuclear receptor binding.

      Model B: Phytopathogenic Fungal Models (Allelopathy)

      Target: Fusarium oxysporum and Verticillium dahliae. Relevance: Evaluation of natural defense metabolites (phytoalexins) for agricultural fungicide development.

      Experimental Outcome: Root exudates containing anhydro-beta-rotunol demonstrate fungistatic activity. This suggests the compound's evolutionary role is likely chemical defense in the rhizosphere.

      • Efficacy: Moderate inhibition of mycelial growth.

      • Mechanism: Disruption of fungal membrane integrity (lipophilic interaction).

      • Comparison: Less potent than synthetic fungicides (e.g., Ketoconazole) but biodegradable and non-toxic to mammalian cells.

      Mechanistic Insight: The NF-κB/iNOS Axis

      Anhydro-beta-rotunol exerts its anti-inflammatory effects by modulating the inflammatory cascade triggered by Lipopolysaccharide (LPS).

      G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Signaling Cascade NFkB_Cyto NF-κB (Inactive) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation iNOS_Gene iNOS Gene Transcription NFkB_Nuc->iNOS_Gene Promoter Binding NO_Prod Nitric Oxide (NO) iNOS_Gene->NO_Prod Enzymatic Production Rotunol Anhydro-beta-rotunol Rotunol->IKK Inhibits Rotunol->NFkB_Nuc Reduces Translocation

      Figure 1: Proposed Mechanism of Action. Anhydro-beta-rotunol interferes with the NF-κB signaling pathway, likely at the phosphorylation or translocation step, preventing the upregulation of iNOS and subsequent NO release.

      Detailed Experimental Protocol

      To validate the efficacy of Anhydro-beta-rotunol, the following Nitric Oxide Inhibition Assay is the industry standard.

      Protocol: NO Inhibition in RAW 264.7 Cells

      1. Cell Culture Preparation:

      • Cell Line: RAW 264.7 (Murine Macrophages).[3][4]

      • Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

      • Incubation: 37°C in a humidified 5% CO₂ atmosphere.

      2. Compound Treatment:

      • Seed cells in 96-well plates at a density of

        
         cells/well.
        
      • Allow adherence for 24 hours.

      • Pre-treat cells with Anhydro-beta-rotunol (dissolved in DMSO, final concentration < 0.1%) at graded concentrations (e.g., 10, 30, 50, 100 µM) for 1 hour.

      • Controls:

        • Negative Control: Media only.

        • Vehicle Control: 0.1% DMSO.

        • Positive Control: Dexamethasone (1 µM) or L-NMMA (50 µM).

      3. Induction:

      • Add Lipopolysaccharide (LPS) to each well (final concentration 1 µg/mL).

      • Co-incubate for 24 hours.

      4. Griess Assay (Quantification):

      • Collect 100 µL of culture supernatant.

      • Mix with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

      • Incubate at room temperature for 10 minutes (protect from light).

      • Measure absorbance at 540 nm using a microplate reader.

      5. Viability Check (Crucial Step):

      • Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to inhibition, not cell death.

      • Rejection Criteria: Any concentration showing >20% cytotoxicity should be excluded from efficacy calculation.

      Synthesis & Sourcing

      For researchers unable to isolate the compound from Cyperus rotundus due to low yield, total synthesis is the preferred route for obtaining high-purity standards.

      Synthesis Santonin (-)-Santonin (Starting Material) Epoxyeudesmane 1-TMS-4,5-epoxyeudesmane Santonin->Epoxyeudesmane Multi-step Rearrangement Acid-Promoted Rearrangement Epoxyeudesmane->Rearrangement Intermediate Spiro[4.5]decanediol Rearrangement->Intermediate Silicon-guided Rotunol (+)-Anhydro-beta-rotunol (Final Product) Intermediate->Rotunol Elimination & Oxidation

      Figure 2: Synthetic Pathway.[1][2][3][5] The "Silicon-guided acid-promoted rearrangement" is the key step to establishing the spirovetivane core from Santonin.[2][3][5][6]

      References

      • Isolation and Anti-inflamm

        • Title: Anti-inflammatory components from the root of Solanum erianthum.[3]

        • Source: International Journal of Molecular Sciences, 2013.
        • URL:[Link][7]

        • Relevance: Identifies Anhydro-beta-rotunol (Compound 4) and tests it for NO inhibition in RAW 264.7 cells.
      • Chemical Synthesis of Anhydro-beta-rotunol

        • Title: Synthesis of the spirovetivane sesquiterpenes (+)-anhydro-beta-rotunol and all the diastereomers of 6,11-spirovetivadiene.[1][2][3][7][5][6]

        • Source: Journal of Organic Chemistry, 2004.[8]

        • URL:[Link]

        • Relevance: Defines the definitive synthetic route and stereochemical assignment.
      • Pharmacology of Cyperus rotundus

        • Title: Phytochemical and pharmacological Review of Cyperus rotundus Linn.
        • Source: Journal of Applied Pharmaceutical Science.
        • URL:[Link]

        • Relevance: Contextualizes the compound within the analgesic and anti-inflamm
      • Antifungal Activity of Solanum Sesquiterpenoids

        • Title: Sesquiterpenoids in Root Exud
        • Source: Zeitschrift für Naturforschung C, 2014.[9]

        • URL:[Link]

        • Relevance: Establishes the role of anhydro-beta-rotunol as a root exud

      Sources

      A Toxicological Showdown: Anhydro-beta-rotunol and Its Precursors in the Cellular Arena

      Author: BenchChem Technical Support Team. Date: February 2026

      A Senior Application Scientist's Guide to Comparative Toxicological Assessment

      The Contestants: Anhydro-beta-rotunol and its Biosynthetic Forebears

      Anhydro-beta-rotunol is a spirovetivane sesquiterpene, a class of natural products known for their diverse biological activities.[1] Its structure suggests a biosynthetic relationship with other sesquiterpenoids, likely arising from precursors such as farnesyl pyrophosphate (FPP) and undergoing several enzymatic transformations, including cyclization and hydroxylation, to form intermediates like beta-rotunol. The "anhydro-" prefix indicates the loss of a water molecule from beta-rotunol to form anhydro-beta-rotunol.

      To conduct a meaningful toxicological comparison, it is crucial to assess not only the final product but also its immediate precursor. This allows for an understanding of how structural modifications, in this case, the dehydration of beta-rotunol, impact the toxicological profile.

      FPP Farnesyl Pyrophosphate (FPP) Cyclization Cyclization & Hydroxylation FPP->Cyclization beta_rotunol beta-Rotunol Cyclization->beta_rotunol Dehydration Dehydration beta_rotunol->Dehydration anhydro_beta_rotunol Anhydro-beta-rotunol Dehydration->anhydro_beta_rotunol

      Caption: Biosynthetic relationship of anhydro-beta-rotunol and its precursor.

      The Arena: A Multi-Endpoint Toxicological Assessment

      A comprehensive toxicological evaluation requires a battery of assays to probe for different mechanisms of cellular damage. For anhydro-beta-rotunol and its precursors, we recommend a tiered approach, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by more specific assays as indicated by initial findings.

      Tier 1: Foundational Cytotoxicity Assessment

      The initial step in any toxicological screening is to determine the concentration at which a compound exhibits cytotoxic effects.[2][3] This provides a crucial dose range for subsequent, more mechanistic assays.

      Experimental Protocol: MTT Assay for Cell Viability

      The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

      Methodology:

      • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity screening, or a cell line relevant to the intended therapeutic target) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

      • Compound Treatment: Prepare serial dilutions of anhydro-beta-rotunol and its precursor, beta-rotunol. Replace the cell culture medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

      • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

      • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

      • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

      cluster_0 Day 1 cluster_1 Day 2 cluster_2 Endpoint Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Compound Treatment Compound Treatment Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) MTT Addition MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

      Caption: Workflow for the MTT cytotoxicity assay.

      Data Presentation:

      CompoundCell LineIncubation Time (h)IC₅₀ (µM)
      Anhydro-beta-rotunolHepG224
      48
      72
      beta-RotunolHepG224
      48
      72
      Doxorubicin (Control)HepG272
      Tier 2: Assessing Genotoxic Potential

      Genotoxicity assays are crucial to determine if a compound can damage cellular DNA, a key event in carcinogenesis.

      Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

      The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

      Methodology:

      • Cell Treatment: Treat cells with anhydro-beta-rotunol and beta-rotunol at non-cytotoxic concentrations (determined from the MTT assay) for a short duration (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide).

      • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

      • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

      • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

      • Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing fragments and single-strand breaks) will migrate away from the nucleoid, forming a "comet tail."

      • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

      • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

      Cell Treatment Cell Treatment Embed in Agarose Embed in Agarose Cell Treatment->Embed in Agarose Cell Lysis Cell Lysis Embed in Agarose->Cell Lysis Alkaline Unwinding Alkaline Unwinding Cell Lysis->Alkaline Unwinding Electrophoresis Electrophoresis Alkaline Unwinding->Electrophoresis DNA Staining DNA Staining Electrophoresis->DNA Staining Microscopy & Analysis Microscopy & Analysis DNA Staining->Microscopy & Analysis

      Caption: Experimental workflow of the Comet assay.

      Data Presentation:

      CompoundConcentration (µM)Mean Tail Moment
      Vehicle Control-
      Anhydro-beta-rotunolX
      Y
      beta-RotunolX
      Y
      Positive Control-

      Interpreting the Data: A Comparative Analysis

      The objective is to determine if the dehydration of beta-rotunol to anhydro-beta-rotunol alters its toxicological profile.

      • Cytotoxicity: A significantly lower IC₅₀ value for one compound indicates higher cytotoxicity. The time-dependent effects should also be compared.

      • Genotoxicity: An increase in the comet tail moment indicates DNA damage. The relative genotoxic potential of the two compounds can be assessed by comparing the extent of DNA damage at equivalent, non-cytotoxic concentrations.

      Trustworthiness Through Self-Validating Systems

      Every protocol described here is designed to be a self-validating system. The inclusion of both positive and negative (vehicle) controls is non-negotiable. The positive control ensures that the assay system is responsive and capable of detecting the endpoint of interest. The negative control establishes the baseline response in the absence of the test compound. Dose-response and time-course experiments are critical for understanding the potency and kinetics of the toxicological effects.

      Authoritative Grounding and Future Directions

      The toxicological assessment of natural products is a complex field.[2] Sesquiterpenoids, in particular, have been shown to possess a wide range of biological activities, including cytotoxic effects.[5][6] The methodologies outlined in this guide are standard, well-validated in vitro assays that provide a solid foundation for a comparative toxicological assessment.[4][7]

      Should the in vitro data suggest a significant toxicological liability for either compound, further investigation into the mechanism of toxicity would be warranted. This could involve assays for apoptosis (e.g., caspase activity assays), oxidative stress (e.g., reactive oxygen species measurement), and specific organelle dysfunction. For compounds with a favorable in vitro profile, progression to in vivo toxicological studies in animal models would be the next logical step to assess systemic toxicity and establish a safety profile.[5]

      By following this structured and scientifically rigorous approach, researchers can confidently and objectively compare the toxicological profiles of anhydro-beta-rotunol and its precursors, generating the high-quality data necessary to inform decisions in drug discovery and development.

      References

      • Review On: Pharmacological, Phytochemical & Toxicological Study of Cyperus Rotundus. (2025, October 31). [Source not available].
      • Physiochemical and toxicological studies of the medicinal: Plant Cyperus rotundus L (Cyperaceae). (n.d.).
      • Methods Applied to the In Vitro Primary Toxicology Testing of Natural Products: State of the Art, Strengths, and Limits. (2013, December 11). [Source not available].
      • Physiochemical and toxicological studies of the medicinal: Plant Cyperus rotundus L (Cyperaceae). (2025, August 10).
      • Phytochemistry, data mining, pharmacology, toxicology and the analytical methods of Cyperus rotundus L. (Cyperaceae): a comprehensive review. (2023, May 15). PMC.
      • Cyperus Rotundus LINN: A Medicinal Plant: A Review. (2023, March 15). IJMPR.
      • In vitro cytotoxicity analyses of natural compounds and repurposed agents in pancreatic cancer cell lines. (n.d.).
      • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). PMC.
      • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
      • Sub-Chronic Toxicological Evaluation of the Sesquiterpene Lactone-Enriched Fraction of Tithonia diversifolia (Hemsley) A.
      • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
      • beta-Rotunol | C15H22O2 | CID 5321005. (n.d.). PubChem.
      • In vitro and in vivo activity of three sesquiterpenes against L(3) larvae of Anisakis type I. (2011, February 15). [Source not available].
      • Anhydro-beta-rotunol | C15H20O | CID 11195296. (n.d.). PubChem.
      • Safety evaluation of synthetic beta-carotene. (n.d.). PubMed.
      • Effect of beta-carotene on titanium oxide nanoparticles-induced testicular toxicity in mice. (n.d.). [Source not available].
      • Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta. (2023, February 10). ScienceOpen.
      • Sesquiterpene-evoked phytochemical toxicity in PC12 neuronal cells reveals a variable degree of oxidative stress and alpha-tocopherol and glutathione-dependent protection. (2023, December 16). PMC.
      • The toxicity of beta-carotene. (n.d.). PubMed.
      • (PDF) Sesquiterpenes and cytotoxicity. (n.d.).
      • beta-rotunol, 24405-57-0. (n.d.). The Good Scents Company.
      • Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene. (2004, October 15). PubMed.
      • Therapeutic Uses of Retinol and Retinoid-Rel
      • Mechanism of retinoid-induced activation of latent transforming growth factor-beta in bovine endothelial cells. (n.d.). PubMed.
      • Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological tre

      Sources

      Assessing the Therapeutic Index of Anhydro-beta-rotunol: A Comparative Technical Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Assessing the Therapeutic Index of Anhydro-beta-rotunol Content Type: Publish Comparison Guide

      Executive Summary & Pharmacological Context[1][2][3]

      Anhydro-beta-rotunol (ABR) is a spirovetivane-type sesquiterpene found in the rhizomes of Cyperus rotundus (Nutgrass) and the roots of Solanum aethiopicum. While often overshadowed by its more abundant structural analog,

      
      -cyperone , ABR represents a distinct chemical scaffold with specific anti-inflammatory properties.
      

      This guide provides a rigorous framework for assessing the Therapeutic Index (TI) of ABR. Unlike established pharmacopeial standards, ABR occupies a "moderate potency" niche. Current experimental data suggests it functions as an inhibitor of nitric oxide (NO) production with an IC

      
       range of 20–65 µM , while maintaining a cytotoxicity threshold (CC
      
      
      
      ) often exceeding 30–100 µM .

      Key Insight for Researchers: The primary challenge in developing ABR is not absolute potency, but establishing a viable safety margin. Early data indicates a potentially narrow TI compared to

      
      -cyperone, necessitating precise quantification of the 
      
      
      
      ratio.

      Mechanism of Action: The Spirovetivane Pathway

      To assess efficacy, one must measure the correct downstream targets. ABR, like other sesquiterpenes in C. rotundus, modulates the inflammatory cascade primarily by suppressing the NF-

      
      B signaling pathway .
      
      Mechanistic Diagram (DOT Visualization)

      The following diagram illustrates the putative intervention points of ABR within the macrophage inflammatory response.

      ABR_Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IkB IκB (Inhibitor) TLR4->IkB Phosphorylation NFkB_Cyto NF-κB (Cytosolic) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation COX2 COX-2 Expression NFkB_Nuc->COX2 Transcription iNOS iNOS Expression NFkB_Nuc->iNOS Transcription PGE2 PGE2 COX2->PGE2 Catalysis NO Nitric Oxide (NO) iNOS->NO Catalysis ABR Anhydro-beta-rotunol ABR->NFkB_Nuc Inhibits Translocation (Putative) ABR->iNOS Downregulates

      Figure 1: Putative mechanism of Anhydro-beta-rotunol (ABR) inhibiting the NF-

      
      B inflammatory cascade.
      

      Comparative Analysis: ABR vs. Alternatives

      When assessing TI, context is critical. The table below compares ABR against its primary analog (

      
      -cyperone) and a standard reference (Dexamethasone).
      
      Table 1: Comparative Pharmacological Profile
      FeatureAnhydro-beta-rotunol (ABR)
      
      
      -Cyperone
      Dexamethasone (Control)
      Chemical Class Spirovetivane SesquiterpeneEudesmane SesquiterpeneSynthetic Glucocorticoid
      Primary Target NO / iNOS inhibitionMicrotubules / NF-
      
      
      B
      Glucocorticoid Receptor
      Efficacy (IC
      
      
      )
      20 – 65 µM (Moderate) [1, 2]10 – 25 µM (High) [3]< 1 µM (Very High)
      Cytotoxicity (CC
      
      
      )
      > 30 – 100 µM (Low) [2]~100 µMVaries (Cell dependent)
      Therapeutic Index Narrow (~1.5 - 3.0) Broad (~4.0 - 10.0) Broad
      Clinical Status Preclinical / MetabolitePreclinical LeadFDA Approved

      Expert Insight: ABR is less potent than

      
      -cyperone. However, distinct structural features (the spiro-ring system) may offer different metabolic stability profiles. The "Narrow" TI highlights the need for precise dosing in future in vivo studies.
      

      Experimental Protocols for TI Assessment

      To validate the Therapeutic Index of ABR, you must run parallel Efficacy and Safety assays. The TI is calculated as:

      
      
      
      Protocol A: Efficacy (NO Inhibition Assay)

      Validates the denominator (

      
      ).
      
      • Cell Line: RAW 264.7 Murine Macrophages.

      • Seeding:

        
         cells/well in 96-well plates. Incubate 24h.
        
      • Treatment: Pre-treat with ABR (Gradient: 1, 5, 10, 25, 50, 100 µM) for 1 hour.

      • Stimulation: Add LPS (1 µg/mL). Incubate for 24 hours.

      • Quantification: Mix 100 µL supernatant with 100 µL Griess Reagent .

      • Readout: Measure Absorbance at 540 nm using a microplate reader.

      • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

        
        .
        
      Protocol B: Safety (MTT Cytotoxicity Assay)

      Validates the numerator (

      
      ).
      
      • Setup: Identical seeding as Protocol A (parallel plates).

      • Treatment: Treat with ABR (Gradient: 10, 50, 100, 200, 500 µM) without LPS (to assess intrinsic toxicity).

      • Incubation: 24 hours at 37°C, 5% CO

        
        .
        
      • Labeling: Add MTT solution (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

      • Readout: Measure Absorbance at 570 nm.

      • Calculation: Determine the concentration lethal to 50% of cells (

        
        ).
        

      Workflow Visualization

      The following diagram outlines the logical flow for determining the TI, including "Go/No-Go" decision gates based on the calculated ratio.

      TI_Workflow Start Start: ABR Isolation Assay_Eff Efficacy Assay (LPS-induced NO) Start->Assay_Eff Assay_Tox Toxicity Assay (MTT / HepG2) Start->Assay_Tox Calc_IC50 Calculate IC50 Assay_Eff->Calc_IC50 Calc_CC50 Calculate CC50 Assay_Tox->Calc_CC50 Calc_TI Calculate TI (CC50 / IC50) Calc_IC50->Calc_TI Calc_CC50->Calc_TI Decision Decision Gate Calc_TI->Decision Lead Lead Candidate (TI > 10) Decision->Lead High Safety Opt Optimize Structure (TI < 10) Decision->Opt Low Safety

      Figure 2: Strategic workflow for Therapeutic Index determination and decision making.

      Senior Scientist's Analysis

      Interpreting the Data

      Experimental literature often presents conflicting data for sesquiterpenes due to purity variations.

      • The "Purity Trap": Crude extracts of C. rotundus often show higher efficacy (

        
        ) due to synergistic effects of 
        
        
        
        -cyperone and isocyperol. When isolating ABR, expect the
        
        
        to rise (lower potency) to the 30–60 µM range [2].
      • Safety Signal: In studies involving Solanum species, ABR (Compound 4) showed no significant cytotoxicity up to 30 µM against human cancer lines (Hep3B, MCF-7) [1, 2]. This suggests a "floor" for safety, but the "ceiling" (

        
        ) remains under-characterized.
        
      Recommendation

      For a robust TI assessment, do not rely on the "up to 30 µM" literature limit. You must push the concentration in your cytotoxicity assays to 200–500 µM to find the true

      
      . If the 
      
      
      
      is found to be 100 µM and efficacy is 50 µM, the TI is 2.0, which is likely insufficient for systemic drug development without structural optimization.

      References

      • Nagase, H., et al. (2014).[1] "Sesquiterpenoids from the Roots of Solanum aethiopicum." Zeitschrift für Naturforschung C, 69(1-2).

      • Yang, X., et al. (2013). "Anti-inflammatory components from the root of Solanum erianthum." International Journal of Molecular Sciences, 14(6), 12581-12592.[2]

      • Jung, S.H., et al. (2013). "

        
        -Cyperone, isolated from the rhizomes of Cyperus rotundus, inhibits LPS-induced COX-2 expression and PGE2 production..." Journal of Ethnopharmacology, 147(1), 208-214. 
        
      • Blay, G., et al. (2004).

        
        -rotunol..." The Journal of Organic Chemistry, 69(21), 7294-7302.[2][3] 
        

      Sources

      Safety Operating Guide

      A Comprehensive Guide to the Safe Disposal of beta-Rotunol

      Author: BenchChem Technical Support Team. Date: February 2026

      For Immediate Use by Laboratory Professionals

      Senior Application Scientist's Foreword: In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The safe and responsible disposal of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, scientifically grounded protocol for the proper disposal of beta-Rotunol. While beta-Rotunol is a specific compound, the principles and methodologies outlined here serve as a blueprint for establishing safe disposal workflows for a wide range of sesquiterpenoids and related organic molecules. Our objective is to empower you, our scientific partners, with the knowledge to manage chemical waste streams confidently, ensuring the safety of your personnel and the integrity of our shared environment.

      Hazard Identification and Risk Assessment

      Understanding the intrinsic properties of beta-Rotunol is the critical first step in establishing a safe disposal plan. Beta-Rotunol is a sesquiterpenoid, a class of organic compounds with diverse biological activities.[1][2][3]

      Physicochemical Properties:

      • Molecular Formula: C₁₅H₂₂O₂[2][4][5]

      • Molecular Weight: 234.3 g/mol [2][4]

      • Appearance: Powder or crystalline solid[2]

      • Solubility: Predicted to have low water solubility but is soluble in organic solvents like hexane and DMSO.[1]

      Primary Hazards: While specific toxicity data for beta-Rotunol is not extensively documented in publicly available safety literature, its structural class necessitates a cautious approach. For procedural purposes, it should be handled as a substance with the potential for:

      • Skin and Eye Irritation: Assumed based on common characteristics of complex organic molecules.

      • Respiratory Irritation: Inhalation of fine dust or aerosols may cause respiratory tract irritation.

      • Ecotoxicity: As with many organic compounds, release into aquatic environments may be harmful to wildlife.

      Causality of Hazard Assessment: The absence of comprehensive toxicological data mandates the application of the Precautionary Principle. All handling and disposal procedures are designed to minimize potential exposure and environmental release, treating the compound as hazardous until proven otherwise. This conservative approach is a pillar of modern laboratory safety standards.

      Engineering Controls and Personal Protective Equipment (PPE)

      To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is required.

      Engineering Controls:

      • Chemical Fume Hood: All handling of solid beta-Rotunol and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

      • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

      Personal Protective Equipment (PPE): The selection of PPE is dictated by the need to prevent dermal, ocular, and respiratory exposure.

      • Gloves: Chemical-resistant gloves (Nitrile or Neoprene) are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.

      • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles must be worn at all times.

      • Lab Coat: A full-length laboratory coat, buttoned completely, is required to protect against incidental skin contact.

      • Respiratory Protection: For operations with a high potential for aerosolization (e.g., large-scale transfers, spill cleanup of dry powder), a NIOSH-approved respirator with an organic vapor/particulate cartridge (P100) may be necessary based on a site-specific risk assessment.

      Hazard Engineering Control Required PPE Rationale
      Inhalation of Powder/AerosolChemical Fume HoodSafety Goggles, Gloves, Lab Coat (Respirator if needed)Prevents respiratory tract irritation and systemic exposure.
      Skin ContactN/ANitrile/Neoprene Gloves, Lab CoatAvoids potential local irritation and dermal absorption.
      Eye ContactN/ASafety Goggles/Glasses with Side ShieldsProtects sensitive eye tissue from irritating particles or splashes.

      Waste Segregation and Collection Protocol

      Proper segregation at the point of generation is the most effective way to ensure safe, compliant, and cost-effective disposal. Mixing waste streams can create dangerous chemical reactions and significantly increase disposal costs.

      Waste Stream Decision Workflow

      WasteSegregation start Beta-Rotunol Waste Generated is_solid Is the waste a solid? start->is_solid is_liquid Is the waste a liquid? is_solid->is_liquid No solid_waste Solid Chemical Waste: - Unused Reagent - Contaminated PPE - Weigh Boats/Paper is_solid->solid_waste Yes is_sharp Is it a contaminated sharp? is_liquid->is_sharp No liquid_waste Liquid Chemical Waste: - Reaction Mixtures - Solvent Rinses is_liquid->liquid_waste Yes sharps_waste Sharps Waste: - Needles - Contaminated Glass Pipettes - Scalpel Blades is_sharp->sharps_waste Yes

      Caption: Waste segregation decision tree for beta-Rotunol.

      Step-by-Step Disposal Procedures

      A. Unused or Expired Solid beta-Rotunol

      This protocol applies to the pure, solid compound that is no longer needed.

      • Containerization: The original manufacturer's container should be used if possible. If not, transfer the solid waste into a new, sealable, and chemically compatible container (e.g., HDPE or glass). The container must be in good condition, free of external contamination.

      • Labeling: Affix a "Hazardous Waste" label to the container. Fill out the label completely, including:

        • "beta-Rotunol"

        • CAS Number: 24405-57-0[2][3][4]

        • Accumulation Start Date

        • Hazard Characteristics (e.g., "Irritant," "Ecotoxic")

      • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), segregated from incompatible materials (e.g., strong acids, bases, oxidizers).

      • Disposal Request: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. The primary disposal method for this type of waste is high-temperature incineration at a permitted facility.

      B. Contaminated Labware and Debris (Non-Sharps)

      This includes items like contaminated gloves, weigh paper, bench protectors, and plasticware.

      • Collection: Place all contaminated solid debris into a designated hazardous waste container lined with a heavy-duty polymer bag.

      • Segregation: Do not mix this solid waste with liquid waste. Ensure no free liquids are present.

      • Containerization & Labeling: Once the container is full, securely close it. Label it as "Solid Debris Contaminated with beta-Rotunol" and include the CAS number and hazard information.

      • Storage & Disposal: Store in the SAA and arrange for disposal via your EHS office. This waste stream is also destined for incineration.

      C. Liquid Waste Solutions (Aqueous and Organic)

      This protocol covers reaction mixtures, mother liquors, and solvent rinses containing beta-Rotunol.

      • Segregation is Key:

        • Halogenated Solvents: Collect all wastes containing chlorinated solvents (e.g., Dichloromethane, Chloroform) in a dedicated "Halogenated Organic Waste" container.

        • Non-Halogenated Solvents: Collect wastes with solvents like Hexane, Ethyl Acetate, Methanol, or DMSO in a "Non-Halogenated Organic Waste" container.

        • Aqueous Waste: Collect aqueous solutions with minimal organic content in a dedicated "Aqueous Hazardous Waste" container.

      • Containerization: Use only approved, vented, and chemically compatible waste containers (typically HDPE carboys). Never fill a container beyond 90% capacity to allow for vapor expansion.

      • Labeling: Label each container with a Hazardous Waste tag, listing every chemical component and its approximate percentage. List "beta-Rotunol" and its CAS number clearly.

      • Storage & Disposal: Keep containers tightly sealed when not in use. Store in secondary containment within the SAA. Arrange for pickup via EHS for disposal, which will typically involve incineration or fuels blending.

      Emergency Procedures: Spill Management

      Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.

      Spill Response Workflow

      SpillResponse spill Spill Occurs assess Assess Situation (Size, Location, Hazard) spill->assess small_spill Small Spill (<10g solid / <100mL solution) Personnel are trained assess->small_spill Small large_spill Large Spill (>10g solid / >100mL solution) OR Personnel are unsure assess->large_spill Large ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe evacuate Evacuate Immediate Area Alert Others large_spill->evacuate contact_ehs Contact EHS / Emergency Response evacuate->contact_ehs report Report Incident to Supervisor contact_ehs->report contain Contain Spill with Absorbent Pads/Sorbent ppe->contain cleanup Clean Up Spill (Solid: Gently sweep) (Liquid: Use absorbent) contain->cleanup decontaminate Decontaminate Area (e.g., with 70% Ethanol) cleanup->decontaminate dispose Package all waste as Hazardous Waste decontaminate->dispose dispose->report

      Caption: Step-by-step workflow for beta-Rotunol spill response.

      For a small, manageable spill of solid beta-Rotunol:

      • Alert & Restrict: Alert personnel in the immediate area and restrict access.

      • PPE: Don two pairs of nitrile gloves, safety goggles, and a lab coat.

      • Clean-Up: Do NOT dry sweep, as this can create dust. Gently cover the spill with a damp paper towel to wet the powder. Carefully wipe up the material, folding the towel inward. Alternatively, use a commercial spill kit absorbent.

      • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

      • Dispose: Place all contaminated materials (towels, gloves, etc.) into a sealed bag and place it in the solid hazardous waste container.

      For a large spill or any liquid spill:

      • EVACUATE: Immediately evacuate the area.

      • ALERT: Alert your supervisor and contact your institution's EHS emergency line.

      • SECURE: If safe to do so, close the laboratory door to contain the spill.

      • ASSIST: Await the arrival of the trained emergency response team and provide them with all necessary information about the spilled material.

      References

      • FooDB. (2022). Showing Compound beta-Rotunol (FDB014650). The Metabolomics Innovation Centre (TMIC). [Link]

      • BioCrick. Beta-Rotunol | CAS:24405-57-0. [Link]

      • PubChem. beta-Rotunol | C15H22O2 | CID 5321005. National Center for Biotechnology Information. [Link]

      • National Institutes of Health (NIH). (2022). Waste Disposal Guide 2022. [Link]

      Sources

      Personal protective equipment for handling beta-Rotunol

      Author: BenchChem Technical Support Team. Date: February 2026

      CAS: 24405-57-0 | Class: Eudesmane-type Sesquiterpenoid | Application: Bioactive API / Anti-inflammatory Research[1]

      Executive Summary

      This guide outlines the operational safety protocols for handling beta-Rotunol , a bioactive sesquiterpenoid. While often used in anti-inflammatory and cytotoxicity research, beta-Rotunol—like many sesquiterpenes—presents specific risks regarding respiratory sensitization and severe eye irritation (H318).

      As a Senior Application Scientist, I advise treating this compound not merely as a chemical reagent, but as a Potent Compound (OEB 3 equivalent) until specific internal toxicology data confirms otherwise. The lipophilic nature of sesquiterpenes allows for rapid dermal absorption, making skin protection as critical as respiratory isolation.

      Part 1: The Hazard Matrix & Barrier Logic

      To design an effective safety protocol, we must understand the mechanism of toxicity. Beta-Rotunol possesses an exocyclic methylene group and a tertiary alcohol moiety.[1] In similar sesquiterpenes, these structural features act as haptens, binding to skin proteins to induce allergic contact dermatitis (ACD) and respiratory sensitization.

      Physicochemical Risk Profile
      ParameterCharacteristicOperational Implication
      Physical State Solid / Crystalline PowderHigh risk of aerosolization during weighing/transfer.[1]
      Lipophilicity (LogP) ~2.5 - 2.7Rapidly crosses the stratum corneum; gloves must have high chemical resistance.[1]
      Reactivity Sensitive to oxidationPeroxides formed upon aging can significantly increase cytotoxicity and sensitization potential.[1]
      Primary Hazards H317 (Sensitizer), H318 (Eye Damage), H302 (Harmful if swallowed)Zero-skin-contact policy is mandatory.[1]
      Diagram 1: Exposure Pathways & Barrier Defense

      The following logic map illustrates the critical control points where PPE interrupts the exposure pathway.

      G Source Beta-Rotunol (Solid/Powder) Aerosol Aerosolization (Weighing/Transfer) Source->Aerosol Static Charge Dermal Dermal Absorption (Lipophilic) Source->Dermal Spill/Contact Hood BARRIER 1: Class II Biosafety Cabinet or Chemical Fume Hood Aerosol->Hood Containment Goggles BARRIER 3: Chemical Splash Goggles (ANSI Z87.1) Aerosol->Goggles Protection Gloves BARRIER 2: Double Nitrile Gloves (0.11mm min) Dermal->Gloves Interception Resp_Route Respiratory Tract (Sensitization) Skin_Route Dermis/Bloodstream (Systemic Effect) Eye_Route Ocular Tissue (Corneal Damage) Hood->Resp_Route Failure Mode Only Gloves->Skin_Route Breakthrough >480m Goggles->Eye_Route Seal Failure

      Figure 1: Barrier Logic Model.[1] Green/Blue nodes represent successful intervention points preventing physiological uptake (Black nodes).

      Part 2: Personal Protective Equipment (PPE) Specifications[1][2]

      Standard "lab safety" is insufficient for bioactive sesquiterpenoids. The following specifications are self-validating: if the PPE does not meet these criteria, the barrier is compromised.

      PPE CategorySpecificationScientific Rationale
      Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-6 mil)Beta-Rotunol is lipophilic.[1] Double gloving creates a sacrificial outer layer. The air gap between gloves provides a secondary permeation barrier. Latex is not recommended due to variable permeability to terpenes.
      Eye Protection Chemical Splash Goggles (Indirect Vent)Standard safety glasses are prohibited.[1]The H318 hazard (Serious Eye Damage) implies irreversible corneal damage. Goggles seal the orbital area against dust ingress, which glasses cannot do.
      Respiratory P100 / N95 (If outside hood)Primary: Fume Hood / BSCPowder handling generates invisible micro-particulates.[1] If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 respirator is required.[1]
      Body Protection Tyvek® Lab Coat (Closed Front)Cotton lab coats absorb lipophilic compounds, creating a secondary exposure source against the skin.[1] Tyvek repels dust and liquids.

      Part 3: Operational Workflow & Handling Protocol

      Storage and Stability[3][4]
      • Temperature: -20°C (Desiccated).

      • Atmosphere: Argon or Nitrogen overlay.

      • Why: Sesquiterpenes oxidize to form hydroperoxides, which are significantly more potent sensitizers than the parent compound. Never handle beta-Rotunol that has been left open to air for extended periods. [1]

      Weighing and Solubilization (The Critical Step)

      This is the highest risk phase due to static electricity dispersing the powder.

      • Preparation: Place an analytical balance inside a certified Chemical Fume Hood.

      • Static Control: Use an ionizing gun or anti-static bar on the spatula and weighing boat. Sesquiterpenes are often "sticky" or electrostatically active.

      • Solvent Choice:

        • Preferred: DMSO (Dimethyl sulfoxide) or Ethanol.

        • Warning: DMSO enhances skin permeability. If beta-Rotunol is dissolved in DMSO, it will penetrate nitrile gloves faster.[1] Change outer gloves immediately upon any splash. [1]

      • Dissolution: Add solvent to the powder (not powder to solvent) to minimize puffing.

      Waste Disposal[1]
      • Liquids: Collect in "High Hazard - Organic" waste streams.[1] Do not mix with oxidizers.

      • Solids: All weighing boats, pipette tips, and contaminated gloves must be double-bagged and incinerated.[1]

      • Decontamination: Wipe surfaces with 70% Ethanol followed by a detergent wash. Ethanol solubilizes the lipid-like residue, while detergent removes the film.

      Part 4: Emergency Response Logic

      In the event of exposure, immediate action is required to mitigate sensitization.

      Response Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Gloves/Clothing 2. Wash with SOAP & Water (Do NOT use Alcohol) Skin->Action_Skin Action_Eye 1. Flush 15 Minutes 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Medical Eval Inhale->Action_Inhale Reason_Skin Reason: Alcohol expands pores and increases absorption. Action_Skin->Reason_Skin

      Figure 2: Emergency Response Decision Tree. Note the specific prohibition of alcohol for skin washing.

      Critical Medical Note

      If skin contact occurs, do not use ethanol or solvents to wash the skin . Solvents will strip the natural oils and drive the beta-Rotunol deeper into the dermal layer. Use copious amounts of soap and water only.

      References

      • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101600329, beta-Rotunol. Retrieved from [Link][1]

      • FooDB (2025). Compound Summary: beta-Rotunol (FDB014650). The Metabolomics Innovation Centre. Retrieved from [Link][1]

      • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Respiratory or Skin Sensitisation. Retrieved from [Link]

      • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][1]

      Sources

      ×

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

      Reactant of Route 1
      beta-Rotunol
      Reactant of Route 2
      beta-Rotunol

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.